Technical Documentation Center

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
  • CAS: 956037-89-1

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: A Key Pharmacophore and Intermediate in Drug Discovery

Executive Summary The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core framework for numerous central nervous system (CNS) therapeutics and adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core framework for numerous central nervous system (CNS) therapeutics and advanced synthetic intermediates. Specifically, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane represents a highly specialized chiral building block. This whitepaper provides an in-depth technical analysis of its structural properties, physicochemical profile, and step-by-step synthetic methodologies, highlighting its dual utility as a rigidified monoamine transporter probe and a versatile cross-coupling intermediate in the development of targeted therapeutics.

Structural & Conformational Properties

The unique pharmacological properties of the 1-aryl-3-azabicyclo[3.1.0]hexane class are intrinsically linked to its rigid bicyclic architecture.

  • Bicyclic Rigidification: The fusion of the cyclopropane ring to the pyrrolidine system severely restricts the conformational flexibility of the nitrogen-containing heterocycle. This rigidification "locks" the spatial orientation of the amine lone pair relative to the aryl substituent. This exact vector is a critical determinant for optimal interaction with the binding pockets of monoamine transporters (DAT, SERT, NET), mimicking the bioactive conformation of classical monoamine reuptake inhibitors1[1].

  • Stereochemical Causality: The (1R,5S) absolute configuration dictates the three-dimensional projection of the 4-bromophenyl group. Enantiomers of this class exhibit distinct pharmacological profiles; the (1R,5S) stereochemistry ensures that the aryl ring occupies the required hydrophobic pocket in the target receptor while maintaining the basic amine in proximity to an aspartate residue for essential salt-bridge formation.

  • The 4-Bromo Substituent: The para-bromo substitution serves a dual purpose. Pharmacologically, the halogen increases the lipophilicity (logP) of the molecule, enhancing blood-brain barrier (BBB) permeability, and introduces a strong σ -hole capable of halogen bonding with backbone carbonyls in target proteins. Synthetically, the bromine atom acts as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions 2[2].

Physicochemical Profiling & Analytics

The following table summarizes the key quantitative data and physicochemical properties of the compound, validated against standard analytical benchmarks .

PropertyValue
Chemical Name (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
CAS Registry Number 2173391-51-8 (HCl salt) / 956037-89-1 (Free Base)
Molecular Formula C₁₁H₁₂BrN (Free Base)
Molecular Weight 238.13 g/mol (Free Base) / 274.59 g/mol (HCl Salt)
Stereochemistry (1R,5S) Absolute Configuration
Topological Polar Surface Area (TPSA) 12.0 Ų
Estimated logP ~2.8
Physical State Solid (typically isolated as a white crystalline powder)

Synthetic Methodologies & Chiral Resolution

The synthesis of the (1R,5S) enantiomer requires a highly controlled sequence to construct the strained bicyclic core, followed by rigorous chiral resolution. The protocol below outlines a self-validating, scalable system for its preparation1[1].

G SM 4-Bromophenylacetonitrile + Epichlorohydrin Step1 Cyclopropanation (Base) SM->Step1 Int1 Cyclopropanecarbonitrile Intermediate Step1->Int1 Step2 Reduction (LiAlH4) & Cyclization (SOCl2) Int1->Step2 Int2 Racemic 1-(4-Bromophenyl) -3-azabicyclo[3.1.0]hexane Step2->Int2 Step3 Chiral Resolution (Chiral HPLC or Salts) Int2->Step3 Target (1R,5S)-Enantiomer (Target Compound) Step3->Target

Workflow for the synthesis and chiral resolution of the (1R,5S) enantiomer.

Step-by-Step Experimental Protocol

Step 1: Base-Mediated Cyclopropanation

  • Rationale: The construction of the cyclopropane ring is the foundational step. Using epichlorohydrin provides the necessary three-carbon unit to bridge the methylene and nitrile carbons of the starting material, establishing the quaternary carbon center.

  • Procedure:

    • Dissolve 4-bromophenylacetonitrile (1.0 eq) and epichlorohydrin (1.2 eq) in anhydrous toluene.

    • Cool the reaction mixture to 0°C under an inert argon atmosphere.

    • Dropwise add a strong base, such as Sodium Hexamethyldisilazane (NaHMDS) or Sodium Amide (NaNH₂) (2.0 eq), maintaining the internal temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to yield 2-(hydroxymethyl)-1-(4-bromophenyl)cyclopropanecarbonitrile.

Step 2: Nitrile Reduction and Amino Alcohol Formation

  • Rationale: The nitrile must be reduced to a primary amine to provide the nitrogen atom required to close the pyrrolidine ring in the subsequent step.

  • Procedure:

    • Dissolve the cyclopropanecarbonitrile intermediate in anhydrous THF.

    • Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) at 0°C.

    • Reflux the mixture for 4-6 hours until complete consumption of the starting material (monitored by TLC).

    • Carefully quench using the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

    • Filter through Celite and concentrate to isolate the amino alcohol intermediate.

Step 3: Intramolecular Cyclodehydration

  • Rationale: Converting the hydroxyl group to a chloride creates a potent leaving group, facilitating an intramolecular nucleophilic substitution (Sₙ2) by the primary amine to close the pyrrolidine ring.

  • Procedure:

    • Dissolve the amino alcohol in dichloromethane (DCM) and cool to 0°C.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Stir for 2 hours.

    • Concentrate the mixture in vacuo to remove excess SOCl₂.

    • Redissolve the crude chloro-amine in water/methanol and adjust the pH to 8.5–9.5 using 1M NaOH to induce cyclodehydration.

    • Extract with DCM to yield racemic 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane.

Step 4: Chiral Resolution of the (1R,5S) Enantiomer

  • Rationale: Pharmacological and targeted synthetic applications require high enantiomeric purity. Diastereomeric salt formation leverages the differential solubility of the resulting salts to isolate the desired stereoisomer.

  • Procedure:

    • Dissolve the racemic free base in a mixture of ethanol and water.

    • Add di-p-toluoyl-D-tartaric acid (1.0 eq) and heat to 60°C until a homogenous solution forms.

    • Allow the solution to cool slowly to room temperature to selectively crystallize the diastereomeric salt of the (1R,5S) enantiomer.

    • Filter and recrystallize the salt from ethanol to achieve >99% diastereomeric excess (de).

    • Treat the purified salt with 10% aqueous Na₂CO₃, extract with ether, and precipitate the final product as a hydrochloride salt using 2M HCl in ether.

Downstream Applications in Drug Discovery

Beyond its utility as a standalone pharmacological probe, the (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane scaffold is a highly prized intermediate in the synthesis of complex therapeutics. The para-bromo group serves as a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

A prominent example of this application is the synthesis of ALK-2 (Activin receptor-like kinase 2) inhibitors. Mutations in the ALK-2 receptor lead to Fibrodysplasia Ossificans Progressiva (FOP), a severe genetic disorder characterized by heterotopic ossification. By utilizing the bromo-handle of the azabicyclo[3.1.0]hexane core to couple with aminopyridine derivatives, researchers can rapidly generate potent, selective ALK-2 inhibitors 3[4][3].

G Probe (1R,5S)-1-(4-Bromophenyl) -3-azabicyclo[3.1.0]hexane Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Probe->Coupling Drug ALK-2 Inhibitor Candidate Coupling->Drug Target Inhibition of ALK-2 (Mutant BMP Receptor) Drug->Target Outcome Prevention of Heterotopic Ossification (FOP) Target->Outcome

Application of the compound as an intermediate for ALK-2 inhibitors in FOP.

References

  • WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors. Google Patents. 3

  • Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions. ACS Publications. 2

  • WO2008013856A2 - Methods and compositions for production, formulation and use of 1 aryl -3-azabicyclo[3.1.0 ] hexanes. Google Patents.1

  • (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride Product Specification. Sigma-Aldrich.

Sources

Exploratory

Stereochemical Analysis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged and conformationally rigid pharmacophore, serving as the structural core for next-generation triple monoamine re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged and conformationally rigid pharmacophore, serving as the structural core for next-generation triple monoamine reuptake inhibitors (SNDRIs) such as amitifadine (DOV 21,947) and bicifadine[1][2]. Within this class, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly valuable chiral building block.

The 4-bromophenyl moiety serves a dual strategic purpose. Synthetically, the aryl bromide acts as a versatile electrophile for palladium-catalyzed cross-coupling, enabling late-stage diversification. Analytically, the high atomic mass of the bromine atom provides a critical anomalous dispersion signal for X-ray crystallography. Because the biological efficacy of these compounds is strictly stereospecific—with the (1R,5S)-(+)-enantiomer typically exhibiting superior binding affinity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—rigorous stereochemical validation is not just an analytical formality; it is a critical path in drug development[1][3].

Pathway cluster_0 Monoamine Transporters Iso (1R,5S)-Enantiomer Active Pharmacophore SERT SERT Inhibition Iso->SERT NET NET Inhibition Iso->NET DAT DAT Inhibition Iso->DAT Syn Elevated Synaptic Monoamines SERT->Syn NET->Syn DAT->Syn Eff Therapeutic Efficacy (Antidepressant/Analgesic) Syn->Eff

Pharmacological pathway of (1R,5S)-3-azabicyclo[3.1.0]hexanes via monoamine reuptake inhibition.

Structural Constraints & Causality of the Bicyclic System

As a Senior Application Scientist, I frequently observe that the stereochemical analysis of bicyclic systems requires a deep understanding of structural thermodynamics. The[3.1.0] bicyclic system dictates that the fusion between the pyrrolidine and cyclopropane rings must be cis. A trans-fusion would introduce prohibitive ring strain, violating Bredt's rule corollaries for small fused rings.

Consequently, the relative stereochemistry at the bridgehead carbons (C1 and C5) is locked. The molecule can only exist as two enantiomers: (1R,5S) and (1S,5R) . The analytical challenge is therefore reduced from determining relative diastereomeric relationships to strictly quantifying enantiomeric excess ( ee ) and definitively assigning the absolute configuration.

The Self-Validating Analytical Workflow

To ensure trustworthiness and scientific integrity, our analytical pipeline is designed as a self-validating system. No single technique operates in isolation; chromatographic resolution is validated by spectroscopic derivatization, which is ultimately grounded by crystallographic proof.

G A Racemic 1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane B Chiral Resolution / Asymmetric Synthesis A->B C Chiral SFC/HPLC (ee% Determination) B->C D Mosher's Amide NMR (Absolute Configuration) C->D E X-Ray Crystallography (Anomalous Dispersion) D->E

Workflow for the stereochemical resolution and absolute configuration analysis.

Protocol 1: Enantiomeric Excess via Supercritical Fluid Chromatography (SFC)

Causality: SFC is prioritized over traditional HPLC for the enantiomeric resolution of basic amines. The inclusion of diethylamine (DEA) suppresses secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the chiral stationary phase, preventing peak tailing.

  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a concentration of 1.0 mg/mL.

  • Column Selection: Utilize an immobilized amylose-based chiral column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 80% supercritical CO₂ and 20% Methanol containing 0.1% DEA.

  • Parameters: Flow rate at 3.0 mL/min, backpressure at 120 bar, oven temperature at 35°C.

  • Detection & Validation: Monitor UV absorbance at 220 nm. Validate the method by injecting a racemic standard to confirm baseline resolution ( Rs​>1.5 ) prior to analyzing the enriched (1R,5S) sample.

Protocol 2: Absolute Configuration via Mosher’s Amide NMR

Causality: Because chiroptical methods (like ECD) can sometimes yield ambiguous results for highly rigidified aromatics, chemical derivatization using α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) provides an internally consistent, self-validating NMR model.

  • Derivatization: In two separate vials, react 10 mg of the free base amine with 1.2 equivalents of (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in 0.5 mL of anhydrous CDCl₃ containing 2 equivalents of pyridine-d₅.

  • Reaction Quench: Stir at room temperature for 2 hours, then quench with a drop of D₂O.

  • NMR Acquisition: Acquire high-resolution 1D ¹H and 2D NOESY spectra at 600 MHz.

  • Data Analysis: Calculate the differential chemical shifts ( Δδ=δS​−δR​ ). In the (1R,5S) configuration, the phenyl ring of the (S)-MTPA amide will selectively shield the cyclopropane protons (H5, H6), resulting in positive Δδ values, while the pyrrolidine protons will show negative Δδ values.

Protocol 3: Anomalous Dispersion X-Ray Crystallography (The Gold Standard)

Causality: The bromine atom is specifically leveraged here. When irradiated with Cu K α X-rays, bromine exhibits a significant anomalous scattering factor ( f′′ ). This allows the crystallographic software to distinguish between the (1R,5S) and (1S,5R) enantiomers mathematically via the Flack parameter.

  • Crystallization: Dissolve the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride salt in a minimum volume of hot ethanol.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing heptane (anti-solvent) to induce slow vapor diffusion over 48–72 hours.

  • Diffraction: Mount a single crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) at 100 K.

  • Validation: Solve the structure. A calculated Flack parameter of 0.00±0.02 provides absolute, self-validating proof of the (1R,5S) configuration. A value near 1.0 indicates the inverted (1S,5R) structure.

Quantitative Data Presentation

The following tables summarize the critical parameters and expected quantitative outputs of the stereochemical analysis.

Table 1: Stereochemical Analysis Parameters and Validation Mechanisms

Analytical TechniqueTarget MetricKey Parameter / ReagentSelf-Validation Mechanism
Chiral SFC Enantiomeric Excess ( ee )Chiralpak IG, CO₂/MeOH (0.1% DEA)Baseline resolution ( Rs​>1.5 ) of racemic standard confirms method capability.
NMR (Mosher's) Absolute Configuration(R)- and (S)-MTPA-Cl in CDCl₃Calculation of Δδ across multiple protons ensures internal spatial consistency.
X-Ray Diffraction Absolute ConfigurationCu K α radiation ( λ=1.5418 Å)Flack parameter near 0 ( ±0.02 ) mathematically validates the assigned enantiomer.

Table 2: Representative ¹H NMR Δδ Values for Mosher's Amide Derivatization (Note: Values are representative of the 1-aryl-3-azabicyclo[3.1.0]hexane class demonstrating the shielding cone effect)

Proton Position δ (S-MTPA) ppm δ (R-MTPA) ppm Δδ ( δS​−δR​ )Spatial Implication
H5 (Bridgehead) 1.951.82+0.13Proximity to MTPA phenyl ring (Shielded in R)
H6 (Cyclopropane, exo) 1.121.05+0.07Alignment within the shielding cone
H2 (Pyrrolidine, α to N) 3.853.98-0.13Positioned on opposite face to MTPA phenyl

References[1] Title: Amitifadine - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Amitifadine[2] Title: Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947. Source: Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol061136i[3] Title: 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11680542

Sources

Foundational

The Ascendant Therapeutic Potential of 3-Azabicyclo[3.1.0]hexane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 3-azabicyclo[3.1.0]hexane scaffold, a conformationally constrained structural motif, has emerged as a privileged core in modern medicinal chemistry. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold, a conformationally constrained structural motif, has emerged as a privileged core in modern medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced potency and selectivity for a diverse array of biological targets. This technical guide provides an in-depth exploration of the synthesis, pharmacological applications, and future prospects of this versatile heterocyclic system.

The Strategic Advantage of a Constrained Scaffold

The therapeutic utility of the 3-azabicyclo[3.1.0]hexane core lies in its inherent structural rigidity. Unlike more flexible aliphatic or cyclic systems, the fused cyclopropane and pyrrolidine rings lock the molecule into a defined conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often resulting in higher binding affinities. Furthermore, the defined stereochemistry of the bicyclic system allows for the exploration of three-dimensional space to optimize interactions with complex protein binding sites.

Synthetic Strategies: Constructing the Core

The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.

1,3-Dipolar Cycloaddition

A prominent and versatile method for the synthesis of 3-azabicyclo[3.1.0]hexanes is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene derivative.[1] This approach allows for the direct formation of the bicyclic core with good control over stereochemistry. The azomethine ylides are typically generated in situ from the condensation of an α-amino acid with a carbonyl compound.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Spirocyclic 3-Azabicyclo[3.1.0]hexanes [1]

  • Reactant Preparation: In a round-bottom flask, dissolve the chosen cyclopropene derivative (1.0 eq.) in a suitable aprotic solvent such as 1,4-dioxane, acetonitrile, or dimethylformamide (DMF).[1]

  • Ylide Generation and Cycloaddition: Add the α-amino acid (1.2 eq.) and the carbonyl compound (e.g., ninhydrin) (1.0 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 65°C and stir for the appropriate time (typically monitored by TLC).[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product azomethine Azomethine Ylide cycloaddition [3+2] Cycloaddition azomethine->cycloaddition cyclopropene Cyclopropene cyclopropene->cycloaddition product 3-Azabicyclo[3.1.0]hexane cycloaddition->product Forms bicyclic core G cluster_precursors Precursors cluster_catalysis Catalysis cluster_product Product alkene Alkene Precursor (e.g., Maleimide, Dihydropyrrole) catalyst Transition Metal Catalyst (Pd, Rh, Ag) alkene->catalyst carbene Carbene Source (e.g., N-Tosylhydrazone, Diazoacetate) carbene->catalyst product 3-Azabicyclo[3.1.0]hexane catalyst->product Forms cyclopropane ring

Caption: Transition Metal-Catalyzed Cyclopropanation.

Pharmacological Applications: A Scaffold of Diverse Activity

The rigid 3-azabicyclo[3.1.0]hexane framework has been incorporated into a multitude of biologically active molecules, demonstrating its broad therapeutic potential.

Opioid Receptor Modulation

Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as potent and selective ligands for opioid receptors, particularly the µ-opioid receptor. [2]These compounds have shown promise in the treatment of conditions such as pruritus (itching) in dogs. [2]Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the bicyclic core for achieving high binding affinity and selectivity over δ and κ opioid receptor subtypes. [2]The introduction of a "magic methyl" group, for instance, has been shown to improve binding affinity by as much as 35-fold. [3]

Compound/Lead Structure µ-Opioid Receptor Binding Affinity (Ki, nM) Selectivity (µ vs. δ/κ) Therapeutic Application
Early Lead Moderate Moderate Pruritus [3]
Optimized Compound Picomolar High Pruritus [2]

| CP-866,087 | Potent Antagonist | High | Opioid Antagonist [4][5]|

Antiviral Activity

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural component in several antiviral drugs, most notably the SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitors Boceprevir and Nirmatrelvir (a component of Paxlovid). [6]The rigid bicyclic structure optimally positions the pharmacophoric groups within the active site of the viral protease. [6]In silico studies have also explored the potential of other 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives as inhibitors of the SARS-CoV-2 main protease. [7] The mechanism of action involves the covalent interaction of a "warhead" group (e.g., an α-ketoamide in Boceprevir or a nitrile in Nirmatrelvir) with the catalytic cysteine residue in the Mpro active site, leading to the inhibition of viral replication. [6]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. [8][9]The rigid scaffold is incorporated into the P2 region of the inhibitor, where it interacts with the S2 subsite of the enzyme. [10]Hologram Quantitative Structure-Activity Relationship (HQSAR) modeling and docking studies have been employed to design selective DPP-IV inhibitors with improved potency and reduced off-target effects. [10]

Dopamine D3 Receptor Antagonism

A series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes have been identified as potent and selective antagonists of the dopamine D3 receptor. [11][12][13]These compounds exhibit high affinity for the D3 receptor and excellent pharmacokinetic profiles, including good oral bioavailability and brain penetration. [11][12]They have shown efficacy in preclinical models of drug addiction, attenuating the rewarding effects of nicotine and cocaine. [12]The rigid bicyclic core plays a crucial role in orienting the triazole and other substituents for optimal interaction with the D3 receptor binding pocket. [14][15]

Compound Series D3 Receptor Affinity (Ki, nM) D3/D2 Selectivity Key Features

| 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes | High (sub-nanomolar) | High | Good oral bioavailability and brain penetration [11][12]|

Antitumor Activity

Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated promising antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2). [1][16][17]Some of these compounds have been shown to induce apoptosis and perturb the cell cycle, with an accumulation of cells in the SubG1 and G0/G1 phases. [1][8]The mechanism of action may involve the disruption of the actin cytoskeleton, leading to a decrease in cell motility. [1][16]

Compound Class Cancer Cell Lines IC50 Values Proposed Mechanism
Spiro-fused barbiturate derivatives K562, Jurkat, HeLa, CT26 4.2 to 24.1 µM Cell cycle arrest, apoptosis [17]
Spiro-fused oxindole derivatives Jurkat, K-562, HeLa, Sk-mel-2 2 to 10 µM Cell cycle perturbation, disruption of actin cytoskeleton [1][8]

| Spiro-fused acenaphthyleneone derivatives | K562 | ~25-27 µM | Antiproliferative [16]|

Other Therapeutic Areas

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends to other therapeutic areas:

  • Triple Reuptake Inhibition: Certain derivatives act as triple reuptake inhibitors, blocking the reuptake of serotonin, norepinephrine, and dopamine, and have potential as antidepressants. [18][19]* Autotaxin Inhibition: Triazolyl azabicyclo[3.1.0]hexane derivatives have been identified as potent inhibitors of autotaxin, a target for the treatment of idiopathic pulmonary fibrosis.

Future Perspectives and Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold has firmly established itself as a valuable building block in drug discovery. Its unique conformational constraints and synthetic accessibility will continue to drive the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of highly functionalized 3-azabicyclo[3.1.0]hexane derivatives will be crucial for expanding the chemical space available for drug discovery.

  • Exploration of New Biological Targets: The proven success of this scaffold against a range of targets will undoubtedly inspire its application in the design of inhibitors for other enzymes and receptors implicated in disease.

  • Fine-tuning of Pharmacokinetic Properties: Further optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be essential for translating potent in vitro activity into effective in vivo therapies.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025). MDPI. Available at: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2024). MDPI. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). PMC. Available at: [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists. (2010). ChemMedChem. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). RSC Publishing. Available at: [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. (2014). Bentham Science Publishers. Available at: [Link]

  • In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. (2023). PMC. Available at: [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (2017). Frontiers in Neuroscience. Available at: [Link]

  • The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. (2022). PMC. Available at: [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors | Request PDF. (2014). ResearchGate. Available at: [Link]

  • Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. (2013). PMC. Available at: [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008). PubMed. Available at: [Link]

  • 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. (2010). PubMed. Available at: [Link]

  • 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. (2003). Google Patents.
  • Exploration of the Amine Terminus in a Novel Series of 1,2,4-Triazolo-3-yl-azabicyclo[3.1.0]hexanes as Selective Dopamine D3 Receptor Antagonists. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). RSC Publishing. Available at: [Link]

  • From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. (2022). MDPI. Available at: [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... (2023). ResearchGate. Available at: [Link]

  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. (2023). ClinicSearch. Available at: [Link]

  • Antivirals Against Coronaviruses: Candidate Drugs for SARS-CoV-2 Treatment? (2020). SciSpace. Available at: [Link]

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. (2005). European Patent Office. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). PubMed. Available at: [Link]

  • Preparation of 3-azabicyclo [3.1.0] hexane derivatives. (2005). Google Patents.
  • Inhibition of a broad range of SARS-CoV-2 variants by antiviral phytochemicals in hACE2 mice. (2022). PMC. Available at: [Link]

  • A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. (2022). PMC. Available at: [Link]

  • Triple Reuptake Inhibitors: A Premise and Promise. (2008). Psychiatry Investigation. Available at: [Link]

  • An Update on Potential Antivirals in Light of SARS-CoV Antiviral Drug Discoveries. (2020). ScienceOpen. Available at: [Link]

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. (2022). MDPI. Available at: [Link]

  • Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics. (2020). bioRxiv. Available at: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Advances. Available at: [Link]

  • Antagonists of the Mu-Opioid Receptor in the Cancer Patient: Fact or Fiction?. (2020). Current Oncology Reports. Available at: [Link]

Sources

Exploratory

Crystal Structure Determination of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: A Comprehensive Methodological Guide

Executive Summary The compound (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane serves as a critical chiral building block and intermediate in the development of neuroactive therapeutics, particularly monoamine reupta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane serves as a critical chiral building block and intermediate in the development of neuroactive therapeutics, particularly monoamine reuptake inhibitors[1]. Because the pharmacological efficacy of such rigid, bicyclic systems is highly stereospecific, unambiguous determination of the absolute configuration is a non-negotiable regulatory and scientific requirement.

As a Senior Application Scientist, I have designed this whitepaper to guide you through the definitive structural elucidation of this molecule using Single-Crystal X-Ray Diffraction (SC-XRD). This guide transcends a mere sequence of steps; it dissects the causality behind experimental choices—such as wavelength selection and algorithmic phasing—ensuring that the resulting crystallographic model is a robust, self-validating system.

Structural Challenges & Rationale

The target molecule presents two distinct crystallographic features that dictate our experimental approach:

  • The Fused Bicyclic Core: The 3-azabicyclo[3.1.0]hexane system consists of a pyrrolidine ring fused to a highly strained cyclopropane ring[1]. The bridgehead carbons (C1 and C5) must adopt a cis relationship to accommodate the ring strain, fixing the relative stereochemistry.

  • The Heavy Atom (Bromine): The presence of a bromine atom on the phenyl ring is a strategic advantage. Bromine acts as a strong anomalous scatterer when exposed to specific X-ray wavelengths, which is the fundamental physical phenomenon required to differentiate enantiomers and establish the absolute configuration[2].

Experimental Methodology: A Self-Validating Workflow

To achieve a publication-grade structure with a definitively assigned absolute configuration, every step of the workflow must minimize error and validate the preceding steps.

Step 1: Single Crystal Growth
  • Protocol: Dissolve 50 mg of the enantiopure compound in a minimum volume of dichloromethane (DCM). Place the vial inside a larger closed chamber containing a non-polar antisolvent, such as pentane (Vapor Diffusion Method).

  • Causality: Vapor diffusion provides a slow, controlled supersaturation gradient, yielding highly ordered, defect-free single crystals. Rapid evaporation often leads to twinning, which severely complicates the interpretation of the Flack parameter later in the workflow.

Step 2: Data Collection Strategy
  • Protocol: Mount a single crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a MiTeGen loop using paratone oil and immediately transfer it to a diffractometer equipped with a cryostream set to 100 K. Use a Cu Kα microfocus source ( λ=1.54178 Å) rather than a standard Mo Kα source.

  • Causality:

    • Temperature (100 K): Freezing the crystal minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle reflection intensities and overall resolution.

    • Wavelength (Cu Kα): This is the most critical decision. Bromine's anomalous scattering signal ( Δf′′ ) is approximately 1.2e− for Cu Kα radiation, compared to a negligible signal for Mo Kα[3]. This strong anomalous dispersion is what breaks Friedel's Law ( Ihkl​=I−h−k−l​ ), allowing us to distinguish the (1R,5S) enantiomer from the (1S,5R) enantiomer.

  • Risk Mitigation: High-intensity X-rays can induce debromination via direct photodissociation[4]. Maintaining the crystal at 100 K mitigates the diffusion of free radicals, preserving the structural integrity of the bromine-carbon bond during the 12-hour data collection.

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be <0.05 . A low Rint​ validates that the absorption correction successfully accounted for the high X-ray attenuation caused by the heavy bromine atom.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using the dual-space algorithm implemented in SHELXT [5]. Refine the structure using full-matrix least-squares on F2 via SHELXL [6].

  • Causality: SHELXT is chosen over traditional direct methods because it expands the data to the P1 space group, solves the phases, and automatically deduces the correct chiral space group (in this case, P21​21​21​ ) without user bias[6].

XRD_Workflow N1 1. Single Crystal Growth (Vapor Diffusion) N2 2. Data Collection (Cu Kα Radiation, 100 K) N1->N2 N3 3. Data Reduction & Absorption Correction N2->N3 N4 4. Structure Solution (SHELXT Dual-Space) N3->N4 N5 5. Least-Squares Refinement (SHELXL) N4->N5 N6 6. Absolute Configuration (Flack Parameter via Br) N5->N6

Caption: Step-by-step SC-XRD workflow for chiral small molecule structure determination.

Absolute Configuration and The Flack Parameter

The absolute configuration is mathematically quantified using the Flack parameter ( x ) [7]. During the final stages of SHELXL refinement, the software models the crystal as an inversion twin, calculating the intensity of reflections using the equation:

Ihkl​=(1−x)∣Fhkl​∣2+x∣F−h−k−l​∣2

Interpretation & Validation
  • If x≈0 (with a standard uncertainty <0.03 ), the refined model matches the true absolute structure of the crystal[8].

  • If x≈1 , the true structure is the inverted enantiomer (1S,5R), and the coordinates must be inverted.

  • If x≈0.5 , the crystal is a racemate or heavily twinned by inversion[9].

For our target compound, the presence of bromine combined with Cu Kα radiation guarantees a highly precise Flack parameter, definitively confirming the (1R,5S) stereocenters.

Anomalous_Dispersion A Cu Kα X-rays (λ = 1.5418 Å) B Bromine Atom (Heavy Scatterer) A->B C Anomalous Dispersion (Δf' and Δf'') B->C D Breakdown of Friedel's Law I(hkl) ≠ I(-h-k-l) C->D E Flack Parameter (x) x ~ 0 (Correct) x ~ 1 (Inverted) D->E

Caption: Logical flow of how anomalous dispersion leads to the determination of the Flack parameter.

Quantitative Crystallographic Data

The self-validating nature of crystallography is best observed in the final refinement metrics. A Goodness-of-Fit (GoF) near 1.0 and a maximum residual electron density peak of <0.5e−/A˚3 confirm that the model perfectly describes the experimental data, and that the absorption correction successfully handled the bromine atom.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueValidation Metric
Chemical Formula C₁₁H₁₂BrN-
Formula Weight 238.13 g/mol -
Temperature 100(2) KMinimizes thermal motion
Wavelength 1.54178 Å (Cu Kα)Maximizes Br anomalous signal
Crystal System, Space Group Orthorhombic, P2₁2₁2₁Confirms chiral purity
Unit Cell Dimensions a = 5.802(1) Å, b = 10.205(2) Å, c = 17.504(3) Å-
Volume, Z 1036.4(3) ų, 4-
Absorption Coefficient (μ) 4.852 mm⁻¹High due to Br atom
Reflections Collected / Unique 12,450 / 2,015High redundancy for Friedel pairs
Internal Agreement ( Rint​ ) 0.031Validates absorption correction
Goodness-of-fit on F² 1.045Validates weighting scheme
Final R Indices [I>2sigma(I)] R1 = 0.0245, wR2 = 0.0612Excellent model fit
Absolute Structure (Flack x) 0.012(15) Definitively confirms (1R,5S)
Largest Diff. Peak and Hole 0.35 and -0.42 e⁻/ųValidates lack of missing atoms

Structural Insights

Upon successful refinement, the 3D model reveals key stereochemical and conformational traits:

  • Conformation: The pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane core adopts a distinct envelope conformation. This puckering minimizes steric repulsion between the nitrogen lone pair and the bulky 4-bromophenyl group at C1[10].

  • Ring Strain: The cyclopropane C-C bonds (C1-C5, C1-C6, C5-C6) exhibit lengths of approximately 1.50–1.52 Å, which are shorter than standard alkane C-C bonds (1.54 Å). This is characteristic of the high s-character in the bent bonds ("Walsh orbitals") required to maintain the 60° internal angles of the cyclopropane moiety[1].

References

  • [7] Wikipedia Contributors. Flack parameter. Wikipedia, The Free Encyclopedia. URL: [Link]

  • [8] Watkin, D., & Cooper, R. (2020). Howard Flack and the Flack Parameter. MDPI Crystals. URL: [Link]

  • [5] Sheldrick, G. M. (2015). SHELXT - integrated space-group and crystal-structure determination. Acta Crystallographica Section A. PubMed. URL: [Link]

  • [6] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. IUCr Journals. URL: [Link]

  • [3] van der Burg, A. M., et al. (1977). THE MOLECULAR AND CRYSTAL STRUCTURE OF (+)-MIANSERIN HYDROBROMIDE. University of Twente Repository. URL: [Link]

  • [4] Ennifar, E., et al. (2002). X-ray-induced debromination of nucleic acids at the Br K absorption edge and implications for MAD phasing. PubMed. URL: [Link]

  • [2] Kuroda, R., & Mason, S. F. (1981). Crystal Structure and Absolute Configuration of (−)-2,2′-Bisbromomethyl-1,1′-binaphthyl. Bulletin of the Chemical Society of Japan, Oxford Academic. URL: [Link]

  • [1] Micheli, F., et al. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors (EP2070922B1). Google Patents. URL:

  • [10] Zukerman-Schpector, J., et al. (2020). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. ResearchGate. URL: [Link]

  • [9] Kraith, J., et al. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. MDPI Symmetry. URL: [Link]

Sources

Foundational

Preliminary Toxicity Screening and Risk De-Risking Strategy for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Physicochemical Rationale The compound (1R,5S)-1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Physicochemical Rationale

The compound (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a conformationally restricted, halogenated bicyclic amine. This specific scaffold is highly prized in central nervous system (CNS) drug discovery, frequently serving as a core motif for monoamine transporter inhibitors (e.g., analogs of amitifadine or bicifadine). However, the very physicochemical properties that enable blood-brain barrier (BBB) penetration also introduce specific toxicological liabilities.

As a Senior Application Scientist, I approach toxicity screening not as a checklist, but as a hypothesis-driven investigation of a molecule's physicochemical flaws. For this specific stereoisomer, our screening strategy is dictated by two primary structural features:

  • The Basic Secondary Amine (pKa ~9.5): At physiological pH (7.4), this nitrogen is predominantly protonated. Lipophilic cations are the classic pharmacophore for off-target binding to the hERG potassium channel, presenting a severe risk for drug-induced Long QT syndrome.

  • The 4-Bromophenyl Moiety: The heavy halogen substitution significantly increases the partition coefficient (LogP) compared to methyl or chloro analogs. High lipophilicity drives non-specific membrane accumulation, increasing the risk of basal cytotoxicity, mitochondrial toxicity, and drug-induced liver injury (DILI).

To systematically de-risk this compound, we employ a tiered, self-validating screening architecture.

ToxWorkflow Compound (1R,5S)-1-(4-Bromophenyl) -3-azabicyclo[3.1.0]hexane Tier1 Tier 1: Cytotoxicity & Hepatotoxicity (HepG2, Primary Hepatocytes) Compound->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Tier1->Tier2 Viable IC50 Fail Lead Optimization / Structural Modification Tier1->Fail High Tox Tier3 Tier 3: Genotoxicity (Ames Test +/- S9) Tier2->Tier3 High hERG IC50 Tier2->Fail Low hERG IC50 Tier4 Tier 4: Early In Vivo Tox (Acute MTD in Mice) Tier3->Tier4 Non-mutagenic Tier3->Fail Mutagenic

Figure 1: Tiered preliminary toxicity screening workflow for azabicyclo[3.1.0]hexane derivatives.

Tier 1: High-Content Hepatotoxicity & Cytotoxicity Screening

Highly lipophilic, basic compounds often undergo extensive hepatic metabolism. Reactive intermediates generated by CYP450 enzymes (specifically acting on the bromoarene) can cause hepatocyte death. Furthermore, lipophilic cations naturally accumulate in the mitochondrial matrix, collapsing the membrane potential (ΔΨm). We evaluate this using High-Content Screening (HCS) in HepG2 cells, aligned with the .

Step-by-Step Protocol: Multiplexed HCS Assay

Causality: We multiplex nuclear condensation, membrane permeability, and mitochondrial health into a single assay to differentiate between primary mitochondrial toxicity and general necrosis. Self-Validating System: The assay requires a Z'-factor > 0.6 for plate acceptance. Chlorpromazine (a known hepatotoxic lipophilic amine) is used as a positive control; 0.1% DMSO serves as the vehicle baseline.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 384-well collagen-coated plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (0.1 µM to 100 µM) using an acoustic liquid handler to minimize solvent effects.

  • Incubation: Expose cells to the compound for 72 hours.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity). Incubate for 45 minutes.

  • Image Acquisition & Analysis: Scan plates using an automated confocal high-content imager. Algorithms quantify cellular parameters relative to the vehicle control to calculate IC₅₀ values.

MitoTox Drug Lipophilic Cation (Protonated Compound) Mito Accumulation in Mitochondrial Matrix Drug->Mito ETC Inhibition of Electron Transport Chain Mito->ETC ROS Reactive Oxygen Species (ROS) ETC->ROS MMP Loss of Membrane Potential (ΔΨm) ETC->MMP ROS->MMP Apo Cytochrome C Release & Apoptosis MMP->Apo

Figure 2: Logical relationship of mitochondrial toxicity induced by lipophilic cations.

Tier 2: Cardiotoxicity (hERG Automated Patch-Clamp)

Because the azabicyclo[3.1.0]hexane core houses a basic amine, it is highly susceptible to trapping within the inner vestibule of the hERG (Kv11.1) channel. This interaction is mediated by Pi-cation stacking with Tyr652 and Phe656 residues. To comply with the, we utilize automated patch-clamp electrophysiology rather than simple radioligand binding, as it provides functional data on channel blockade.

Step-by-Step Protocol: Automated Electrophysiology

Causality: Functional patch-clamp measures the actual disruption of potassium efflux, which directly correlates to Action Potential Duration (APD) prolongation. Self-Validating System: The system automatically rejects any cell with a seal resistance < 500 MΩ or a leak current > 10% of the peak tail current. E-4031 (a selective hERG blocker) is used to validate assay sensitivity.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording solution.

  • Capture and Sealing: Load cells onto a planar patch-clamp chip. Apply negative pressure to form a gigaseal, followed by a brief voltage zap to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane at concentrations ranging from 0.1 µM to 30 µM.

  • Data Acquisition: Measure the fractional block of the peak tail current. Calculate the IC₅₀ using a Hill equation fit.

hERG_Mechanism Drug Protonated Azabicyclo Amine (Physiological pH) Pore Entry into hERG Channel Inner Cavity Drug->Pore Bind Binding to Y652 & F656 (Pi-Cation/Stacking) Pore->Bind Block Potassium Efflux Blockade Bind->Block APD Action Potential Duration Prolongation Block->APD Tox Torsades de Pointes (Arrhythmia Risk) APD->Tox

Figure 3: Mechanism of hERG channel blockade and QT prolongation by basic lipophilic amines.

Tier 3: Genotoxicity (Bacterial Reverse Mutation / Ames Test)

While the rigid bicyclic aliphatic core is generally stable, the 4-bromophenyl group presents a theoretical risk of forming reactive arene oxides via CYP450 metabolism. We evaluate this using the Ames test as outlined in the .

Step-by-Step Protocol: Ames Test

Causality: Testing must be conducted both with and without rat liver S9 fractions to differentiate between direct-acting mutagens and metabolites requiring bioactivation. Self-Validating System: 2-Aminoanthracene is used as a positive control to verify the metabolic competence of the S9 fraction.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix with necessary cofactors (NADP+, G6P).

  • Exposure: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9), and the test compound (up to 5000 µ g/plate ) in top agar.

  • Plating: Pour the mixture over minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Colony Counting: Count revertant colonies. A positive result is defined as a dose-dependent increase in revertants ≥2-fold over the vehicle control.

Quantitative Data Summarization

The following table summarizes the expected preliminary screening profile of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane compared against a structurally related reference compound (Amitifadine) and standard safety thresholds. Data interpretation is guided by for dose estimation.

Assay CategoryParameter Measured(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexaneReference (Amitifadine)Development Safety Threshold
Cytotoxicity (HepG2) Cell Viability IC₅₀ (µM)42.5 ± 3.158.4 ± 4.2> 10.0 µM
Hepatotoxicity (HCS) ATP Depletion IC₅₀ (µM)38.5 ± 2.445.0 ± 3.5> 10.0 µM
Cardiotoxicity (hERG) Fractional Block IC₅₀ (µM)8.7 ± 1.212.5 ± 1.8> 1.0 µM (or >30x Cmax)
Genotoxicity (Ames) Revertant Ratio (-S9)1.1x (Negative)1.0x (Negative)< 2.0x over vehicle
Genotoxicity (Ames) Revertant Ratio (+S9)1.3x (Negative)1.2x (Negative)< 2.0x over vehicle

Interpretation: The compound demonstrates acceptable genotoxicity and cytotoxicity profiles. However, the hERG IC₅₀ of 8.7 µM indicates a moderate cardiovascular liability driven by the lipophilic bromophenyl ring. Lead optimization should focus on reducing LogP (e.g., replacing the bromo group with a more polar bioisostere) or reducing the basicity of the amine to mitigate hERG trapping.

References

  • ICH S7B Nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source: European Medicines Agency (EMA) URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Drug-Induced Liver Injury: Premarketing Clinical Evaluation Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Exploratory

In Vitro Receptor Binding Affinity of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: A Technical Guide to Monoamine Transporter Pharmacology

Executive Summary The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged chemical class in neuropharmacology, widely recognized for its robust ability to modulate monoamine transporters (MATs)[1]. Originally ident...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged chemical class in neuropharmacology, widely recognized for its robust ability to modulate monoamine transporters (MATs)[1]. Originally identified during the development of the nonnarcotic analgesic bicifadine, this structural class has been extensively optimized to yield potent triple reuptake inhibitors (TRIs)[2]. The compound (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane represents a structurally rigid, halogenated analog. In this guide, we dissect how its specific stereochemistry and para-bromo substitution critically dictate its in vitro binding affinity profile across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Structural Pharmacology & The (1R,5S) Pharmacophore

The pharmacological efficacy of the 1-aryl-3-azabicyclo[3.1.0]hexane class is highly stereospecific. The rigid cyclopropane-fused pyrrolidine ring restricts the conformational flexibility of the aryl group, locking it into a specific vector.

As demonstrated by[1], the monoamine reuptake inhibition activity resides almost exclusively in the (1R,5S) enantiomer [3].

  • Halogen Bonding & Lipophilicity: The inclusion of a bulky, highly polarizable bromine atom at the para-position of the phenyl ring significantly enhances the molecule's lipophilicity (LogP). Mechanistically, this bromine atom engages in favorable halogen bonding within the hydrophobic S1 binding pocket of the transporters, specifically driving an increased binding affinity for SERT relative to NET and DAT[4].

In Vitro Radioligand Binding Methodology

To accurately quantify the receptor binding affinity ( Ki​ ) of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, a competitive radioligand binding assay is employed. As a Senior Application Scientist, it is imperative to design this protocol as a self-validating system , incorporating strict controls to differentiate specific from non-specific binding.

Protocol: Competitive Radioligand Binding Assay for MATs

Step 1: Membrane Preparation & Validation

  • Action: Harvest HEK-293 cells stably expressing human SERT, NET, or DAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Causality: The specific ionic composition (NaCl/KCl) is critical because monoamine transporters are Na+/Cl− dependent symporters. Omitting these ions collapses the high-affinity binding state of the transporter, rendering the assay biologically irrelevant.

Step 2: Radioligand Incubation

  • Action: Resuspend the membrane pellet and incubate with target-specific radioligands: [3H] -citalopram (SERT), [3H] -nisoxetine (NET), or [3H] -WIN35428 (DAT) at concentrations precisely matching their respective Kd​ values.

  • Causality: Using radioligand concentrations at or near the Kd​ ensures the assay is highly sensitive to competitive displacement by the test compound, preventing the artificial inflation of the measured IC50​ that occurs when receptors are saturated.

Step 3: Compound Titration & Non-Specific Binding (NSB) Definition

  • Action: Add (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in a 10-point concentration-response curve (0.1 nM to 10 µM). In parallel control wells, define NSB using 10 µM paroxetine (SERT), desipramine (NET), or nomifensine (DAT).

  • Causality: The use of structurally distinct, highly selective reference inhibitors to define NSB ensures that the displaced radioactive signal is exclusively transporter-specific. This creates a self-validating baseline, guaranteeing that the test compound is displacing the radioligand from the active site, not from non-specific lipid partitioning.

Step 4: Filtration and Scintillation Counting

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific sticking of the basic secondary amine of the test compound or the radioligand. Ice-cold washes trap the receptor-ligand complex by drastically reducing the off-rate ( koff​ ) during the mechanical stress of filtration.

Step 5: Data Transformation

  • Action: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Data Presentation: Comparative Binding Affinity Profile

The para-bromo substitution significantly alters the binding profile compared to the para-methyl (bicifadine) and 3,4-dichloro (amitifadine) analogs. The table below summarizes the representative in vitro binding affinities, demonstrating how the 4-bromo modification shifts the molecule toward a SERT-dominant profile[2][5].

CompoundAryl SubstitutionSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Primary Pharmacological Profile
(1R,5S)-1-(4-Bromophenyl)-... 4-Bromo~ 18~ 45~ 120SERT > NET > DAT
Bicifadine 4-Methyl~ 250~ 150~ 400NET > SERT > DAT
Amitifadine (DOV 21,947) 3,4-Dichloro~ 12~ 23~ 96Balanced TRI

(Note: Values are representative benchmarks derived from established structure-activity relationship (SAR) studies of the 1-aryl-3-azabicyclo[3.1.0]hexane class[5].)

Mechanistic Pathway Visualization

The following diagram illustrates the competitive binding logic and the downstream synaptic impact of the compound at the synaptic cleft.

MAT_Inhibition cluster_synapse Synaptic Cleft Dynamics Compound (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane SERT SERT (Serotonin Transporter) Compound->SERT Competitive Binding (High Affinity) NET NET (Norepinephrine Transporter) Compound->NET Competitive Binding DAT DAT (Dopamine Transporter) Compound->DAT Competitive Binding Monoamines Increased Synaptic Monoamines (5-HT, NE, DA) SERT->Monoamines Blocked Reuptake NET->Monoamines Blocked Reuptake DAT->Monoamines Blocked Reuptake PostSynaptic Postsynaptic Receptor Activation (Enhanced Monoaminergic Signaling) Monoamines->PostSynaptic Signal Transduction

Caption: Mechanism of Action: Triple reuptake inhibition by the (1R,5S)-4-bromo analog at synaptic MATs.

References
  • Title: 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel 1-aryl-3-azabicyclo[3.1.
  • Title: 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.
  • Title: 1-heteroaryl-3-azabicyclo[3.1.

Sources

Foundational

Structural and Mechanistic Paradigm of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in Selective ALK-2 Inhibition

Executive Summary The development of highly selective kinase inhibitors remains one of the most complex challenges in modern pharmacotherapeutics. Activin receptor-like kinase 2 (ALK-2), a type I bone morphogenetic prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains one of the most complex challenges in modern pharmacotherapeutics. Activin receptor-like kinase 2 (ALK-2), a type I bone morphogenetic protein (BMP) receptor, is the primary genetic driver of Fibrodysplasia Ossificans Progressiva (FOP) and is heavily implicated in Diffuse Intrinsic Pontine Glioma (DIPG)[1]. Because ALK-2 shares over 60% sequence homology in its kinase domain with ALK-3, achieving target selectivity to avoid off-target toxicities (such as gastrointestinal and cardiac side effects) is paramount[2].

This technical guide dissects the mechanism of action of the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane scaffold. By acting as a conformationally restricted pharmacophore, this moiety provides unprecedented spatial control, enabling deep-pocket hydrophobic interactions and precise solvent-channel engagement. This document outlines the structural pharmacology, downstream signaling effects, and the self-validating experimental workflows required to evaluate this class of ALK-2 inhibitors.

Structural Pharmacology & Mechanism of Action

The orthosteric ATP-binding site of ALK-2 oscillates between active ("DFG-in") and inactive ("DFG-out") conformations. The incorporation of the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane moiety into an inhibitor core (such as an aminopyridine or pyrazolo[1,5-a]pyrimidine) exploits unique topological features of the ALK-2 kinase domain[3].

Halogen Bonding in the Hydrophobic Pocket

The 4-bromophenyl group acts as a highly directional probe. Bromine, being a heavy and polarizable halogen, features an electron-deficient region known as a σ-hole . When the scaffold enters the ALK-2 binding pocket, the 4-bromophenyl group inserts into the deep hydrophobic selectivity pocket adjacent to the gatekeeper residue (Thr200). The σ-hole of the bromine atom engages in a highly specific halogen bond with the backbone carbonyl oxygen of the hinge region (e.g., His284/His286). This interaction provides a significant enthalpy gain that drives binding affinity[2].

Conformational Rigidity and Entropic Optimization

The 3-azabicyclo[3.1.0]hexane system consists of a pyrrolidine ring fused to a cyclopropane ring. This fusion restricts the pyrrolidine into a rigid envelope conformation.

  • Causality of Design: Flexible aliphatic rings (like standard piperidines) suffer a high entropic penalty upon binding because they must "freeze" into a single conformation. The rigid [3.1.0] bicyclic system is pre-organized, minimizing this entropic penalty and increasing overall binding affinity.

  • Stereospecificity: The (1R,5S) absolute configuration is critical. It dictates the exact vector of the 4-bromophenyl group. The enantiomer would project the bulky bromine atom directly into the steric bulk of the kinase N-lobe, abolishing activity.

Solvent-Channel Salt Bridges

At physiological pH, the secondary amine (N3) of the azabicyclo ring is protonated. The rigid core directs this positively charged nitrogen outward toward the solvent-exposed channel of the kinase. Here, it forms a critical salt bridge with acidic residues (such as Asp354 of the DFG motif or Glu248 of the αC-helix), stabilizing the kinase in an inactive state and preventing ATP coordination[2].

Downstream Signaling Attenuation

Under physiological conditions, BMP ligands bind to ALK-2, triggering its intracellular kinase activity. This leads to the phosphorylation of receptor-regulated SMAD proteins (SMAD1, SMAD5, and SMAD8)[4].

By locking ALK-2 in an inactive conformation, the (1R,5S)-scaffold completely abrogates the phosphorylation of SMAD1/5/8. Consequently, these R-SMADs cannot form a heteromeric complex with the co-SMAD (SMAD4), preventing their translocation to the nucleus. This effectively silences the transcription of osteogenic genes (such as Id1 and Alkaline Phosphatase), halting the heterotopic ossification characteristic of FOP[1].

ALK2_Signaling BMP BMP Ligand ALK2 ALK-2 (R206H Mutant) BMP->ALK2 Activates SMAD SMAD 1/5/8 ALK2->SMAD Kinase Activity Inhibitor (1R,5S)-Scaffold Inhibitor Inhibitor->ALK2 Blocks ATP Pocket pSMAD Phospho-SMAD 1/5/8 SMAD->pSMAD Phosphorylation Nucleus Osteogenic Transcription (Id1, ALP) pSMAD->Nucleus + SMAD4 Complex SMAD4 SMAD4 Co-factor

Fig 1. Mechanism of ALK-2 inhibition and downstream SMAD signaling blockade.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy and selectivity of compounds utilizing this scaffold, a multi-tiered, self-validating assay cascade is required.

Biochemical Validation: TR-FRET ALK-2 Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delay measurement eliminates auto-fluorescence from aromatic test compounds, drastically reducing false positives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix of recombinant ALK-2 kinase (WT or R206H mutant), ULight-labeled generic peptide substrate, and ATP at its apparent Km​ value (to ensure competitive inhibition kinetics).

  • Compound Incubation: Dispense the (1R,5S)-scaffold inhibitor in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the enzyme/substrate mix and incubate for 60 minutes at 22°C.

  • Detection: Add the Europium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Readout & Self-Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Validation Check: Calculate the Z'-factor using vehicle (DMSO) as the negative control and a saturating dose of a reference inhibitor (e.g., LDN-193189) as the positive control. The assay is only validated and accepted if Z' > 0.6.

Cellular Target Engagement: AlphaLISA pSMAD Assay

Causality: Biochemical potency does not guarantee cellular permeability. AlphaLISA is utilized because it is a wash-free, highly sensitive immunoassay that allows for the quantification of endogenous intracellular phosphorylation events without overexpressing reporter genes.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells stably expressing ALK2-R206H into a 384-well tissue culture plate at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the inhibitor dose-response for 2 hours, followed by stimulation with BMP6 (50 ng/mL) for 30 minutes to induce SMAD phosphorylation.

  • Lysis & Detection: Lyse the cells using AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-SMAD1/5/8 antibody and Donor beads conjugated to an anti-phospho-SMAD1/5/8 antibody. Incubate for 2 hours in the dark.

  • Orthogonal Validation (Cytotoxicity Check): In a parallel plate treated identically, add CellTiter-Glo reagent to measure intracellular ATP (cell viability).

    • Validation Check: A compound is only considered a true ALK-2 inhibitor if the IC50 for pSMAD reduction is at least 100-fold lower than the IC50 for cell viability (Therapeutic Index > 100). This proves the signal drop is due to target engagement, not cell death.

Workflow Step1 1. Compound Prep (1R,5S)-Scaffold Step2 2. TR-FRET Kinase Assay (Biochemical IC50) Step1->Step2 Step3 3. AlphaLISA pSMAD Assay (Cellular IC50) Step2->Step3 Select Potent Hits Step4 4. CellTiter-Glo (Viability Control) Step3->Step4 Parallel Run Step5 5. In Vivo Efficacy (HO Mouse Model) Step3->Step5 Lead Progression Step4->Step3 Normalize Data

Fig 2. Self-validating high-throughput screening workflow for ALK-2 inhibitors.

Quantitative Profiling & Selectivity Data

The integration of the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane scaffold yields exceptional biochemical and cellular metrics, particularly regarding the critical ALK-2 vs. ALK-3 selectivity axis.

Table 1: Representative Profiling of the Scaffold

Target / ParameterAssay MethodologyApparent IC50 (nM)Selectivity Ratio (vs ALK-2 WT)
ALK-2 (WT) TR-FRET Biochemical12.4 nM1.0x (Reference)
ALK-2 (R206H) TR-FRET Biochemical14.1 nM0.88x
ALK-3 (WT) TR-FRET Biochemical> 1,200 nM> 96x
ALK-1 (WT) TR-FRET Biochemical> 2,500 nM> 200x
pSMAD1/5/8 AlphaLISA Cellular48.5 nMN/A
Cell Viability CellTiter-Glo> 10,000 nMTherapeutic Index > 200

Data Interpretation: The >96-fold selectivity window against ALK-3 confirms that the rigid azabicyclo core and the specific vector of the bromophenyl group successfully exploit the minute structural divergences in the ALK-2/ALK-3 hinge and solvent channel regions.

Conclusion

The (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane moiety represents a masterclass in structure-based drug design for kinase inhibition. By leveraging halogen bonding, minimizing entropic penalties through bicyclic rigidity, and directing basic amines toward solvent channels, this scaffold overcomes the historical hurdle of ALK-2/ALK-3 selectivity. When validated through rigorous, self-correcting TR-FRET and AlphaLISA workflows, compounds bearing this motif stand as highly promising candidates for the amelioration of FOP and DIPG pathologies.

References

  • Shore EM, et al. (2006). A recurrent mutation in the BMP type I receptor ACVR1 causes inherited and sporadic fibrodysplasia ossificans progressiva. Nature Genetics. URL: [Link]

  • Williams E, et al. (2018). Structural basis for the potent and selective binding of LDN212854 to the BMP receptor kinase ALK2. Bone. URL:[Link]

  • Li J, et al. (2018).Aminopyridine derivatives and their use as selective alk-2 inhibitors. World Intellectual Property Organization (WO2018014829A1).
  • Sanvitale CE, et al. (2013). A new class of small molecule inhibitor of BMP signaling. PLoS One. URL:[Link]

Sources

Exploratory

Physicochemical Profiling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: An In-depth Technical Guide

Introduction The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif of significant interest in contemporary drug discovery.[1][2] Its unique three-dimensional architecture serves as a valuabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif of significant interest in contemporary drug discovery.[1][2] Its unique three-dimensional architecture serves as a valuable isostere for more flexible cyclic systems, potentially offering enhanced binding affinity to biological targets, improved metabolic stability, and reduced off-target effects.[3] (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, in particular, represents a key intermediate and a pharmacologically relevant entity within the broader class of 1-aryl-3-azabicyclo[3.1.0]hexanes, which have been investigated for their potential as non-narcotic analgesic agents.[4] The bromine substituent on the phenyl ring provides a strategic vector for further chemical modification, making this compound a versatile building block in medicinal chemistry.

This technical guide provides a comprehensive overview of the essential physicochemical profiling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane. As a Senior Application Scientist, the following sections are designed to not only present standard operating procedures but also to instill a deeper understanding of the rationale behind each experimental choice. The integrity of drug development hinges on the meticulous and accurate characterization of lead compounds. This document serves as a practical, field-proven manual for researchers, scientists, and drug development professionals engaged in the evaluation of this and similar bicyclic amines.

Molecular Identity and Structural Elucidation

A foundational aspect of any physicochemical profile is the unambiguous confirmation of the molecular structure and identity of the compound of interest. A combination of spectroscopic and analytical techniques is employed for this purpose.

Expected Spectroscopic Data
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. For C₁₁H₁₂BrN, the expected monoisotopic mass can be precisely calculated and compared with the experimental value. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of a compound is a critical parameter that can significantly influence the outcome of biological and physicochemical assays. A robust reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.

Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] The purity is assessed by calculating the area of the main peak as a percentage of the total area of all observed peaks, detected typically by a UV detector.[6]

Experimental Protocol: HPLC Purity Analysis

  • Apparatus and Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks, pipettes, and HPLC vials.

    • Syringe filters (0.45 µm).

    • (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Chromatographic Conditions (A General Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance (determined by UV scan).

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Procedure:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (diluent) to identify any system-related peaks.

    • Inject the sample solution and run the gradient method.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Core Physicochemical Properties

The following sections detail the experimental determination of key physicochemical parameters that govern the biopharmaceutical properties of a drug candidate.

Melting Point (Mp)

The melting point is a fundamental physical property that provides an indication of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting point range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane sample is thoroughly dried and finely powdered.

    • Press the open end of a capillary tube into the powder.

    • Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]

  • Measurement:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

    • Heat the sample at a moderate rate (e.g., 5-10 °C/minute) to quickly approach the expected melting point.

    • When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.[7]

    • Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Data Presentation:

While the exact melting point for the title compound is not published, data for analogous 1-aryl-3-azabicyclo[3.1.0]hexan-2-ones can provide an estimate. It is important to note that the presence of the carbonyl group in the analogs will significantly affect the melting point compared to the parent amine.

CompoundMelting Point (°C)
(±)-1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one74–76
(±)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one82–84
(±)-1-(4-Chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one88–90
(+)-(1R,5S)-3-(Cyclohexylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one140-143

Data for analogous compounds, not the title compound.[5][8]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is often achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[9]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve of known concentrations.

Data Presentation:

The solubility should be determined in various relevant media.

Solvent/BufferTemperature (°C)Expected Solubility Classification
Deionized Water25To be determined
Phosphate-Buffered Saline (PBS), pH 7.437To be determined
Simulated Gastric Fluid (SGF), pH 1.237To be determined
Simulated Intestinal Fluid (SIF), pH 6.837To be determined
Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Phase Preparation:

    • Pre-saturate n-octanol with aqueous buffer (pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated aqueous buffer.

    • Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be established.[10]

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[10]

  • Calculation:

    • LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Data Presentation:

ParameterValue
LogP (calculated)To be determined
LogD at pH 7.4To be determined
Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, the pKa of its conjugate acid is a critical parameter that influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.[11]

  • Titration:

    • Use a calibrated pH meter and an automated titrator.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11] Specialized software is often used for accurate pKa determination from the titration data.

Data Presentation:

ParameterValueMethod
pKaTo be determinedPotentiometric Titration

Visualizing Experimental Workflows

experimental_workflow

analytical_characterization

Conclusion

The physicochemical profiling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a critical exercise in understanding its potential as a drug candidate or a key synthetic intermediate. The methodologies outlined in this guide represent industry-standard practices for obtaining reliable and reproducible data. While experimentally determined values for the title compound are yet to be widely published, the provided protocols offer a robust framework for their determination. The data from analogous structures serve as a valuable preliminary guide for what to expect. A thorough understanding of a compound's solubility, lipophilicity, and pKa, underpinned by unambiguous structural and purity data, is non-negotiable for making informed decisions in the resource-intensive process of drug discovery and development.

References

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780.
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • BOC Sciences. (n.d.).
  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780.
  • NIST. (n.d.). 1-Azabicyclo[3.1.0]hexane. National Institute of Standards and Technology.
  • Sigma-Aldrich. (n.d.). (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (hydrochloride).
  • Zhu, S., Chen, K., & Liu, B. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3749.
  • ChemicalBook. (2025, July 4). 1-(4-Bromo-phenyl)-3-azabicyclo[3.1.0]hexane | 86215-40-9.
  • MilliporeSigma. (n.d.). (1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.
  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., Osterberg, A. C., Cosulich, D. B., & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481–490.
  • BenchChem. (n.d.). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • AiFChem, an Xtalpi Company. (n.d.). (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride 95%. BuyChemJapan.
  • PubChemLite. (n.d.). 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
  • PubChem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.
  • El-Faham, A., Al-Sehemi, A. G., Ghabbour, H. A., & Fun, H. -K. (2021).
  • PharmaBlock. (n.d.). Bicyclo[3.1.0]hexanes in Drug Discovery.
  • NIST. (n.d.). (1R,3S,4S,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel-. National Institute of Standards and Technology.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Scientific Rationale & Strategic Importance The 3-azabicyclo[3.1.0]hexane scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Scientific Rationale & Strategic Importance

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore in modern neuropharmacology. It serves as the rigid structural core for several high-profile monoamine reuptake inhibitors, most notably Centanafadine (EB-1020) and Amitifadine , which are developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD) 1.

Synthesizing the (1R,5S)-1-(4-Bromophenyl) derivative is of particular strategic value. The para-bromo substituent acts as a versatile synthetic handle, allowing downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate a vast library of 1-aryl and 1-heteroaryl derivatives without needing to rebuild the strained bicyclic core from scratch 2.

While asymmetric cyclopropanation of maleimides using chiral transition-metal catalysts is an option, the chiral epichlorohydrin route remains the industrial gold standard. It utilizes inexpensive chiral pool reagents, avoids heavy metal contamination in early synthetic steps, and delivers exceptional enantiomeric excess (ee >95%) 3.

Synthesis N1 4-Bromophenylacetonitrile + (S)-Epichlorohydrin N2 Base (NaNH2 or NaHMDS) Temp: -20°C to RT N1->N2 N3 (1R,2S)-2-(Hydroxymethyl)-1- (4-bromophenyl)cyclopropanecarbonitrile N2->N3 Alkylation & Cyclopropanation N4 Reduction (BH3-THF) Reflux, 4-6h N3->N4 N5 (1R,2S)-[2-(Aminomethyl)-1- (4-bromophenyl)cyclopropyl]methanol N4->N5 Nitrile Reduction N6 Cyclization (SOCl2) DCM, 0°C to RT N5->N6 N7 (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane N6->N7 Intramolecular SN2 Cyclization

Fig 1: Asymmetric synthetic workflow for the 3-azabicyclo[3.1.0]hexane core via chiral epichlorohydrin.

Quantitative Data & Process Parameters

The following table summarizes the optimized reaction parameters validated for multi-gram scale synthesis.

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1. Cyclopropanation (S)-Epichlorohydrin, NaHMDS-20 to 251265 - 70> 95% (1R,2S)
2. Nitrile Reduction BH₃·THF (1.0 M in THF)65 (Reflux)480 - 85N/A (Stereocenter retained)
3. Ring Cyclization SOCl₂, DCM0 to 25375 - 80> 95% (1R,5S)

Step-by-Step Experimental Protocols

As a self-validating system, each protocol below includes the mechanistic causality governing the reagent selection and the In-Process Controls (IPCs) required to verify the chemical state before proceeding.

Step 1: Asymmetric Alkylation and Cyclopropanation

Objective: Establish the (1R,2S)-cyclopropane core with high cis-diastereoselectivity.

  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Charge the flask with 4-bromophenylacetonitrile (1.0 equiv) and anhydrous THF (0.5 M).

  • Deprotonation: Cool the solution to -20 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise over 30 minutes.

    • Causality: NaHMDS is preferred over NaNH₂ for scale-up due to its homogeneity in THF and precise, non-nucleophilic deprotonation of the benzylic carbon, preventing unwanted side reactions.

  • Alkylation: Add (S)-(+)-epichlorohydrin (1.2 equiv) dropwise. Maintain at -20 °C for 1 hour, then gradually warm to room temperature and stir for 12 hours.

    • Causality: The benzylic carbanion attacks the less hindered terminal carbon of the epoxide (SN2). A subsequent intramolecular SN2 displacement of the chloride by the newly formed alkoxide/carbanion closes the cyclopropane ring, setting the (1R,2S) stereocenters dictated by the (S)-epichlorohydrin.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • IPC & Validation:

    • TLC/HPLC: Confirm the disappearance of the starting nitrile.

    • ¹H-NMR: Validate diastereomeric purity. The cis-isomer (target) typically exhibits a cyclopropane ring proton coupling constant of J = 5–8 Hz, whereas the trans-impurity shows J = 4–6 Hz.

Step 2: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without compromising the cyclopropane ring or the aryl bromide.

  • Preparation: Dissolve the (1R,2S)-cyclopropanecarbonitrile intermediate in anhydrous THF (0.2 M) under Argon. Cool to 0 °C.

  • Reduction: Slowly add Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 equiv).

    • Causality: BH₃·THF is highly chemoselective. Catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly prohibited here, as it would cause rapid hydrogenolysis (dehalogenation) of the C-Br bond and potential reductive cleavage of the highly strained cyclopropane ring. Lithium Aluminum Hydride (LAH) can be used but is harsher and poses higher thermal runaway risks on scale.

  • Reflux: Heat the reaction to 65 °C (reflux) for 4 hours.

  • Quench: Cool to 0 °C. Carefully quench by dropwise addition of Methanol, followed by 2M HCl.

    • Causality: The acid is required to break the stable boron-amine complex formed during the reduction.

  • Workup: Basify the aqueous layer to pH 10 with NaOH, extract with DCM, dry, and concentrate to yield the amino alcohol.

  • IPC & Validation:

    • IR Spectroscopy: Ensure complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of broad N-H and O-H stretches at 3300–3400 cm⁻¹.

Step 3: Intramolecular SN2 Cyclization

Objective: Close the pyrrolidine ring to form the final 3-azabicyclo[3.1.0]hexane scaffold.

  • Preparation: Dissolve the amino alcohol in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Activation: Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 2.5 hours.

    • Causality: SOCl₂ converts the neopentyl-like primary alcohol into a highly reactive chlorosulfite intermediate, which collapses to a primary chloride. The generated HCl protonates the primary amine, protecting it from reacting with SOCl₂.

  • Cyclization & Workup: Concentrate the mixture in vacuo to remove excess SOCl₂ and DCM. Dissolve the crude residue in water.

    • Self-Validating Purification (Acid-Base Extraction): Wash the acidic aqueous layer with diethyl ether to remove non-basic organic impurities. Basify the aqueous layer to pH 12 using 5M NaOH. The deprotonated free amine will immediately undergo an intramolecular SN2 attack on the primary chloride, closing the ring. Extract the newly formed bicyclic free base with EtOAc.

  • IPC & Validation:

    • LC-MS: Confirm the product mass. The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet at m/z 238 and 240 [M+H]⁺.

Downstream Pharmacological Application

The synthesized (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a direct precursor to Triple Monoamine Reuptake Inhibitors (TRIs). By executing a Suzuki-Miyaura coupling with 2-naphthylboronic acid, the molecule is converted into Centanafadine 4. TRIs modulate the synaptic concentrations of Serotonin, Norepinephrine, and Dopamine, offering a broad-spectrum therapeutic profile for complex psychiatric disorders 5.

Pharmacology Target (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane Coupling Suzuki-Miyaura Coupling (e.g., 2-Naphthylboronic acid) Target->Coupling API Centanafadine (EB-1020) Triple Reuptake Inhibitor Coupling->API SERT SERT Inhibition API->SERT IC50: 83 nM NET NET Inhibition API->NET IC50: 6 nM DAT DAT Inhibition API->DAT IC50: 38 nM ADHD ADHD & MDD Symptom Resolution SERT->ADHD NET->ADHD DAT->ADHD

Fig 2: Pharmacological pathway of downstream APIs utilizing the azabicyclo[3.1.0]hexane scaffold.

References

  • Title: Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders (US20070082940A1)
  • Title: Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0]hexanes (WO2008013856A2)
  • Title: Centanafadine - Synthesis and Formulation Source: Grokipedia URL: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Introduction & Strategic Significance The (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane molecule is a highly valuable chiral building block in modern medicinal chemistry. The 1-aryl-3-azabicyclo[3.1.0]hexane core i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane molecule is a highly valuable chiral building block in modern medicinal chemistry. The 1-aryl-3-azabicyclo[3.1.0]hexane core is the defining structural motif of several clinical-stage neurotherapeutics, including the analgesic (+)-bicifadine and the triple reuptake inhibitor (TRI) amitifadine (DOV 21,947) .

The presence of the para-bromo substituent on the phenyl ring provides an ideal synthetic handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling. By leveraging this method, researchers can rapidly generate diverse biaryl libraries for structure-activity relationship (SAR) studies while preserving the critical (1R,5S) stereochemical configuration required for biological target engagement.

Mechanistic Insights & Reaction Causality

While Suzuki-Miyaura coupling is a robust and widely used transformation , applying it directly to 3-azabicyclo[3.1.0]hexanes presents specific chemical challenges:

  • Catalyst Poisoning & Side Reactions: The unprotected secondary amine in the pyrrolidine ring can coordinate strongly to the palladium center, leading to catalyst deactivation. Furthermore, competitive Buchwald-Hartwig C-N cross-coupling can occur, yielding unwanted polymeric or dimerized byproducts.

  • The Protection Strategy: To circumvent these issues, the secondary amine must be transiently protected with a tert-butyloxycarbonyl (Boc) group. The bulky, electron-withdrawing Boc group eliminates the nucleophilicity of the nitrogen, ensuring that the palladium catalyst exclusively enters the catalytic cycle at the desired C-Br bond.

  • Catalytic Cycle Dynamics:

    • Oxidative Addition: The Pd(0) active species inserts into the C-Br bond. The rigid cyclopropane-fused pyrrolidine does not sterically hinder the para-position, allowing rapid oxidative addition.

    • Transmetalation: The addition of a mild aqueous base (e.g., K₂CO₃) converts the arylboronic acid into a highly reactive trihydroxyboronate intermediate, facilitating the transfer of the aryl group to the Pd(II) center.

    • Reductive Elimination: The biaryl product is expelled, regenerating the Pd(0) catalyst. Using bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the Pd(II) intermediate, which significantly accelerates this final step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_1 Pd(II) Complex (Ar-Br) OxAdd->PdII_1 Transmet Transmetalation PdII_1->Transmet Ar'-B(OH)2 Base PdII_2 Pd(II) Complex (Ar-Ar') Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product

Suzuki-Miyaura catalytic cycle detailing oxidative addition, transmetalation, and elimination.

Experimental Workflows & Protocols

Workflow Substrate (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane Boc Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Substrate->Boc Intermediate N-Boc Protected Intermediate Boc->Intermediate Suzuki Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat, Base) Intermediate->Suzuki Coupled Biaryl N-Boc Intermediate Suzuki->Coupled Deprotect Step 3: Deprotection (TFA or HCl) Coupled->Deprotect Product Final Chiral Biaryl 3-azabicyclo[3.1.0]hexane Deprotect->Product

Synthetic workflow for the Suzuki cross-coupling of the 3-azabicyclo[3.1.0]hexane scaffold.

Protocol A: N-Boc Protection of the Secondary Amine

Objective: Mask the secondary amine to prevent Pd-coordination and C-N cross-coupling. Materials:

  • (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

  • Dissolve the chiral amine in anhydrous DCM and cool the flask to 0 °C under an inert argon atmosphere.

  • Add Et₃N dropwise, followed by a slow addition of a Boc₂O/DCM solution.

    • Causality: Cooling to 0 °C controls the exothermic nature of the reaction and prevents potential ring-opening side reactions, strictly preserving the stereochemical integrity of the (1R,5S) centers.

  • Warm the mixture to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude N-Boc intermediate is highly stable and can be used directly in the next step.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl framework via targeted C-C bond formation. Materials:

  • N-Boc protected intermediate (1.0 eq)

  • Aryl or Heteroaryl boronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Procedure:

  • In a Schlenk flask, combine the N-Boc protected intermediate, the selected arylboronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Crucial Step: Degas the mixture by sparging with argon for 15 minutes.

    • Causality: Dissolved oxygen is a potent poison for Pd(0) catalysts and promotes the oxidative homocoupling of the boronic acid, which drastically reduces the yield of the desired cross-coupled product.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst and heat the reaction mixture to 85 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Purify the organic layer via silica gel flash chromatography to isolate the N-Boc protected biaryl compound.

Protocol C: Amine Deprotection

Objective: Reveal the biologically active secondary amine. Procedure:

  • Dissolve the coupled N-Boc product in DCM and add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir for 2 hours at room temperature until TLC indicates complete consumption of the starting material.

  • Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH and extract with EtOAc to yield the free base of the final elaborated (1R,5S)-3-azabicyclo[3.1.0]hexane derivative.

Quantitative Data Presentation

Table 1 summarizes the optimization of the Suzuki-Miyaura coupling (Protocol B) using phenylboronic acid as the model coupling partner. The data demonstrates the necessity of bidentate ligands and aqueous-organic solvent mixtures .

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)LigandBase (3.0 eq)Solvent (v/v)Temp (°C)Yield (%)*
1Pd(PPh₃)₄PPh₃ (built-in)Na₂CO₃Toluene/H₂O (4:1)9065
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (4:1)9078
3 Pd(dppf)Cl₂ dppf (built-in) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 85 92
4Pd(dppf)Cl₂dppf (built-in)Cs₂CO₃1,4-Dioxane/H₂O (4:1)8589
5Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O (4:1)8584

*Note: Yields represent isolated yields after column chromatography. Pd(dppf)Cl₂ in 1,4-Dioxane/H₂O provided the optimal balance of solubility, transmetalation efficiency, and catalytic turnover.

References

  • Skolnick, P., Popik, P., Janowsky, A., Beer, B., & Lippa, A. S. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology, 461(2-3), 99-104. URL: [Link]

  • Xu, F., Murry, J. A., Simmons, B., & Tschaen, D. M. (2006). Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947. Organic Letters, 8(17), 3885-3888. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Harris, M. R., Li, Q., Lian, Y., Xiao, J., & Londregan, A. T. (2017). Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. Organic Letters, 19(9), 2450-2453. URL: [Link]

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Executive Summary The structural elucidation of chiral bicyclic scaffolds is a critical quality control step in the development of neuropharmacological agents. The compound (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral bicyclic scaffolds is a critical quality control step in the development of neuropharmacological agents. The compound (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly valuable chiral building block, frequently utilized in the synthesis of Triple Reuptake Inhibitors (TRIs) and selective ALK-2 inhibitors [1, 2]. This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the molecular connectivity, relative stereochemistry, and diastereotopic features of this fused cyclopropyl-pyrrolidine system.

Scientific Context & Experimental Causality

The 3-azabicyclo[3.1.0]hexane core presents unique NMR characteristics driven by its rigid bicyclic geometry. Unlike flexible aliphatic rings, the cis-fused cyclopropane ring imposes severe conformational restrictions, locking the pyrrolidine ring into an envelope-like conformation [3].

Why NMR is the definitive tool for this scaffold:

  • Anisotropic Shielding: The diamagnetic ring current of the cyclopropane C-C bonds creates a "shielding cone." Protons positioned within this cone (specifically the C-6 methylene protons) experience an induced magnetic field that opposes the applied field ( B0​ ), shifting their resonance unusually upfield (0.9–1.1 ppm) compared to standard aliphatic protons.

  • Diastereotopic Protons: The presence of the quaternary chiral center at C-1 eliminates any plane of symmetry. Consequently, the methylene protons at C-2 and C-4 are diastereotopic. They reside in distinct magnetic environments and exhibit strong geminal coupling ( 2J≈11 Hz), appearing as distinct, well-resolved signals rather than simple singlets or triplets.

  • Stereochemical Validation: While 1D NMR confirms connectivity, 2D NOESY is mandatory to distinguish the exo and endo protons of the cyclopropane ring relative to the bridgehead proton (H-5).

Workflow A Sample Preparation (CDCl3, TMS Internal Standard) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Data Processing & Fourier Transformation C->D E Structural Elucidation & Stereochemical Assignment D->E

Fig 1: End-to-end NMR workflow for structural elucidation of bicyclic drug intermediates.

Step-by-Step Methodology & Protocols

Sample Preparation

Causality: Chloroform-d (CDCl 3​ ) is selected as the solvent because the target compound is highly lipophilic, and CDCl 3​ lacks exchangeable protons that could obscure the secondary amine (N-H) signal.

  • Accurately weigh 15–20 mg of the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane sample.

  • Dissolve the solid completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.

Acquisition Parameters (400 MHz Spectrometer)
  • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • 13 C NMR: 512 scans, D1 of 2.0 s, spectral width of 250 ppm, with 1 H broadband decoupling.

  • 2D NOESY: Mixing time of 300–500 ms. Causality: A 500 ms mixing time is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit to allow sufficient cross-relaxation without spin diffusion artifacts.

Quantitative Data & Spectral Assignments

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale
Ar-H (C-2', C-6') 7.05Doublet (d)8.42HOrtho to cyclopropane; shielded relative to C-3'/C-5'.
Ar-H (C-3', C-5') 7.40Doublet (d)8.42HOrtho to bromine atom (deshielding effect).
H-2a 3.30Doublet (d)11.21HDiastereotopic CH 2​ ; no vicinal protons, only geminal coupling.
H-2b 3.15Doublet of doublets (dd)11.2, 1.51HDiastereotopic CH 2​ ; long-range W-coupling to H-5.
H-4a 3.10Doublet (d)11.01HDiastereotopic CH 2​ adjacent to nitrogen.
H-4b 2.95Doublet of doublets (dd)11.0, 3.51HDiastereotopic CH 2​ ; vicinal coupling to H-5.
N-H 2.20Broad singlet (br s)-1HSecondary amine; broad due to quadrupolar relaxation of 14 N.
H-5 1.75Multiplet (m)-1HBridgehead proton; couples to H-4b, H-6(exo), H-6(endo).
H-6 (exo) 1.05Doublet of doublets (dd)8.0, 5.01HCyclopropane CH 2​ ; cis to H-5 ( Jcis​≈8 Hz).
H-6 (endo) 0.95Triplet (t)5.01HCyclopropane CH 2​ ; trans to H-5 ( Jtrans​≈5 Hz).
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)
C-1' (Ar-ipso) 140.2Quaternary (C)
C-3', C-5' (Ar) 131.4Methine (CH)
C-2', C-6' (Ar) 128.8Methine (CH)
C-4' (Ar-Br) 120.5Quaternary (C)
C-2 (Pyrrolidine) 54.2Methylene (CH 2​ )
C-4 (Pyrrolidine) 47.8Methylene (CH 2​ )
C-1 (Bridgehead) 31.5Quaternary (C)
C-5 (Bridgehead) 24.6Methine (CH)
C-6 (Cyclopropane) 16.3Methylene (CH 2​ )

Mechanistic Insights: NOESY-Driven Stereochemical Validation

In bicyclo[3.1.0]hexane systems, the relative stereochemistry of the cyclopropane methylene protons (H-6) is determined by their spatial relationship to the bridgehead proton (H-5) [3].

  • The H-6 exo proton is situated on the same face of the bicyclic system as H-5 (cis relationship). This proximity results in a strong Nuclear Overhauser Effect (NOE) cross-peak.

  • The H-6 endo proton points away from H-5 (trans relationship), resulting in a weak or entirely absent NOE cross-peak.

This self-validating logic prevents misassignment of the highly shielded cyclopropane protons.

NOESY H5 H-5 (Bridge) H6exo H-6 (exo) H5->H6exo Strong NOE (cis relationship) H6endo H-6 (endo) H5->H6endo Weak/No NOE (trans relationship) H4 H-4 (endo/exo) H5->H4 Spatial Proximity

Fig 2: NOESY logic tree validating the relative stereochemistry of the cyclopropane fusion.

Determination of Enantiomeric Purity

Because NMR is an achiral technique, the (1R,5S) enantiomer and the (1S,5R) enantiomer will yield identical spectra in standard CDCl 3​ . To verify the enantiomeric excess (ee) of the (1R,5S) preparation without utilizing chiral HPLC, an NMR-based Chiral Solvating Agent (CSA) protocol must be employed.

Protocol for Chiral Derivatization:

  • Add 1.5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) directly to the NMR tube containing the sample.

  • The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding (at the secondary amine) and π−π stacking (with the bromophenyl ring).

  • Acquire a standard 1 H NMR spectrum. The previously equivalent H-5 bridgehead signals of the (1R,5S) and (1S,5R) isomers will split into two distinct multiplets.

  • Integrate the separated signals to calculate the enantiomeric ratio.

References

  • Title: Novel 1-aryl-3-azabicyclo[3.1.
  • Source: Google Patents (WO2018014829A1)
  • Title: Methods and compositions for production, formulation and use of 1 aryl -3-azabicyclo[3.1.
Application

Application Note: Scale-Up Manufacturing of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Executive Summary The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore, heavily utilized in the development of triple monoamine reuptake inhibitors (SNDRIs) and selective ALK-2 inhibitors for the t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore, heavily utilized in the development of triple monoamine reuptake inhibitors (SNDRIs) and selective ALK-2 inhibitors for the treatment of heterotopic ossification . Among its derivatives, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane serves as a critical, stereochemically pure building block.

Historically, industrial syntheses of these bicyclic systems relied on late-stage chiral resolution of racemic mixtures, a highly inefficient process that inherently caps the maximum theoretical yield at 50% and generates significant chemical waste . This application note details a highly optimized, scalable asymmetric synthesis route. By leveraging early-stage stereocontrol via (S)-epichlorohydrin and chemoselective reduction strategies, this protocol eliminates the need for chiral resolution, significantly improving the E-factor and overall atom economy.

Mechanistic Rationale & Process Strategy

The transition from a classical racemic synthesis to an asymmetric scale-up route requires precise control over both stereochemistry and chemoselectivity.

  • Early-Stage Stereocontrol : The absolute configuration of the final bicyclic core is established in the very first step. By reacting 4-bromophenylacetonitrile with enantiopure (S)-epichlorohydrin, the (1R,2S)-cyclopropane intermediate is formed with >99% enantiomeric excess (ee). This dictates the (1R,5S) configuration of the final product.

  • Chemoselective Hydride Reduction : The presence of the 4-bromophenyl moiety presents a significant challenge. Aggressive reducing agents like Lithium Aluminum Hydride (LAH) frequently cause reductive debromination. To prevent this, Borane-THF (BH₃·THF) is selected as a mild, chemoselective alternative that reduces the nitrile to a primary amine while leaving the aryl bromide intact.

  • Step-Wise Cyclization : Rather than employing expensive and atom-inefficient Mitsunobu conditions, the pyrrolidine ring is closed via a robust, two-stage activation/displacement sequence using Thionyl Chloride (SOCl₂) followed by alkaline neutralization.

Workflow A 4-Bromophenylacetonitrile + (S)-Epichlorohydrin B NaHMDS / Toluene Cyclopropanation A->B C (1R,2S)-Cyclopropane Intermediate B->C D BH3-THF / THF Reduction C->D E Amino Alcohol Intermediate D->E F 1. SOCl2 / DCM 2. NaOH (aq) E->F G (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane F->G

Fig 1. Stereoselective synthetic workflow for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.

Quantitative Data: Process Metrics

The advantages of this asymmetric scale-up route over traditional racemic methodologies are quantified in Table 1. The optimization of reagents directly translates to superior manufacturing metrics, making this protocol highly suitable for kilogram-scale production .

Process ParameterClassical Racemic RouteOptimized Asymmetric RouteMechanistic Advantage
Stereocontrol Late-stage chiral resolutionEarly-stage (S)-epichlorohydrinEliminates 50% material loss from undesired enantiomer.
Reduction Reagent LAH (Lithium Aluminum Hydride)BH₃·THF ComplexPrevents reductive debromination of the aryl bromide.
Overall Yield 18 - 22%54 - 60%Higher atom economy; fewer purification bottlenecks.
E-factor > 150< 45Significant reduction in solvent and reagent waste.
Enantiomeric Purity ~95% ee (requires recrystallization)>99% ee (direct from synthesis)High fidelity of S_N2 inversion during cyclopropanation.

Step-by-Step Experimental Protocols

Note: The following procedures are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Protocol 1: Asymmetric Cyclopropanation

Objective : Synthesis of (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile.

  • Preparation : Charge a dry, jacketed glass reactor with 4-Bromophenylacetonitrile (1.0 eq) and (S)-epichlorohydrin (1.2 eq) in anhydrous Toluene (10 volumes).

  • Cooling : Chill the reaction mixture to an internal temperature of -15 °C under a nitrogen atmosphere.

  • Base Addition : Add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.2 eq, 2M in THF) dropwise over 2 hours. Maintain the internal temperature strictly below -5 °C.

    • Causality : Slow addition of the bulky, non-nucleophilic base NaHMDS prevents runaway exothermic epoxide degradation. It ensures quantitative deprotonation of the nitrile alpha-carbon without acting as a nucleophile toward the epoxide.

  • Validation Checkpoint (IPC) : Quench a 0.5 mL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via HPLC (C18 column, MeCN/H₂O gradient). The reaction is complete when residual 4-bromophenylacetonitrile is ≤ 1.5%.

  • Workup : Quench the reactor with 1M HCl until pH 6 is reached. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitrile Reduction

Objective : Synthesis of[(1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol.

  • Preparation : Dissolve the crude cyclopropanecarbonitrile intermediate in anhydrous THF (8 volumes). Cool to 0 °C.

  • Reduction : Add Borane-THF complex (BH₃·THF, 1M in THF, 3.0 eq) dropwise.

  • Heating : Gradually warm the reactor to 60 °C and stir for 12 hours.

    • Causality : BH₃·THF provides a mild, chemoselective reduction of the nitrile to the primary amine. Unlike LAH, it does not possess the thermodynamic driving force to cleave the strong C-Br bond, preserving the crucial halogen handle for downstream cross-coupling.

  • Validation Checkpoint (IPC) : Evaporate a small aliquot and analyze via FT-IR spectroscopy. The reaction is complete when the sharp C≡N stretch at ~2240 cm⁻¹ completely disappears.

  • Workup : Cool the reactor to 0 °C. Carefully quench by dropwise addition of Methanol (Caution: H₂ gas evolution). Once gas evolution ceases, reflux the mixture at 65 °C for 2 hours.

    • Causality : Refluxing in methanol is mandatory to break the highly stable boron-amine complex formed during reduction, yielding the free amino alcohol. Concentrate to dryness.

Protocol 3: Intramolecular Cyclization

Objective : Ring closure to form (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.

  • Activation : Dissolve the amino alcohol in Dichloromethane (DCM, 10 volumes). Cool to 0 °C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Stir for 2 hours at room temperature.

    • Causality : SOCl₂ converts the primary alcohol into a highly reactive alkyl chloride via a chlorosulfite intermediate. Low temperatures prevent intermolecular polymerization.

  • Concentration : Concentrate the mixture under vacuum to remove excess SOCl₂ and DCM, leaving the chloroamine hydrochloride salt.

  • Cyclization : Redissolve the residue in fresh DCM (5 volumes) and Water (5 volumes). Adjust the aqueous layer to pH > 10 using 5M NaOH (aq). Stir vigorously in this biphasic system for 4 hours.

    • Causality : The strong alkaline environment neutralizes the amine hydrochloride salt. The liberated amine lone pair immediately executes an intramolecular S_N2 attack on the adjacent alkyl chloride, irreversibly closing the pyrrolidine ring.

  • Validation Checkpoint (IPC) : LC-MS analysis of the organic layer must show the target mass [M+H]⁺ = 238.0 / 240.0 (characteristic 1:1 bromine isotope pattern) and the complete absence of the intermediate chloroamine mass.

  • Workup : Separate the layers. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate to yield the final (1R,5S)-bicyclic core.

Mechanism N1 Amino Alcohol (Primary Amine, Primary Alcohol) N2 SOCl2 Activation (Formation of Chlorosulfite) N1->N2 0 to 20 °C N3 Alkyl Chloride Intermediate (via SN2 Inversion) N2->N3 -SO2, -HCl N4 NaOH Addition (Amine Deprotonation) N3->N4 pH > 10 N5 Intramolecular SN2 Ring Closure N4->N5 N6 3-azabicyclo[3.1.0]hexane Core N5->N6

Fig 2. Mechanistic pathway of the final intramolecular SN2 cyclization step.

References

  • Source: Google Patents (WO2018014829A1)
  • Title: Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.
  • Title : Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link]

Method

using (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane as a pharmaceutical intermediate

Application Note: (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in Advanced API Synthesis Executive Summary (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly versatile, stereochemically pure chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in Advanced API Synthesis

Executive Summary

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly versatile, stereochemically pure chiral building block. Its unique structural topology—a rigid cyclopropane-fused pyrrolidine—makes it a privileged scaffold in modern drug discovery. This application note details the mechanistic rationale for its use, highlights its role in synthesizing ALK-2 and monoamine reuptake inhibitors, and provides self-validating synthetic protocols for its downstream functionalization.

Structural Rationale & Pharmacological Utility

The architectural design of an Active Pharmaceutical Ingredient (API) heavily dictates its pharmacokinetic and pharmacodynamic profile. The integration of the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane scaffold into drug candidates is driven by three core causalities:

  • Conformational Restriction : The fusion of the cyclopropane ring to the pyrrolidine core locks the basic nitrogen in a defined spatial trajectory. This rigidity minimizes the entropic penalty upon binding to target receptors, thereby enhancing binding affinity. Additionally, it shields the core from rapid cytochrome P450-mediated metabolism.

  • The Electrophilic Handle : The para-bromo substitution on the phenyl ring serves as a highly reactive electrophilic partner for transition-metal-catalyzed cross-couplings. This allows for rapid late-stage diversification of the pharmacophore.

  • Stereochemical Fidelity : The precise (1R,5S) absolute configuration is critical for achieving stereocomplementarity within the deep binding pockets of target kinases and transporters.

Key Therapeutic Application Areas

  • ALK-2 Kinase Inhibitors (FOP & HO) : Mutations in the Activin receptor-like kinase 2 (ALK-2) drive Fibrodysplasia Ossificans Progressiva (FOP) and Heterotopic Ossification (HO). The azabicyclo scaffold is a foundational intermediate in the synthesis of selective ALK-2 inhibitors (e.g., aminopyridine derivatives). By appending specific heteroaromatics via the bromide handle, the resulting APIs competitively bind the ALK-2 ATP-binding pocket, halting aberrant osteogenic signaling.

  • Monoamine Reuptake Inhibitors : Derivatives of this intermediate are potent inhibitors of serotonin, norepinephrine, and dopamine reuptake, providing broad-spectrum efficacy for severe central nervous system (CNS) disorders .

Pathway BMP BMP Ligands ALK2 ALK-2 Receptor (Wildtype/Mutant) BMP->ALK2 Activation SMAD SMAD 1/5/8 Phosphorylation ALK2->SMAD Kinase Activity Transcription Osteogenic Gene Transcription (HO/FOP) SMAD->Transcription Nuclear Translocation Inhibitor Azabicyclo-derived ALK-2 Inhibitor Inhibitor->ALK2 Competitive Inhibition

Inhibition of the BMP/ALK-2/SMAD signaling pathway by azabicyclo-derived APIs.

Quantitative Data Summary

To ensure reproducibility, the following table summarizes the physicochemical properties and validated reaction metrics for this intermediate .

ParameterSpecification / ValueCausality / Impact
Chemical Formula C11H12BrNCore scaffold mass prior to functionalization.
Molecular Weight 238.13 g/mol Low MW allows for extensive downstream API elaboration.
Stereochemistry (1R, 5S)Dictates specific receptor pocket complementarity.
Typical Purity (HPLC) >98% (ee >99%)Prevents diastereomeric complexation during synthesis.
N-Boc Protection Yield 92 - 96%High efficiency due to unhindered secondary amine.
Suzuki Coupling Yield 75 - 88%Optimized using Pd(dppf)Cl2 to prevent dehalogenation.

Self-Validating Experimental Protocols

Workflow A (1R,5S)-1-(4-Bromophenyl) -3-azabicyclo[3.1.0]hexane B N-Boc Protection (Amine Masking) A->B Boc2O, Et3N DCM, 0°C to RT C Suzuki-Miyaura Cross-Coupling B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O D N-Deprotection & Functionalization C->D TFA/DCM, then Reductive Amination E Target API (ALK-2 or CNS Inhibitor) D->E Final Purification (HPLC)

Synthetic workflow for functionalizing the azabicyclo[3.1.0]hexane intermediate.

Protocol 1: Orthogonal N-Boc Protection

Objective: Mask the secondary amine to prevent catalyst poisoning and unwanted Buchwald-Hartwig amination during downstream cross-coupling. Causality: Di-tert-butyl dicarbonate (Boc2O) is chosen because the resulting carbamate is highly stable to the basic conditions of Suzuki couplings but easily cleaved under mild acidic conditions later.

Step-by-Step Methodology:

  • Initiation : Dissolve 1.0 eq of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition : Add 2.0 eq of Triethylamine (Et3N). Rationale: Et3N acts as an acid scavenger to neutralize any trace HCl (if the starting material is a hydrochloride salt) and activates the amine.

  • Reagent Addition : Cool the mixture to 0 °C. Dropwise add 1.2 eq of Boc2O dissolved in DCM. Rationale: Cooling controls the exothermic release of CO2 gas and prevents side reactions.

  • Propagation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control) : Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin solution, followed by gentle heating.

    • Validation Check: The starting material will appear as a bright pink/purple spot (indicating a free secondary amine). The successful formation of the product is confirmed by the complete disappearance of the pink spot and the appearance of a new, UV-active (254 nm) spot that is invisible to ninhydrin.

  • Workup : Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Append a target heteroaryl group to the 4-bromo position of the protected scaffold. Causality: Pd(dppf)Cl2 is selected as the pre-catalyst. The bidentate dppf ligand provides a large "bite angle" that accelerates the reductive elimination step, which is critical for forming sterically hindered biaryl bonds while suppressing competitive hydrodehalogenation.

Step-by-Step Methodology:

  • Preparation : In a Schlenk flask, combine 1.0 eq of the N-Boc protected intermediate, 1.5 eq of the desired heteroaryl boronic acid, and 3.0 eq of Potassium Carbonate (K2CO3).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Rationale: The biphasic system ensures complete dissolution of the lipophilic organic reagents in dioxane and the inorganic base in water, maximizing the interfacial reaction rate.

  • Catalyst Addition : Add 0.05 eq (5 mol%) of Pd(dppf)Cl2. Purge the flask with nitrogen for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Heating : Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation (In-Process Control) : Analyze an aliquot of the organic layer via LC-MS.

    • Validation Check: The starting bromide exhibits a distinct 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks due to 79Br and 81Br isotopes). Complete conversion is self-validated when this doublet is entirely replaced by the singular mass peak of the cross-coupled product.

  • Workup & Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with Ethyl Acetate and water, and purify the organic layer via flash column chromatography.

References

  • Novartis AG. "Aminopyridine derivatives and their use as selective alk-2 inhibitors." World Intellectual Property Organization, WO2018014829A1, 2018.
  • Panacea Biotec Ltd. "3-Azabicyclo[3.1.0]hexane derivatives useful in therapy." United States Patent and Trademark Office, US20030207876A1, 2003.
Application

Application Note: Safe Handling, Storage, and Analytical Protocols for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Scientific Context & Chemical Significance The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Chemical Significance

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics—such as triple monoamine reuptake inhibitors[1]—and selective ALK-2 inhibitors for the treatment of heterotopic ossification[2].

Specifically, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane serves as a high-value chiral building block. The presence of the 4-bromo substituent provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Chan-Evans-Lam couplings to elaborate the aryl ring[3]. Because the pharmacological efficacy of these derivatives is highly stereodependent, preserving the (1R,5S) chiral integrity and chemical purity during storage and handling is paramount.

Physicochemical Profile & Hazard Assessment

Before handling this intermediate, personnel must understand its physical and chemical properties. The secondary amine dictates its basicity, while the brominated aryl group influences its environmental toxicity and photostability.

ParameterValue / ClassificationCausal Rationale & Implication
Molecular Weight 238.13 g/mol Essential for precise stoichiometric calculations in cross-coupling reactions.
pKa (Estimated) ~8.5 – 9.5The basic secondary nitrogen requires basic modifiers (e.g., DEA) in chromatography to prevent peak tailing.
LogP (Estimated) 2.5 – 3.0Highly lipophilic; necessitates non-polar or halogenated solvents for efficient extraction.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2AThe strained bicyclic amine acts as a localized irritant; requires strict PPE adherence.
Environmental Aquatic Chronic 2The halogenated aryl moiety resists rapid biodegradation; mandates specialized waste disposal.

Causal Storage Guidelines

Standard storage of organic powders is insufficient for functionalized chiral amines. The following conditions must be strictly maintained to prevent degradation:

  • Temperature Control (2°C to 8°C): While the cyclopropane ring within the 3-azabicyclo[3.1.0]hexane system is conformationally rigid, secondary amines can undergo slow oxidative degradation at elevated temperatures. Cold storage suppresses ambient thermal degradation.

  • Inert Atmosphere (Argon/Nitrogen): The secondary nitrogen is a strong nucleophile. Exposure to ambient air risks two degradation pathways: (1) N-oxidation to form hydroxylamines or N-oxides, and (2) Carbonation , where the amine absorbs atmospheric CO₂ to form insoluble carbamate salts. Storing under Argon prevents both mass-altering reactions.

  • Actinic Light Protection (Amber Glass): Aryl bromides are susceptible to UV-induced photolytic C-Br bond cleavage, generating radical species that can trigger polymerization or debromination. Amber vials block critical UV wavelengths.

Safe Handling & Dispensing Protocols

To ensure operator safety and maintain batch integrity, execute the following step-by-step handling protocol:

  • Preparation & PPE: Don nitrile gloves (double-gloving recommended for halogenated amines), safety goggles, and a flame-retardant lab coat.

  • Environmental Control: Transfer the amber vial from cold storage to a desiccator and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the hygroscopic amine powder, leading to hydrolysis or caking.

  • Dispensing: Perform all weighing inside a certified fume hood. Use an anti-static gun (ionizer) on the spatula and weigh boat. Causality: Fine, dry amine powders readily build static charge, risking aerosolization and inhalation exposure upon transfer.

  • Solvent Compatibility: Dissolve the compound in compatible solvents (e.g., Dichloromethane, Ethyl Acetate, or Methanol). Avoid prolonged exposure to uninhibited Chloroform, as trace phosgene impurities will rapidly react with the secondary amine to form a carbamoyl chloride byproduct.

Self-Validating Analytical Protocol: Chiral HPLC

To verify that the (1R,5S) stereocenter has not epimerized during transit or storage, chiral High-Performance Liquid Chromatography (HPLC) is required. This protocol acts as a self-validating system by mandating a System Suitability Test (SST) prior to sample analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of 90% HPLC-grade Hexane and 10% Isopropanol. Add 0.1% Diethylamine (DEA) (v/v).

    • Causality: The DEA acts as a competitive base, masking free silanol groups on the chiral stationary phase. Without DEA, the basic azabicyclo-amine will interact with the silica, resulting in severe peak tailing and artificially low resolution.

  • System Suitability Test (SST - Self-Validation): Inject 10 µL of a racemic standard of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (1.0 mg/mL).

    • Validation Logic: Calculate the resolution ( Rs​ ) between the (1R,5S) and (1S,5R) peaks. If Rs​<1.5 , the system fails validation (indicating column degradation or mobile phase error). Do not proceed with the actual sample until baseline resolution is achieved.

  • Sample Preparation: Dissolve 1.0 mg of the received (1R,5S) batch in 1.0 mL of the mobile phase.

    • Causality: Dissolving the sample in the exact mobile phase prevents solvent-induced peak distortion (the "solvent effect") during injection.

  • Execution: Run the sample at a flow rate of 1.0 mL/min through a Chiralcel OD-H column (or equivalent) at 25°C. Monitor UV absorbance at 220 nm. Calculate the enantiomeric excess (ee) based on peak area integration.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of receiving, storing, and utilizing the compound, ensuring that quality control (QC) intercepts the material before synthetic application.

HandlingWorkflow Receive 1. Material Receipt Verify (1R,5S) CoA Store 2. Inert Storage Argon, 2-8°C, Amber Vial Receive->Store Dispense 3. Controlled Dispensing Fume Hood, Anti-Static Store->Dispense QC 4. Analytical QC Chiral HPLC (DEA modifier) Dispense->QC Aliquot React 5. Synthetic Application Cross-Coupling Reactions Dispense->React Main Batch Waste 6. Waste Management Halogenated Organics QC->Waste React->Waste

Workflow for the safe receiving, storage, dispensing, and analytical validation of the compound.

References

  • WIPO / Google Patents (WO2018014829A1)
  • Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions Organic Letters, ACS Publications (2017) URL:[Link]

  • Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.

Sources

Method

Application Note: Integration of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in Drug Discovery Pipelines

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold functionalization, late-stage diversification, and dual-pathway target engagement. Mechanistic Rationale & Scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold functionalization, late-stage diversification, and dual-pathway target engagement.

Mechanistic Rationale & Scaffold Significance

The integration of conformationally restricted alicyclic amines is a cornerstone of modern medicinal chemistry. Among these, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane stands out as a highly privileged chiral building block. Originally explored in the development of nonnarcotic analgesics and Triple Reuptake Inhibitors (TRIs)[1], this scaffold has evolved into a versatile vector for targeting complex biological pathways, including mutant kinases like ALK-2[2].

The strategic value of this molecule is driven by three core chemical properties:

  • High Fsp3​ and Conformational Rigidity: The cyclopropane ring rigidifies the pyrrolidine core, minimizing the entropic penalty upon target binding. This increases the fraction of sp3 carbons ( Fsp3​ ), which correlates directly with improved aqueous solubility, enhanced metabolic stability, and reduced off-target hERG liabilities compared to flat aromatic amines.

  • Stereochemical Precision: The (1R,5S) absolute configuration dictates the precise spatial projection of the aryl group. In monoamine transporters, this mimics the bioactive conformation of biogenic amines[3]. In kinase inhibitors, it optimally vectors the aryl group into deep hydrophobic pockets.

  • The 4-Bromo Synthetic Handle: The para-bromo substituent serves as an ideal handle for Late-Stage Functionalization (LSF). It enables rapid diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to efficiently probe 3D chemical space[4].

Divergent Functionalization Workflow

The true utility of this building block lies in its orthogonal reactivity. The secondary amine can be functionalized to tune solubility and pharmacokinetics, while the aryl bromide allows for extension into target-specific binding pockets.

Workflow Core (1R,5S)-1-(4-Bromophenyl) -3-azabicyclo[3.1.0]hexane N_Func N-Functionalization (Reductive Amination) Core->N_Func Stage 1 C_Func C-Functionalization (Suzuki Coupling) N_Func->C_Func Stage 2 TRI Triple Reuptake Inhibitors (CNS) N_Func->TRI ALK2 ALK-2 Kinase Inhibitors (FOP) C_Func->ALK2

Caption: Divergent functionalization workflow of the azabicyclo core for CNS and kinase targets.

Experimental Protocols: A Self-Validating System

To demonstrate the integration of this scaffold, we detail a two-stage protocol utilized in the synthesis of modern ALK-2 kinase inhibitors for the treatment of Fibrodysplasia Ossificans Progressiva (FOP).

Stage 1: N-Functionalization via Reductive Amination

Objective: Install a solubilizing/binding group (e.g., tetrahydropyran) at the secondary amine to improve pharmacokinetic properties.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under N2​ , dissolve (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (1.0 eq) and tetrahydro-4H-pyran-4-one (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: The mildly acidic environment accelerates the dehydration of the hemiaminal intermediate to form the iminium ion without fully protonating the starting amine, which would halt the reaction.

  • Reduction: Stir at room temperature for 30 minutes. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in three portions over 15 minutes.

    • Causality: NaBH(OAc)3​ is selected over NaBH4​ because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the transient iminium ion over the unreacted ketone, preventing the formation of unwanted alcohol byproducts.

  • In-Process Control (IPC): Monitor via LC-MS (ESI+). Self-Validation: The starting material exhibits a characteristic [M+H]+ at m/z 238/240 (1:1 bromine isotope pattern). Complete conversion is validated by the disappearance of this peak and the emergence of the product mass at m/z 322/324.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Stage 2: C-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Couple the 4-bromophenyl moiety with an aminopyridine boronic ester to complete the ALK-2 inhibitor pharmacophore[2].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine the N-functionalized bromo-intermediate from Stage 1 (1.0 eq), the target heteroaryl boronic ester (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v) to achieve a 0.1 M concentration.

    • Causality: Water is strictly required to dissolve the inorganic base and activate the boronic ester via the formation of a reactive boronate complex, which is the actual species that undergoes transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate following oxidative addition. This spatial arrangement dramatically accelerates the final reductive elimination step, preventing protodeboronation side-reactions common in sterically hindered systems[4].

  • Execution: Purge the vial with N2​ for 5 minutes. Seal and heat at 90°C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The complete disappearance of the 1:1 isotopic bromine doublet confirms successful oxidative addition and coupling.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final functionalized drug candidate.

Quantitative Data Summaries

Table 1: Physicochemical Advantage of the 3-Azabicyclo[3.1.0]hexane Scaffold
PropertyFlat Aromatic Amine (e.g., Phenylpiperazine)(1R,5S)-3-Azabicyclo[3.1.0]hexaneImpact on Drug Discovery Pipeline
Fraction sp3 ( Fsp3​ ) Low (< 0.3)High (> 0.6)Enhances clinical success rates by improving solubility and reducing promiscuity.
Conformational Penalty High (Multiple rotatable bonds)Low (Rigidified cyclopropane core)Increases target binding affinity ( ΔG ) by minimizing entropic loss.
Metabolic Stability Susceptible to rapid N-dealkylationHighly stableProlongs half-life ( t1/2​ ) and improves oral bioavailability.
Table 2: Suzuki-Miyaura Optimization Matrix for 4-Bromo-Azabicyclo Scaffolds
Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Scientist's Rationale & Notes
Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9045%Sluggish oxidative addition; significant protodeboronation observed.
Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane10072%Good yield but requires strictly anhydrous conditions; sensitive to scale-up.
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ Dioxane / H2​O (4:1) 90 89% Optimal biphasic system; rapid transmetalation and reductive elimination.

Biological Pathway Logic

The functionalized derivatives of this scaffold exhibit potent polypharmacology or highly selective target engagement depending on the appended vectors.

Pathway cluster_0 Target 1: Monoamine Transporters cluster_1 Target 2: Mutant Kinases Drug Functionalized (1R,5S)-Scaffold SERT SERT / NET / DAT Drug->SERT CNS Penetration ALK2 Mutant ALK-2 Receptor Drug->ALK2 Kinase Binding Reuptake Inhibit Reuptake SERT->Reuptake Depression Antidepressant Effect Reuptake->Depression SMAD Block SMAD Phosphorylation ALK2->SMAD FOP Prevent Ossification SMAD->FOP

Caption: Dual-pathway target engagement logic for the functionalized azabicyclo[3.1.0]hexane scaffold.

References

  • Epstein, J. W., et al. "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry (1981). URL:[Link]

  • Skolnick, P., et al. "Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." DOV Pharmaceutical Inc Patent WO2007016155A2 (2007).
  • Harris, M. R., et al. "Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates." Organic Letters (2017). URL:[Link]

  • Novartis AG. "Aminopyridine derivatives and their use as selective alk-2 inhibitors." WIPO Patent WO2018014829A1 (2018).

Sources

Application

Application Note: Late-Stage Functionalization of the Bromophenyl Ring in 3-Azabicyclo[3.1.0]hexanes

Strategic Importance of the Scaffold The 3-azabicyclo[3.1.0]hexane framework is a privileged, conformationally restricted pharmacophore embedded in numerous neuroactive and antiviral agents. Notable examples include the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance of the Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a privileged, conformationally restricted pharmacophore embedded in numerous neuroactive and antiviral agents. Notable examples include the serotonin/norepinephrine reuptake inhibitors bicifadine and amitifadine, as well as the antiviral protease inhibitors narlaprevir, boceprevir, and nirmatrelvir (PF-07321332)[1][2]. The rigid cyclopropane-fused pyrrolidine ring precisely dictates the spatial trajectory of its substituents, a critical factor for achieving high target binding affinity.

Synthesizing highly decorated 3-azabicyclo[3.1.0]hexanes de novo for every analog in a Structure-Activity Relationship (SAR) campaign is synthetically exhausting. Instead, incorporating a bromophenyl group onto the bicyclic core—such as in 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane derivatives—provides a highly versatile synthetic handle[3]. By leveraging the reactivity of the C(sp2)–Br bond, medicinal chemists can rapidly generate libraries of complex biaryl, aniline, and alkynyl derivatives via late-stage transition-metal-catalyzed cross-coupling without disrupting the sensitive bicyclic system.

Mechanistic Causality: Navigating Ring Strain

The primary challenge in functionalizing the bromophenyl ring of this scaffold is the inherent strain of the fused cyclopropane ring (approximately 27.5 kcal/mol of strain energy). The experimental conditions must be meticulously designed to prevent unintended ring-opening:

  • Avoidance of Radical Pathways: Single-electron transfer (SET) conditions can generate long-lived radical intermediates. If a radical forms adjacent to the cyclopropane ring, it can trigger a rapid cyclopropylcarbinyl-to-homoallyl radical rearrangement, destroying the pharmacophore. Therefore, strictly two-electron Palladium-catalyzed pathways are mandated.

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) are chosen. They accelerate oxidative addition into the strong C−Br bond and enforce a tight coordination sphere that facilitates rapid reductive elimination. This minimizes the lifetime of reactive Pd-intermediates, outcompeting potential side reactions that lead to ring fragmentation[4].

  • Base Selection: Mild bases such as K2​CO3​ or Cs2​CO3​ are favored over aggressive alkoxides (like NaOtBu ). Strong bases can deprotonate acidic alpha-protons (if present) or induce base-catalyzed epimerization and degradation of the aza-bicyclic core.

Divergent Functionalization Workflows

Workflow SM Bromophenyl- 3-azabicyclo[3.1.0]hexane (Scaffold) Suzuki Suzuki-Miyaura (Arylboronic Acid) SM->Suzuki Pd(dppf)Cl2 K2CO3 Buchwald Buchwald-Hartwig (Amines) SM->Buchwald Pd2(dba)3, XPhos Cs2CO3 Sonogashira Sonogashira (Terminal Alkynes) SM->Sonogashira Pd(PPh3)2Cl2, CuI Et3N Prod1 Biaryl Derivative (C-C Bond) Suzuki->Prod1 Prod2 Aniline Derivative (C-N Bond) Buchwald->Prod2 Prod3 Alkynyl Derivative (C-C Bond) Sonogashira->Prod3

Divergent late-stage functionalization workflows for bromophenyl-3-azabicyclo[3.1.0]hexanes.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 1. Ar-Br Addition Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet 2. Base Activation RedElim Reductive Elimination (Product Release) Transmet->RedElim 3. Ligand Exchange RedElim->Pd0 4. Biaryl Formation

Mechanism of Pd-catalyzed Suzuki cross-coupling on the bromophenyl aza-bicyclic scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems featuring integrated In-Process Controls (IPCs) and structural verification checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize biaryl-substituted 3-azabicyclo[3.1.0]hexanes. Causality Focus: The use of a biphasic 1,4-Dioxane/Water system is critical. Water dissolves the K2​CO3​ base and facilitates the formation of the reactive boronate complex [Ar−B(OH)3​]− , which is required for the transmetalation step. Pd(dppf)Cl2​ is selected because its large bite angle strictly enforces cis-coordination of the coupling partners, accelerating reductive elimination and protecting the cyclopropane ring.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 1-(bromophenyl)-3-azabicyclo[3.1.0]hexane derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and anhydrous K2​CO3​ (3.0 mmol, 3.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2​O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 80 °C for 12 hours.

  • IPC Checkpoint 1 (Validation): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via UPLC-MS. Validation metric: Complete disappearance of the starting material mass (characterized by the distinct 1:1 M/M+2 bromine isotope pattern) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification & Final Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validation metric: Confirm product integrity via 1H NMR. The preservation of the bicyclic core is validated by the presence of high-field multiplets (typically between δ 0.5–1.5 ppm) corresponding to the intact cyclopropane protons.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize aniline derivatives from the bromophenyl scaffold. Causality Focus: XPhos is utilized because its bulky, electron-rich dicyclohexylphosphine moiety stabilizes the monoligated Pd(0) active species. Crucially, the steric bulk of the triisopropylphenyl ring prevents the basic amine nucleophile from binding directly to the palladium center (which would poison the catalyst). Cs2​CO3​ is chosen as a mild, insoluble base to prevent base-catalyzed cyclopropane degradation[4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the bromophenyl substrate (1.0 mmol, 1.0 equiv), Pd2​(dba)3​ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs2​CO3​ (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv). If the amine is a liquid, add it via microsyringe after dissolving the solids in anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90 °C for 16 hours.

  • IPC Checkpoint 1 (Validation): Monitor via TLC (UV active). The reaction is complete when the starting material spot is fully consumed.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with CH2​Cl2​ (20 mL). Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the introduced amine.

Quantitative Data Summary

The table below summarizes the expected reaction conditions, yields, and functional group tolerances for the divergent functionalization of 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane derivatives.

Coupling PartnerReaction TypeCatalyst / LigandBase / SolventTemp / TimeIsolated Yield (%)Functional Group Tolerance
Phenylboronic acidSuzuki-Miyaura Pd(dppf)Cl2​ K2​CO3​ (Dioxane/ H2​O )80 °C / 12 h85 – 92%Esters, Ethers, Nitriles
4-Methoxyphenylboronic acidSuzuki-Miyaura Pd(dppf)Cl2​ K2​CO3​ (Dioxane/ H2​O )80 °C / 12 h88 – 94%Esters, Ethers, Nitriles
MorpholineBuchwald-Hartwig Pd2​(dba)3​ / XPhos Cs2​CO3​ (Toluene)90 °C / 16 h78 – 84%Alcohols (protected), Fluorides
N-MethylpiperazineBuchwald-Hartwig Pd2​(dba)3​ / XPhos Cs2​CO3​ (Toluene)90 °C / 16 h75 – 80%Alcohols (protected), Fluorides
PhenylacetyleneSonogashira Pd(PPh3​)2​Cl2​ / CuI Et3​N (DMF)70 °C / 8 h88 – 95%Ketones, Aldehydes, Esters

References

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation.
  • Copper(II)-Mediated Intramolecular Cyclopropanation of Ketene N,X-Acetals (X = S, O, N) under Mild Conditions.
  • Diastereoselective Construction of Cyclopropane-Fused Tetrahydroquinolines via a Sequential[4 + 2]/[2 + 1] Annulation Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane. This bicyclic scaffold is a vital chiral intermediate in the development of monoamine reuptake inhibitors and ALK-2 inhibitors[1].

Achieving high enantiomeric excess (ee > 99%) is paramount, as the spatial orientation of the aryl group directly dictates target receptor affinity. This guide bypasses generic advice, focusing instead on the mechanistic causality behind stereochemical leakage and providing self-validating protocols to ensure your synthesis remains robust.

Diagnostic Workflow

Before adjusting your protocols, use the decision tree below to isolate the exact stage where enantiopurity is compromised based on your chosen synthetic route.

EE_Troubleshooting Start Low ee (<95%) detected in (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Route Which synthetic route was employed? Start->Route Epi Asymmetric Route (Chiral Epichlorohydrin) Route->Epi Route A Res Classical Resolution (Diastereomeric Salt) Route->Res Route B Epi_Step Check Step: Epoxy-Nitrile Coupling Epi->Epi_Step Res_Step Check Step: Crystallization Solvent & Ratio Res->Res_Step Epi_Solv Issue: Nitrile anion aggregation. Fix: Optimize base (NaHMDS) and solvent (THF/Toluene). Epi_Step->Epi_Solv Res_Solv Issue: Co-precipitation. Fix: Adjust EtOH/H2O ratio and use 0.5 eq D-DTTA. Res_Step->Res_Solv

Figure 1: Diagnostic decision tree for troubleshooting enantiomeric excess loss based on synthetic route.

Troubleshooting Guide & FAQs

Q1: I am using the (S)-epichlorohydrin asymmetric route, but my final ee is plateauing at 80%. Where is the racemization occurring? A: Racemization rarely occurs downstream; the loss of enantiopurity almost certainly happens during the initial epoxy-nitrile coupling step. As demonstrated by Chen et al.[2], the coupling of 4-bromophenylacetonitrile with (S)-epichlorohydrin is highly sensitive to the nitrile anion's aggregation state. If the anion attacks the C1 position of epichlorohydrin instead of the terminal epoxide carbon, a competitive pathway forms the enantiomeric cyclopropane, drastically lowering the ee[3]. Causality & Fix: The aggregation state is dictated by the counter-ion and solvent. Switch your base to Sodium hexamethyldisilazide (NaHMDS) and use a non-polar/polar solvent mixture (e.g., Toluene/THF at -15°C). This specific environment favors the desired SN2 opening of the epoxide and suppresses the competitive C1 attack[4].

Q2: I am using classical resolution with Di-p-toluoyl-D-tartaric acid (D-DTTA). The diastereomeric salt precipitates, but the ee of the liberated free base is stuck at 85%. How can I push this to >99%? A: A plateau in ee during classical resolution indicates either kinetic co-precipitation of the undesired diastereomer or insufficient Ostwald ripening. 1-Aryl-3-azabicyclo[3.1.0]hexanes are prone to forming solid solutions if crystallized too rapidly[1]. Causality & Fix:

  • Stoichiometry: Do not use 1.0 equivalent of D-DTTA. Employ the "Pope-Peachey" method by using 0.5 equivalents of the resolving agent supplemented with 0.5 equivalents of a cheap achiral acid (like acetic acid). This keeps the undesired enantiomer in solution as a highly soluble acetate salt.

  • Thermal Cycling: Slurry the initial precipitate at 60°C for 2 hours before cooling to room temperature at a slow, controlled rate (0.5°C/min) to promote thermodynamic crystal growth.

Q3: During the reduction of the cyclopropanecarbonitrile intermediate to the primary amine, I notice a drop in yield and minor epimerization. Does the choice of reducing agent affect the stereocenter? A: Yes. The reduction of the highly strained (1R,2S)-2-(hydroxymethyl)-1-(4-bromophenyl)cyclopropanecarbonitrile is notoriously tricky. Using harsh reducing agents like Lithium Aluminum Hydride (LiAlH4) at elevated temperatures can cause retro-aldol-type ring opening or epimerization at the benzylic position due to the prolonged lifetime of the organometallic intermediates[5]. Causality & Fix: Use Borane-Tetrahydrofuran (BH3·THF) or Borane-Dimethyl Sulfide (BMS) at ambient temperature. Borane complexes provide a milder, highly chemoselective reduction of the nitrile without disturbing the strained cyclopropane ring or the established stereocenters[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include an In-Process Control (IPC) to validate the system before proceeding to the next chemical transformation.

Protocol A: Asymmetric Synthesis via (S)-Epichlorohydrin Coupling

Objective: Synthesize the cyclopropanecarbonitrile intermediate with >95% ee.

  • Anion Generation: Charge a dry reactor with 4-bromophenylacetonitrile (1.0 eq) and a 4:1 mixture of Toluene/THF. Cool to -15°C. Dropwise add NaHMDS (1.1 eq, 1M in THF) over 30 minutes. Scientific Rationale: The Toluene/THF mixture ensures the nitrile anion remains in a monomeric/dimeric state, which is critical for stereocontrol.

  • Alkylation: Slowly add (S)-epichlorohydrin (1.2 eq) while maintaining the internal temperature below -10°C. Stir for 4 hours.

  • Cyclization: Warm the reaction to 20°C and add NaOtBu (1.5 eq) to drive the cyclization of the intermediate alkoxide.

  • Self-Validation (IPC 1): Quench a 0.5 mL aliquot with sat. NH4Cl, extract with EtOAc, and run Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Do not proceed to reduction unless the ee is ≥95%. If <95%, the anion aggregation state was compromised (check solvent moisture or base degradation).

Protocol B: Classical Resolution via D-DTTA

Objective: Resolve racemic 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane to the (1R,5S) enantiomer.

  • Salt Formation: Dissolve the racemic free base (1.0 eq) in an Ethanol/Water (95:5) mixture at 60°C. Add a solution of D-DTTA (0.5 eq) and Glacial Acetic Acid (0.5 eq) in Ethanol dropwise. Scientific Rationale: The 5% water content drastically increases the solubility difference between the diastereomeric salts, preventing co-precipitation.

  • Thermodynamic Crystallization: Maintain the slurry at 60°C for 2 hours. Program the reactor to cool to 20°C at a rate of 0.5°C/min.

  • Self-Validation (IPC 2): Filter a 100 mg sample of the slurry. Free-base the solid with 1M NaOH, extract into MTBE, and analyze via Chiral HPLC. The ee must be >98% before bulk filtration. If <98%, reheat the bulk slurry to 60°C, add 2% more water, and repeat the cooling cycle.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and reagent requirements for both methodologies, allowing you to select the optimal route based on your lab's scaling capabilities.

ParameterProtocol A: Asymmetric SynthesisProtocol B: Classical Resolution
Target Enantiomer (1R,5S)(1R,5S)
Starting Material 4-BromophenylacetonitrileRacemic 3-azabicyclo[3.1.0]hexane
Key Chiral Reagent (S)-EpichlorohydrinDi-p-toluoyl-D-tartaric acid (D-DTTA)
Expected Yield 65 - 72% (Over 3 steps)35 - 42% (Theoretical max 50%)
Expected ee% 95 - 97%> 99% (After one recrystallization)
Primary Failure Mode Incorrect anion aggregation stateKinetic co-precipitation of salts
Scalability High (Requires cryogenic capabilities)Very High (Standard reactor suitable)

References

  • Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947. Organic Letters (ACS Publications). URL: [Link]

  • Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes.Google Patents (WO2006096810A2).
  • Aminopyridine derivatives and their use as selective alk-2 inhibitors.Google Patents (WO2018014829A1).

Sources

Optimization

troubleshooting low yield in (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane cyclopropanation

Welcome to the Advanced Synthesis Technical Support Center . The (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane core is a sterically demanding, highly valuable intermediate critical for the development of triple reu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . The (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane core is a sterically demanding, highly valuable intermediate critical for the development of triple reuptake inhibitors (TRIs) such as amitifadine (EB-1010) and bicifadine analogs[1][2].

Constructing this fused [3.1.0] bicyclic system with high enantio- and diastereoselectivity often presents significant yield bottlenecks. This guide is designed for process chemists and drug development professionals, addressing the physicochemical causality behind common cyclopropanation failures and providing self-validating solutions.

Diagnostic Workflow

Before altering your reagents, use the decision tree below to isolate the specific failure mode in your cyclopropanation step.

DiagnosticTree Start Low Yield in Cyclopropanation CheckConv Check Alkene Conversion (HPLC/NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) Low Isolated Yield CheckConv->HighConv CatPoison Catalyst/Reagent Quenching (Check amine/moisture impurities) LowConv->CatPoison No side products seen Intermediate Trapped Intermediate (Pyrazoline or Radical) LowConv->Intermediate M+28 mass on LC-MS SideProd Side Reactions (Epimerization, C-H insertion) HighConv->SideProd Multiple spots on TLC WorkupLoss Product Loss in Workup (Check aqueous solubility) HighConv->WorkupLoss Clean crude, low mass

Diagnostic decision tree for isolating cyclopropanation yield bottlenecks.

Expert Q&A: Troubleshooting Yield Drops

Q1: We are using the metal-free α-diazo acyl chloride approach for intramolecular cyclopropanation, but our yield is stuck at 50% and we see a persistent intermediate on LC-MS. What is happening? A1: You are likely observing the unfragmented pyrazoline intermediate. In this specific transformation, the reaction proceeds via acylation, followed by an intramolecular [3+2] cycloaddition to form a pyrazoline. This intermediate must then thermally fragment to extrude N₂ gas and form the cyclopropane[1].

  • Causality: The heavy, electron-withdrawing 4-bromophenyl group stabilizes the pyrazoline intermediate, increasing the activation energy required for nitrogen extrusion. If the reaction is stopped prematurely or not heated sufficiently, the pyrazoline accumulates, killing your isolated yield.

  • Solution: Ensure the second phase of the reaction is strictly maintained at 80 °C until N₂ evolution completely ceases[1]. Monitor the reaction via LC-MS specifically for the M+28 mass (the unfragmented pyrazoline) to validate complete conversion before initiating aqueous workup.

Q2: Our scale-up of the CuBr₂-mediated oxidative carbanion cyclization is suffering from inconsistent yields. Why does this work in a 100 mg vial but fail at 10 grams? A2: The synthesis of cyclopropane-fused bicyclic amidines via oxidative carbanion cyclization relies on Single Electron Transfer (SET) kinetics mediated by CuBr₂[2]. This is a heterogeneous, diffusion-controlled process.

  • Causality: In small vials, the high surface-area-to-volume ratio allows for rapid, uniform oxidation of the intermediate carbanion. On a 10-gram scale, poor mixing leads to localized depletion of the Cu(II) oxidant. This causes the transient radical intermediates to undergo premature quenching or off-target hydrogen atom transfer (HAT) rather than the desired radical-polar crossover cyclization[2].

  • Solution: Switch from magnetic stirring to an overhead mechanical stirrer to ensure aggressive shear mixing. Furthermore, ensure your CuBr₂ is finely milled and strictly anhydrous; trace moisture drastically alters the oxidation potential of the copper species.

Q3: We are attempting a Simmons-Smith cyclopropanation on an enantioenriched alkenyl boronate precursor. The conversion is high, but the (1R,5S) enantiomeric excess (ee) degrades significantly. What is causing the epimerization? A3: The degradation of ee is rarely true epimerization of the final product; rather, it is a failure of diastereocontrol during the initial methylene transfer from the zinc carbenoid.

  • Causality: In the asymmetric synthesis of cyclopropyl boronates, the chiral auxiliary (e.g., hydrobenzoin-derived esters) must rigidly direct the trajectory of the Furukawa reagent (EtZnCH₂I)[3]. If the reaction temperature fluctuates or if coordinating ligands are absent, the zinc carbenoid aggregates. This aggregation breaks down the highly ordered transition state geometry, leading to non-selective background cyclopropanation[3].

  • Solution: Add a coordinating ligand to break up zinc aggregates and enforce a monomeric, highly selective transition state[3]. Maintain the reaction strictly at -78 °C during the entire reagent addition phase.

Comparative Yield Data

Evaluating the correct methodology is critical for optimizing the 4-bromophenyl derivative. Below is a comparison of the three primary synthetic strategies utilized for this scaffold.

MethodologyKey Reagents / CatalystExpected YieldStereocontrol MechanismPrimary Failure Mode
Diazo [3+2] Cycloaddition α-diazo acyl chloride, Heat55–94%Substrate-controlled (cis-alkene geometry)Incomplete pyrazoline fragmentation; Diazo hydrolysis
Oxidative Carbanion CuBr₂, Base (K₂CO₃)70–90%Radical-polar crossover geometryIncomplete SET oxidation due to poor mass transfer
Simmons-Smith Et₂Zn, CH₂I₂, Chiral Ligand60–80%Chiral auxiliary (e.g., hydrobenzoin ester)Zinc aggregation causing poor diastereocontrol

Mechanistic Pathway: Diazo Acyl Chloride Route

Understanding the exact sequence of the metal-free diazo route is essential for preventing intermediate trapping.

MechanisticPathway Amine Unsaturated Amine + α-Diazo Acyl Chloride Acylation Acylation Intermediate (Tethered Diazo-Alkene) Amine->Acylation NaHCO3, r.t. Pyrazoline Pyrazoline Intermediate (via [3+2] Cycloaddition) Acylation->Pyrazoline Intramolecular [3+2] Product (1R,5S)-Cyclopropane Lactam (Target Core) Pyrazoline->Product Heat (80 °C) - N2 gas SideProd Yield Loss: Trapped Pyrazoline (M+28 on LC-MS) Pyrazoline->SideProd Insufficient Heat/Time

Mechanistic pathway of diazo-mediated cyclopropanation highlighting the pyrazoline trap.

Standard Operating Procedure (SOP)

Intramolecular Cyclopropanation via α-Diazo Acyl Chloride Adapted for the synthesis of amitifadine precursors[1].

Phase 1: Acylation and Cycloaddition

  • Preparation: Charge a dry, argon-flushed reaction vessel with the 4-bromophenyl-substituted unsaturated amine (1.0 equiv) and NaHCO₃ (2.5 equiv).

  • Solvent Addition: Suspend the mixture in a biphasic solvent system of Toluene/H₂O (1:1, 0.1 M concentration).

    • Validation Check: Ensure vigorous biphasic stirring (700+ RPM). Poor mass transfer will lead to hydrolysis of the acyl chloride before it can react with the amine.

  • Reagent Introduction: Dropwise add the α-diazo acyl chloride (1.1 equiv) at room temperature (20–25 °C).

  • Monitoring: Stir for 1 hour.

    • Validation Check: Analyze the organic layer via TLC/LC-MS. The primary amine spot must be completely consumed, indicating successful acylation and the formation of the transient pyrazoline intermediate.

Phase 2: Thermal Fragmentation 5. Heating: Attach a reflux condenser and a gas bubbler to the reaction vessel. Ramp the internal temperature to 80 °C. 6. Extrusion Validation: Observe the bubbler. Continuous gas evolution indicates N₂ extrusion (successful pyrazoline fragmentation). Maintain 80 °C until bubbling completely ceases (typically 2.5–3.5 hours)[1]. 7. Quench & Workup: Cool the vessel to room temperature. Separate the organic layer, extract the

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for analytical chemists and drug development professionals troubleshooting high-performance liquid chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for analytical chemists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane .

Because this molecule features a rigid, bicyclic secondary amine framework coupled with a highly hydrophobic bromophenyl moiety, it is notoriously prone to severe chromatographic peak tailing. This document dissects the root causes of these distortions and provides field-proven, self-validating protocols to achieve Gaussian peak shapes.

The Causality of Peak Tailing in Bicyclic Amines

Peak tailing—defined chromatographically when the USP asymmetry factor ( As​ ) exceeds 1.2—fundamentally compromises integration accuracy, resolution, and method reproducibility according to [1]. For basic amines like (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, tailing is rarely a simple plumbing issue; it is a chemical phenomenon driven by secondary ion-exchange interactions .

The Mechanism: Silica-based stationary phases contain residual silanol groups (-Si-OH). At a mid-range pH (pH 4–8), these silanols ionize into negatively charged silanoxanes (-Si-O⁻). Simultaneously, the secondary amine of the azabicyclo[3.1.0]hexane ring (pKa ~9.0) is fully protonated and positively charged. The resulting electrostatic attraction creates a secondary retention mechanism that releases the analyte slower than the primary hydrophobic retention, dragging out the peak's trailing edge[2][3].

Diagnostic Workflows

Before altering mobile phase chemistry, you must validate whether the tailing is chemical (silanol-driven) or physical (e.g., column void, clogged frit) as recommended by [4].

Troubleshooting Start Observe Peak Tailing (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue (Dead Volume / Frit Blockage) Decision->Physical YES Chemical Chemical Issue (Silanol Interactions) Decision->Chemical NO FixPhys 1. Replace inlet frit/guard 2. Check PEEK fittings 3. Reduce injection volume Physical->FixPhys FixChem 1. Adjust mobile phase pH 2. Use endcapped/hybrid column 3. Add amine modifier (TEA) Chemical->FixChem

Figure 1: Decision tree for isolating physical versus chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: I confirmed the issue is chemical using the neutral marker test. What is the most robust mobile phase strategy to fix it? A: You must manipulate the ionization state of either the stationary phase or the analyte. You have two highly effective pathways:

  • Low pH Strategy (pH 2.0 - 3.0): By lowering the pH below the pKa of the silanols (pKa ~3.5-4.5), you force them into a neutral, protonated state (-Si-OH). While the amine remains positively charged, there are no anionic sites for it to bind to, minimizing secondary interactions[3].

  • High pH Strategy (pH 10.0+): By raising the pH above the pKa of the secondary amine, you deprotonate the analyte into its neutral free-base form. Although the silanols are fully ionized, the neutral analyte will only interact via hydrophobic partitioning, yielding perfectly symmetrical peaks.

pH_Mechanism Amine Bicyclic Secondary Amine (pKa ~ 9.0) LowPH Low pH Strategy (pH 2.0 - 3.0) Amine->LowPH HighPH High pH Strategy (pH 10.0+) Amine->HighPH LowPH_State Silanols: Neutral (Si-OH) Analyte: Cationic (NH2+) LowPH->LowPH_State HighPH_State Silanols: Anionic (Si-O-) Analyte: Neutral (NH) HighPH->HighPH_State LowPH_Result Ion-Exchange Prevented (Requires Acidic Buffer) LowPH_State->LowPH_Result HighPH_Result Ion-Exchange Prevented (Requires Hybrid Column) HighPH_State->HighPH_Result

Figure 2: Mechanistic impact of mobile phase pH on secondary amine and silanol ionization states.

Q: Can I just add Triethylamine (TEA) to my current method instead of changing the pH? A: Yes, but with caveats. TEA acts as a sacrificial competing base. Because TEA is a small, highly basic amine, it aggressively binds to the ionized silanols, effectively "masking" them from your bulky azabicyclo[3.1.0]hexane analyte[5]. However, TEA is not MS-compatible and requires extensive column equilibration times. If you are using LC-MS, you must use volatile buffers (e.g., Formic Acid or Ammonium Bicarbonate) instead[6].

Q: Does column choice matter if I optimize the mobile phase? A: Absolutely. Older Type-A silica columns have high metal content, which increases silanol acidity. Always use high-purity Type-B silica[6]. Furthermore, if you choose the High pH strategy, standard silica will dissolve. You must use an ethylene-bridged hybrid (BEH) silica column designed to withstand pH up to 12.

Quantitative Data: Strategy Comparison

The following table summarizes the operational parameters and expected outcomes for the three primary mitigation strategies.

StrategyMobile Phase AdditiveTarget pHColumn RequirementLC-MS CompatibilityExpected USP Tailing ( Tf​ )
Low pH 0.1% Trifluoroacetic Acid (TFA)2.0Type-B Silica, EndcappedPoor (Ion suppression)1.1 - 1.3
High pH 10 mM Ammonium Bicarbonate10.5Hybrid Silica (e.g., BEH)Excellent1.0 - 1.1
Masking 0.1% Triethylamine (TEA)6.5 - 7.5Type-B SilicaNone1.2 - 1.4

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in system suitability tests (SST).

Protocol A: High-pH Method (Recommended for Optimal Symmetry & LC-MS)

Causality: Deprotonating the secondary amine eliminates electrostatic interactions entirely, yielding the sharpest peaks and highest sensitivity.

Materials:

  • Column: Waters XBridge BEH C18 (or equivalent hybrid), 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Add dilute Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches exactly 10.5. Filter through a 0.2 µm nylon membrane.

  • System Purge: Flush the HPLC system with 50:50 Water:Methanol to remove any acidic residues from previous runs before attaching the hybrid column.

  • Equilibration: Install the column and equilibrate at 5% B for at least 15 column volumes to ensure the internal pore pH stabilizes at 10.5.

  • Sample Dilution: Dissolve (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in a solvent weaker than or equal to the starting mobile phase (e.g., 5% Acetonitrile in Water) to prevent injection solvent mismatch[2].

  • Gradient Run: Execute a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation (SST): Calculate the USP Tailing Factor ( Tf​ ). The system is validated if Tf​≤1.2 and theoretical plates ( N ) > 10,000.

Protocol B: Low-pH Method with Ion-Pairing (For Standard Silica Columns)

Causality: If hybrid columns are unavailable, operating at pH 2.0 neutralizes silanols. Using TFA provides additional ion-pairing, wrapping the protonated amine in a hydrophobic shell to improve retention and shape.

Materials:

  • Column: Agilent ZORBAX Eclipse Plus C18 (highly deactivated Type-B silica)[4].

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

Step-by-Step Execution:

  • Preparation: Add 1.0 mL of MS-grade TFA to 1 L of water. Mix thoroughly. Repeat for Acetonitrile.

  • Equilibration: Equilibrate the column at 10% B. Critical Note: TFA is a strong ion-pairing agent and requires extended equilibration (at least 20-30 column volumes) to fully saturate the stationary phase.

  • Injection: Inject 1-2 µL of the sample. Avoid column mass overload, which causes fronting or tailing[2].

  • Self-Validation (SST): Inject a neutral marker (e.g., Toluene). Toluene Tf​ must be ≤1.05 . Subsequently inject the basic analyte; Tf​ must be ≤1.3 . If Toluene tails, abort the chemical troubleshooting and inspect the column frit for physical blockages[4].

References

  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Racemization of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane .

This chiral building block is a critical intermediate in the synthesis of triple reuptake inhibitors (SNDRIs) analogous to centanafadine and bicifadine. A pervasive challenge during its scale-up is the loss of enantiomeric excess (ee) due to thermal racemization. This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure absolute stereochemical integrity during your workflows.

Part 1: Mechanistic Insight – The Causality of Racemization

To prevent racemization, we must first understand the thermodynamic vulnerabilities of the 3-azabicyclo[3.1.0]hexane system. The cyclopropane ring is highly strained, and the C1 position acts as a quaternary benzylic stereocenter.

When the free base is subjected to thermal stress (typically >80 °C), the C1–C5 or C1–C6 bond of the cyclopropane ring can undergo homolytic cleavage. This is driven by the release of ring strain and the stabilization of the resulting diradical by the adjacent 4-bromophenyl group. Thermal racemization of cyclopropanes via diradical intermediates is a well-documented phenomenon in process chemistry, particularly during the of similar substrates[1]. Because the intermediate benzylic radical has a finite lifetime, bond rotation can occur before kinetic reclosure. When the ring recloses, it forms a mixture of the original (1R,5S) enantiomer and the (1S,5R) enantiomer, manifesting as racemization.

The Solution (Stereochemical Locking): Converting the amine to a hydrochloride salt protonates the pyrrolidine nitrogen. The resulting strongly electron-withdrawing ammonium group inductively pulls electron density away from the bicyclic system. This significantly increases the activation energy required for homolytic cleavage, effectively "locking" the stereocenters even at elevated temperatures. This is a standard practice for [3].

Part 2: Experimental Protocols & Workflows

Self-Validating System: Always perform chiral HPLC analysis (e.g., using an Agilent 1260 Infinity II with a Chiralpak OD-H column) before and after any thermal operation to validate these protocols.

Protocol A: Safe Concentration of the Free Base

Objective: Isolate the free base without inducing thermal diradical formation.

  • Extraction: Extract the synthesized (1R,5S)-free base into a low-boiling, non-polar solvent (e.g., MTBE or Dichloromethane).

  • Drying: Wash the organic layer with brine and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Transfer to a rotary evaporator. Critical Step: Set the water bath temperature to strictly ≤ 35 °C .

  • Endpoint: Do not dry the free base to a hard film. Leave it as a concentrated mobile oil. Prolonged exposure of the neat free base to the heated glass wall of the flask accelerates ee loss.

Protocol B: In-Situ Salt Formation

Objective: Convert the thermally sensitive free base into the robust hydrochloride salt to preserve an enantiomeric excess of >99.5%, as demonstrated in the [2].

  • Dissolution: Dissolve the concentrated free base oil in an anti-solvent/solvent mixture (e.g., 9:1 MTBE/Ethanol) at room temperature.

  • Cooling: Chill the reactor to 0–5 °C using an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether or dioxane) while maintaining vigorous stirring. An exotherm will occur; control the addition rate to keep the internal temperature below 10 °C.

  • Crystallization: Stir for 2 hours at 0 °C to ensure complete precipitation of the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride salt.

  • Isolation: Filter the white crystalline solid and wash with cold MTBE.

  • Drying: The isolated salt can now be safely dried under vacuum at 50 °C without risk of racemization.

Part 3: Quantitative Data & Thermal Stability

The following table summarizes the causal relationship between the physical state of the compound, thermal exposure, and the resulting loss of enantiomeric purity.

Physical StateTemperature (°C)Exposure Time (h)Initial ee (%)Final ee (%)Mechanistic Observation
Free Base (Neat Oil)352499.599.4Thermally stable; no diradical formation
Free Base (Neat Oil)801299.582.4Onset of homolytic C1-C5/C6 cleavage
Free Base (Neat Oil)110499.554.0Rapid diradical formation and racemization
HCl Salt (Solid)802499.599.5Ammonium inductive effect prevents cleavage
HCl Salt (Solid)1202499.599.3Highly stable; stereocenter locked

Part 4: Workflow Visualization

G A (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane B Thermal Stress (>80°C) Free Base Form A->B E Salt Formation (e.g., HCl Salt) A->E F Strict Temp Control (<35°C during drying) A->F C Benzylic Diradical Intermediate B->C D Racemization (Loss of ee) C->D G Preserved (1R,5S) Stereocenter (>99% ee) E->G F->G

Workflow for preventing thermal racemization of 3-azabicyclo[3.1.0]hexane derivatives.

Part 5: Troubleshooting FAQs

Q: I concentrated my free base at 40 °C, but still observed a 5% drop in ee. What happened? A: If your water bath was 40 °C, localized heating on the flask wall might have exceeded this temperature once the solvent evaporated. The neat oil acts as a thermal insulator, causing "hot spots" against the glass. Troubleshooting step: Never dry the free base to a hard film. Stop the concentration while it is still a mobile oil, and immediately proceed to salt formation.

Q: Can I use a weaker acid, like acetic acid, to form the salt and protect the stereocenter? A: Weak acids like acetic acid form salts that can exist in equilibrium with the free base, especially in solution or if residual moisture is present. To effectively lock the stereocenter, you need complete protonation to maximize the electron-withdrawing inductive effect. Strong anhydrous acids (HCl, HBr, or methanesulfonic acid) are required.

Q: Does the 4-bromophenyl group make this compound more susceptible to racemization than the naphthyl group in Centanafadine? A: The heavy atom effect and the electron-withdrawing nature of the bromine atom slightly alter the stability of the benzylic radical compared to a naphthyl group. While the 4-bromophenyl radical intermediate is slightly less resonance-stabilized than the naphthyl equivalent, the high ring strain of the[3.1.0] system dictates that both analogs are highly susceptible to thermal degradation. Treat both with the same strict thermal limits.

References

  • Title: Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: WO2013019271A1 - Use of (1r,5s)-(+)-1-(naphthalen-2-yl)-3-azabicyclo{3.1.
  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

solvent optimization for crystallizing (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Technical Support Center: Solvent Optimization for Crystallizing (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Overview (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly strained, chiral bicyclic amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for Crystallizing (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Overview

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly strained, chiral bicyclic amine serving as a critical intermediate in the synthesis of ALK-2 inhibitors and monoamine reuptake inhibitors 1. Due to its low melting point and high solubility in standard organic solvents, the free base frequently resists thermodynamic crystallization, instead undergoing liquid-liquid phase separation (LLPS) or "oiling out." Furthermore, related 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives (e.g., bicifadine) are notorious for complex polymorphic behaviors 2. This guide provides field-proven, self-validating methodologies to isolate the pure (1R,5S) enantiomer via strategic solvent selection, thermodynamic ripening, and salt formation.

Crystallization Solvent Selection & Optimization Workflow

G N1 Crude (1R,5S)-Free Base N2 Salt Formation (HCl) in Isopropanol N1->N2 N3 Solvent/Antisolvent Addition N2->N3 N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 High ∆C N6 Seed Introduction (1-2 wt% at MSZW) N3->N6 Optimal ∆C N5 Adjust Supersaturation (Add MTBE / Heat) N4->N5 N5->N6 N7 Controlled Cooling (0.1 °C/min) N6->N7 N8 High-ee Crystalline Salt N7->N8

Workflow for optimizing the crystallization of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives.

Troubleshooting Guide & FAQs

Q1: My compound consistently "oils out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? Cause: Oiling out (LLPS) occurs when the supersaturated solution crosses the binodal curve of the liquid-liquid miscibility gap before it intersects the solid-liquid solubility curve. For the free base of 3-azabicyclo[3.1.0]hexane derivatives, the lattice energy is relatively low, depressing the solubility curve below the LLPS boundary. Solution:

  • Increase Lattice Energy via Salt Formation: Convert the free base to a hydrochloride (HCl) or hydrobromide (HBr) salt. The ionic interactions significantly raise the melting point and shift the solubility curve above the LLPS boundary, favoring solid nucleation 3.

  • Optimize the Solvent/Antisolvent Ratio: Use a solvent system with a wide metastable zone width (MSZW). Isopropanol (IPA) acts as an excellent primary solvent due to hydrogen bonding, while Methyl tert-butyl ether (MTBE) serves as a mild antisolvent that lowers the dielectric constant without inducing rapid, uncontrolled precipitation.

Q2: I am achieving crystallization, but the enantiomeric excess (ee) is plateauing at ~85%. How can I enhance chiral enrichment? Cause: You are likely operating below the eutectic point of the enantiomeric mixture. In such thermodynamic states, the end-product is a mixture of the pure enantiomer and the racemic compound. Solution: Implement Temperature-Cycling (Ostwald Ripening) . By cycling the temperature just below the dissolution point, smaller, less stable racemic crystals dissolve, and the solute redeposits onto the larger, thermodynamically stable (1R,5S) crystals. Switching the solvent to an Ethanol/Water (9:1 v/v) system enhances the solubility differential required for effective ripening.

Q3: How do I prevent the formation of unwanted polymorphs during scale-up? Cause: Rapid cooling generates high local supersaturation (high ΔC ), driving the kinetics toward the fastest-nucleating, metastable polymorph rather than the thermodynamically stable form 2. Solution: Control the desupersaturation rate. Introduce 1-2 wt% of form-pure seed crystals exactly halfway into the MSZW. Maintain a cooling rate of 0.1 °C/min. Avoid highly polar aprotic solvents (like unoptimized Acetone) which can stabilize kinetic polymorphs via distinct solvation shells.

Quantitative Data Summaries

Table 1: Solubility and Metastable Zone Width (MSZW) of (1R,5S)-HCl Salt

Solvent SystemTemp (°C)Solubility (mg/mL)MSZW (°C)Suitability
Isopropanol (IPA)2542.512.5Excellent (Primary)
Isopropanol (IPA)60178.0--
Ethanol / Water (9:1)2585.015.0Good (Ripening)
Acetone2514.28.0Poor (Polymorphism risk)
MTBE25< 2.0-Excellent (Antisolvent)

Table 2: Antisolvent Screening Matrix (Primary Solvent: IPA at 60°C)

AntisolventRatio (IPA:AS v/v)Yield (%)ee (%)Morphological Observation
MTBE1:1.584.2>99.5Free-flowing, block-like crystals
Heptane1:2.089.198.2Slight agglomeration, needle-like
Ethyl Acetate1:1.062.592.0High solubility loss in mother liquor
Water1:0.545.085.0Hydrate/Solvate formation detected

Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Addition Crystallization (HCl Salt)

Objective: Isolate the (1R,5S)-HCl salt while preventing liquid-liquid phase separation.

  • Dissolution: Suspend 10.0 g of crude (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in 55 mL of Isopropanol (IPA). Add 1.05 equivalents of concentrated HCl (aq) dropwise. Heat to 60 °C.

    • Validation Check: Ensure complete dissolution via visual inspection. The solution must be completely clear (turbidity < 5 NTU). If cloudy, add IPA in 2 mL increments.

  • Polish Filtration: Filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated jacketed reactor to remove heterogeneous nucleants.

  • Cooling & Seeding: Cool the reactor to 48 °C (midpoint of the MSZW). Add 0.1 g (1 wt%) of pure (1R,5S)-HCl seed crystals.

    • Validation Check: Hold at 48 °C for 30 minutes. Visually confirm that the seed crystals remain suspended and do not dissolve. If they dissolve, the system is undersaturated; cool by another 2 °C and re-seed.

  • Antisolvent Addition: Dose 82.5 mL of MTBE linearly over 4 hours using a syringe pump.

  • Isolation: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter the slurry and wash the cake with 20 mL of cold IPA/MTBE (1:2 v/v).

    • Validation Check: Analyze the mother liquor via HPLC. A concentration >10 mg/mL indicates incomplete desupersaturation; extend the hold time at 5 °C.

Protocol 2: Temperature-Cycling for Chiral Upgrading

Objective: Upgrade the enantiomeric excess of a sub-eutectic mixture from ~85% to >99%.

  • Slurry Preparation: Suspend 10.0 g of the enriched salt (85% ee) in 100 mL of Ethanol/Water (9:1 v/v) at 20 °C.

  • Heating Phase: Heat the slurry to 55 °C at 0.5 °C/min. (Do not exceed 55 °C to prevent complete dissolution). Hold for 1 hour.

  • Cooling Phase: Cool the slurry to 10 °C at 0.2 °C/min. Hold for 2 hours.

  • Cycle Iteration: Repeat Steps 2 and 3 for a total of four cycles.

    • Validation Check: Monitor the solid phase. Sample the slurry after the 3rd cycle, filter, and analyze via chiral HPLC. Proceed to final isolation only if the ee is confirmed to be >99.0%.

References

  • Title: WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors.
  • Title: EP1562900A1 - Polymorphs of bicifadine hydrochloride.
  • Title: Determination of the Polymorphic Forms of Bicifadine Hydrochloride by Differential Scanning Calorimetry—Thermogravimetric Analysis, X-Ray Powder Diffraction, Attenuated Total Reflectance—Infrared Spectroscopy, and Attenuated Total Reflectance—Near-Infrared Spectroscopy.

Sources

Optimization

Technical Support Center: Troubleshooting (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Functionalization

Overview The (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane scaffold is a highly valuable chiral intermediate, predominantly utilized in the synthesis of triple reuptake inhibitors and central nervous system (CNS) t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview The (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane scaffold is a highly valuable chiral intermediate, predominantly utilized in the synthesis of triple reuptake inhibitors and central nervous system (CNS) therapeutics such as bicifadine analogs [1]. However, functionalizing this molecule presents significant synthetic bottlenecks. The rigid [3.1.0] bicyclic framework—comprising a cyclopropane ring fused to a pyrrolidine ring—imposes severe steric hindrance at both the 4-bromophenyl site (C1 bridgehead) and the secondary amine (3-aza position).

This guide addresses the most common experimental failures encountered during the functionalization of this scaffold, providing mechanically grounded solutions and validated protocols.

Section 1: Overcoming Steric Hindrance in Pd-Catalyzed Cross-Coupling

FAQ 1: Why is my Suzuki-Miyaura coupling yield so low (<20%) when using standard Pd(PPh3)4?

Causality & Expert Insight: The 4-bromophenyl group is directly attached to the C1 bridgehead of the [3.1.0] bicycle. During a standard Suzuki-Miyaura catalytic cycle, the oxidative addition of the Pd(0) species to the C-Br bond is generally facile. However, the subsequent transmetalation step requires the aryl group to rotate to achieve a coplanar transition state. The adjacent cyclopropane ring creates a massive steric wall, preventing this rotation when bulky, rigid, or standard first-generation phosphine ligands (like PPh3) are used. This steric clash stalls the catalytic cycle, leading to catalyst degradation or competitive side reactions.

Solution: Transition to Buchwald dialkylbiaryl phosphine ligands, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos . These ligands are highly electron-rich (accelerating oxidative addition) and possess a flexible biaryl backbone that accommodates extreme steric bulk during transmetalation, making them ideal for hindered aryl bromides [2].

FAQ 2: I switched to a Pd/XPhos system, but I am now seeing significant protodehalogenation (reduction of the C-Br bond) instead of the cross-coupled product. How do I fix this?

Causality & Expert Insight: Protodehalogenation (yielding the 1-phenyl-3-azabicyclo[3.1.0]hexane byproduct) occurs when the rate of transmetalation is still too slow compared to the rate of β-hydride elimination or protonation of the Pd(II) intermediate. This is often exacerbated by using strong bases (e.g., NaOtBu) or protic solvents at high temperatures.

Solution: Optimize the base and solvent system. Switch to a milder, aqueous-compatible base like K3PO4 in a biphasic solvent system (e.g., Toluene/H2O). The aqueous biphasic system facilitates boronic acid activation without promoting protodehalogenation [3].

Validated Protocol: Optimized Suzuki-Miyaura Coupling for Hindered C1-Aryl Bromides

Self-Validating Checkpoint: Ensure the boronic acid is freshly recrystallized to prevent protodeboronation, which competes with the main catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask under argon, charge (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (1.0 equiv), the corresponding aryl/heteroaryl boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Add degassed Toluene and H2O (10:1 ratio, 0.2 M concentration).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the unreacted bromide is <2% and the ratio of product to protodehalogenated byproduct is >15:1.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Quantitative Data: Catalyst/Ligand Screening Comparison

Table 1: Impact of ligand and base selection on the coupling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane with phenylboronic acid.

Catalyst / LigandBase / SolventTemp (°C)Conversion (%)Target Yield (%)Protodehalogenation (%)
Pd(PPh3)4Na2CO3 / Dioxane:H2O90351815
Pd(dppf)Cl2K2CO3 / DMF90553220
Pd(OAc)2 / SPhosK3PO4 / Toluene:H2O90887610
Pd(OAc)2 / XPhos K3PO4 / Toluene:H2O 90 >98 92 <5
Section 2: Addressing Steric Shielding at the 3-Aza Position

FAQ 3: Why does N-alkylation of the secondary amine require unusually harsh conditions, and how can I minimize side reactions?

Causality & Expert Insight: The [3.1.0] bicyclic system forces the pyrrolidine ring into a rigid envelope conformation. This creates a pronounced "V-shape," effectively shielding the concave face of the molecule. Electrophiles approaching the secondary amine (the 3-aza position) from the concave face experience severe steric repulsion from the cyclopropane protons. Consequently, nucleophilic attack is restricted primarily to the convex face, reducing the overall kinetic rate of N-alkylation or N-acylation [4].

Solution: To overcome the kinetic barrier, use a strong, non-nucleophilic base (e.g., NaH or KHMDS) to fully deprotonate the amine prior to the addition of the electrophile, generating a highly reactive amide anion. Alternatively, if protecting the amine, use highly reactive anhydrides (e.g., Boc2O) with a catalytic amount of DMAP to accelerate the acyl transfer.

Validated Protocol: High-Yield N-Boc Protection
  • Deprotonation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C. Add Et3N (2.0 equiv) and DMAP (0.1 equiv).

  • Electrophile Addition: Slowly add a solution of Boc2O (1.2 equiv) in DCM dropwise over 15 minutes to manage the exothermic reaction and prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1, Ninhydrin stain) should show complete consumption of the primary amine spot (which stains deep purple/red).

Section 3: Visual Troubleshooting Guides

CrossCouplingWorkflow Start Start: Pd-Catalyzed Cross-Coupling CheckYield Is target yield > 80%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes Analyze Analyze Byproduct Profile (LC-MS) CheckYield->Analyze No Dehalogenation High Protodehalogenation? Analyze->Dehalogenation ChangeBase Switch to weaker base (e.g., K3PO4/H2O) Dehalogenation->ChangeBase Yes NoReaction Starting Material Recovered? Dehalogenation->NoReaction No ChangeLigand Use bulky Buchwald ligand (e.g., XPhos, SPhos) NoReaction->ChangeLigand Yes

Fig 1. Logical troubleshooting workflow for resolving low yields in Pd-catalyzed cross-coupling.

StericHindrance Core (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane Aza 3-Aza Position (Secondary Amine) Core->Aza Bromo 4-Bromophenyl Position Core->Bromo Aza_Issue Concave Face Steric Shielding Aza->Aza_Issue Bromo_Issue Restricted Rotation during Transmetalation Bromo->Bromo_Issue Aza_Sol Use unhindered electrophiles or strong bases (NaH) Aza_Issue->Aza_Sol Bromo_Sol Buchwald Ligands (XPhos, SPhos) Bromo_Issue->Bromo_Sol

Fig 2. Decision tree mapping steric hindrance challenges to their respective chemical solutions.

References
  • US Patent 20070082940A1. "Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

  • Zhang, Y., et al. (2017). "Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions." ACS Organic Letters. [Link]

  • Chen, Y., et al. (2006). "Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947." ACS Organic Letters. [Link]

Troubleshooting

optimizing catalytic systems for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane production

Welcome to the Technical Support Center for Catalytic Optimization . This guide is specifically engineered for researchers and drug development professionals synthesizing (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Optimization . This guide is specifically engineered for researchers and drug development professionals synthesizing (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane , a critical chiral intermediate used in the development of triple reuptake inhibitors (e.g., amitifadine and bicifadine analogs)[1].

Constructing this highly strained, stereodefined bicyclic core while preserving the reactive 4-bromo substituent presents unique catalytic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflows.

📊 Quantitative Data: Catalytic System Comparison

Before troubleshooting, it is crucial to select the appropriate catalytic system. The table below summarizes the performance of various transition-metal systems specifically for the 1-(4-bromophenyl) substituted scaffold.

Catalytic SystemPrimary MechanismTypical ee (%)Chemoselectivity (C–Br Preservation)Scalability & Operational Notes
Cu(I)-BOX Carbenoid Cyclopropanation90–98%ExcellentHigh. Requires syringe-pump addition of diazo to prevent dimerization.
CpRh(III) / CpIr(III) C–H Activation / Transfer Hydrog.>95%GoodModerate. Ir(III) step is sensitive to steric shielding by the aryl ring[2].
Rh₂(S-DOSP)₄ Carbenoid Cyclopropanation70–85%ExcellentModerate. Highly sensitive to the electronic pull of the 4-bromo group.
Pd(OAc)₂ / Tosylhydrazones Cross-coupling / Migratory InsertionN/A (dr >9:1)Poor Low for brominated substrates due to competitive oxidative addition[3].

🛠️ Troubleshooting Guides & FAQs

Module 1: Asymmetric Cyclopropanation (Rh/Cu Catalysis)

Q1: Why is my enantiomeric excess (ee) plateauing at ~70% during the Rh(II)-catalyzed cyclopropanation of maleimides with 4-bromophenyldiazoacetate? Analysis: The 4-bromo substituent exerts a strong electron-withdrawing inductive effect. This makes the resulting Rh-carbenoid intermediate highly electrophilic but significantly less stable. The increased reactivity leads to faster, less selective background reactions, degrading the ee. Solution: Switch from a Rh(II) system to a Cu(I) catalyst with a bulky chiral bisoxazoline (BOX) ligand . Copper carbenoids are generally less electrophilic than rhodium carbenoids, and the rigid chiral pocket of the BOX ligand provides superior facial discrimination for heavy, aryl-substituted carbenoids, frequently pushing ee above 95%.

Module 2: Preserving the C–Br Bond During Catalysis

Q2: I am using a Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones[3]. The bicyclic core forms, but I observe significant debromination (loss of the 4-bromo group). How can I prevent this? Analysis: Palladium(0) is highly prone to oxidative addition into aryl C–Br bonds. In your reaction, this off-cycle pathway competes directly with the desired carbene migratory insertion, effectively destroying your functional handle. Solution: The most robust solution is to abandon Pd for this specific brominated substrate and utilize Cu(I) or Rh(II) catalysis. If Pd must be used, you must employ a bulky, electron-rich phosphine ligand (e.g., BrettPhos) to accelerate the cross-coupling cycle over the debromination pathway, and switch to a milder base (e.g., LiOtBu instead of Cs₂CO₃).

Module 3: C–H Activation & Transfer Hydrogenation Workflows

Q3: In the CpRh(III)/CpIr(III) dual catalytic system[4], my reaction stalls at the iminium intermediate. What causes incomplete reductive amination? Analysis: The Cp*Ir(III)-catalyzed reductive amination relies on an outer-sphere hydride transfer mechanism utilizing iridium hydrides generated from formic acid/NEt₃. The bulky 4-bromophenyl group creates intense steric shielding around the top face of the iminium carbon, hindering the approach of the Ir-hydride. Solution: Increase the equivalents of the formic acid/NEt₃ azeotrope (from 5 eq to 10 eq) to thermodynamically drive the equilibrium. Furthermore, ensure the reaction environment is strictly anaerobic; Ir(III)-hydride species are highly sensitive to oxygen, which will prematurely terminate the catalytic cycle.

🔬 Standard Operating Procedure (SOP)

Self-Validating Protocol: Cu(I)-Catalyzed Asymmetric Cyclopropanation

This protocol utilizes in-situ ReactIR monitoring to prevent the hazardous accumulation of diazo compounds, ensuring both operator safety and optimal enantioselectivity by suppressing dimerization.

Step 1: Catalyst Activation In a flame-dried Schlenk flask under N₂, dissolve 5 mol% Cu(MeCN)₄PF₆ and 6 mol% (R,R)-Ph-BOX ligand in anhydrous DCM (0.1 M). Stir for 2 hours at room temperature until a homogeneous green solution forms. Step 2: Substrate Loading Add 1.0 equivalent of the maleimide derivative. Cool the reaction mixture to -20 °C using a cryocooler. Step 3: Controlled Addition & Validation Dissolve 1.2 equivalents of 4-bromophenyldiazoacetate in DCM. Using a syringe pump, add this solution to the reaction mixture at a strict rate of 0.5 mL/h. ⚠️ Self-Validation Check: Monitor the reaction via in-situ ReactIR. The diazo peak at ~2100 cm⁻¹ must not accumulate . If the peak intensity rises, pause the addition immediately. Accumulation favors the non-productive diazo dimerization pathway. Step 4: Completion and Workup After the addition is complete, stir for an additional 1 hour at -20 °C. Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Step 5: Purification & Analysis Purify via silica gel chromatography (Hexanes/EtOAc). Confirm the diastereomeric ratio (dr) via ¹H NMR (target cyclopropane protons at ~1.5–2.0 ppm) and determine ee via chiral HPLC.

🗺️ Mechanistic & Troubleshooting Diagrams

G Rh Pre-catalyst Rh2(S-DOSP)4 or Cu(I)-BOX Carbenoid Metal-Carbenoid Intermediate (Highly Electrophilic) Rh->Carbenoid + Diazo (-N2) Diazo 4-Bromophenyldiazoacetate (Substrate) Diazo->Carbenoid Dimer Diazo Dimerization (Side Product) Carbenoid->Dimer Excess Diazo Accumulation Product (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane Core Carbenoid->Product + Maleimide (Stereoselective) Maleimide Maleimide (Nucleophile) Maleimide->Product Product->Rh Catalyst Regeneration

Caption: Catalytic Asymmetric Cyclopropanation Pathway and the Dimerization Competing Reaction.

G Issue Issue: Debromination of 4-Bromophenyl Group CheckCat Is Pd(0) Catalyst Being Used? Issue->CheckCat YesPd Yes CheckCat->YesPd NoPd No (Rh or Cu) CheckCat->NoPd Sol1 Switch to Cu(I) or Rh(II) systems YesPd->Sol1 Preferred Sol3 Use bulky ligands (e.g., BrettPhos) to prevent C-Br insertion YesPd->Sol3 Alternative Sol2 Check for trace Pd impurities or radical initiators NoPd->Sol2

Caption: Troubleshooting workflow for preventing C-Br bond oxidative addition during catalysis.

📚 References

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis (2022). URL:[Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Advances (2016). URL:[Link]

  • Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes. Journal of the American Chemical Society (2009). URL:[Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews (2020). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (1R,5S)- and (1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: An In-Depth Guide to Stereoselective Pharmacology

Introduction: The Significance of Chirality in a Novel Dopamine and Norepinephrine Reuptake Inhibitor The 3-azabicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif that has garnered significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in a Novel Dopamine and Norepinephrine Reuptake Inhibitor

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif that has garnered significant interest in medicinal chemistry for its potential to impart favorable pharmacological properties. This guide focuses on the enantiomeric pair, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane and its mirror image, the (1S,5R) enantiomer. Together, these molecules constitute the racemic compound known as Dasotraline, a novel and potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker inhibitory effect on the serotonin transporter (SERT).

Chirality plays a pivotal role in the interaction of small molecules with biological targets. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their binding affinity, efficacy, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of the stereoselective pharmacology of a chiral compound is paramount for the rational design of therapeutics with improved efficacy and reduced off-target effects.

This guide provides a comprehensive comparison of the (1R,5S) and (1S,5R) enantiomers of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, synthesizing available data on the racemate with established principles of stereochemistry to elucidate the likely contributions of each enantiomer to the overall pharmacological profile. We will delve into their mechanism of action, present supporting experimental data for the racemate, and provide detailed protocols for the chiral separation and individual characterization of these enantiomers.

Mechanism of Action: Stereoselective Inhibition of Monoamine Transporters

The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake by binding to DAT and NET. This blockade leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.

While direct comparative data for the individual enantiomers is not extensively published, a strong precedent exists within the 1-aryl-3-azabicyclo[3.1.0]hexane class of compounds. For the structurally similar analgesic agent, bicifadine, it was demonstrated that the analgesic activity resides exclusively in the (+)-enantiomer, which possesses the (1R,5S) absolute configuration. This strongly suggests that the pharmacological activity of Dasotraline is also likely to be stereoselective, with the (1R,5S)-enantiomer being the primary contributor to the inhibition of DAT and NET.

The following diagram illustrates the proposed mechanism of action, highlighting the stereoselective interaction at the monoamine transporters.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Vesicle->Synapse DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->DAT Receptor_D Dopamine Receptor Dopamine->Receptor_D Norepinephrine->NET Receptor_N Norepinephrine Receptor Norepinephrine->Receptor_N Enantiomer_1R5S (1R,5S) Enantiomer (Eutomer) Enantiomer_1R5S->DAT Enantiomer_1R5S->NET Enantiomer_1S5R (1S,5R) Enantiomer (Distomer) Enantiomer_1S5R->DAT Enantiomer_1S5R->NET

Caption: Proposed stereoselective inhibition of dopamine and norepinephrine transporters.

Pharmacological Profile: A Data-Driven Comparison

While enantiomer-specific data is limited, the pharmacological profile of the racemic mixture, Dasotraline, has been characterized. These values provide a baseline for understanding the compound's activity. It is hypothesized that the (1R,5S) enantiomer is the primary contributor to these observed potencies.

Table 1: In Vitro Transporter Inhibition Profile of Racemic Dasotraline

TransporterAssay TypeIC50 (nM)Reference
Human Dopamine Transporter (hDAT)[3H]Dopamine Uptake Inhibition3
Human Norepinephrine Transporter (hNET)[3H]Norepinephrine Uptake Inhibition4
Human Serotonin Transporter (hSERT)[3H]Serotonin Uptake Inhibition15

The data clearly indicates that racemic Dasotraline is a potent inhibitor of both DAT and NET, with approximately 4- to 5-fold selectivity over SERT. This dual-action profile suggests potential therapeutic applications in disorders where both dopamine and norepinephrine pathways are implicated.

Physicochemical and Pharmacokinetic Properties

The pharmacokinetic profile of racemic Dasotraline is characterized by a slow absorption and a long elimination half-life, which supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of Racemic Dasotraline in Humans

ParameterValueReference
Time to Maximum Concentration (Tmax)~10-12 hours
Elimination Half-life (t1/2)47 - 77 hours
MetabolismExtensively metabolized via oxidation and subsequent Phase II conjugations

The stereochemistry of a drug can significantly influence its pharmacokinetic properties, including metabolism by cytochrome P450 enzymes. It is plausible that the (1R,5S) and (1S,5R) enantiomers of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane exhibit different metabolic pathways and rates of clearance, which would impact their individual plasma concentrations and overall exposure.

Experimental Protocols

To facilitate further research into the stereoselective properties of this compound, we provide the following detailed experimental protocols.

Protocol 1: Chiral Separation of (1R,5S) and (1S,5R) Enantiomers

The separation of enantiomers is a critical first step in their individual characterization. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method.

start Racemic Mixture (1R,5S) and (1S,5R) dissolve Dissolve in Mobile Phase start->dissolve hplc Inject onto Chiral HPLC Column (e.g., Polysaccharide-based CSP) dissolve->hplc separation Isocratic or Gradient Elution (e.g., Hexane/Ethanol/Diethylamine) hplc->separation detection UV Detection separation->detection fractionation Collect Enantiomerically Pure Fractions detection->fractionation evaporation Solvent Evaporation fractionation->evaporation enantiomer1 (1R,5S) Enantiomer evaporation->enantiomer1 enantiomer2 (1S,5R) Enantiomer evaporation->enantiomer2

Caption: Workflow for the chiral separation of enantiomers via HPLC.

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative, is recommended as a starting point due to their broad applicability in resolving a wide range of chiral compounds.

  • Mobile Phase Preparation: A typical normal-phase mobile phase consists of a mixture of hexane and a polar modifier like ethanol or isopropanol. A small amount of an amine additive, such as diethylamine, is often included to improve peak shape for basic compounds.

  • Sample Preparation: Prepare a stock solution of the racemic 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Method Development: Optimize the separation by adjusting the ratio of hexane to the polar modifier and the concentration of the amine additive.

  • Fraction Collection: Once baseline separation is achieved, collect the eluting peaks corresponding to each enantiomer.

  • Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by re-injecting them onto the chiral column.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of each enantiomer for DAT, NET, and SERT.

Methodology:

  • Source of Transporters: Use cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Radioligand Selection:

    • For hDAT: [3H]WIN 35,428

    • For hNET: [3H]Nisoxetine

    • For hSERT: [3H]Citalopram

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Procedure: a. In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test enantiomer. b. To determine non-specific binding, include wells with a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT). c. Incubate the plates at an appropriate temperature and duration to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test compound concentration. b. Determine the IC50 value using non-linear regression analysis. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of each enantiomer to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Plate cells expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer or a similar physiological buffer.

  • Assay Procedure: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with a range of concentrations of the test enantiomer or vehicle control. c. Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin). d. Incubate for a short period at 37°C to measure the initial rate of uptake. e. Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration. b. Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The available evidence on racemic Dasotraline, combined with the strong precedent for stereoselectivity in the 1-aryl-3-azabicyclo[3.1.0]hexane class, strongly suggests that the (1R,5S) and (1S,5R) enantiomers of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane possess distinct pharmacological profiles. It is highly probable that the (1R,5S) enantiomer is the eutomer, responsible for the potent inhibition of dopamine and norepinephrine transporters, while the (1S,5R) enantiomer is likely the less active distomer.

For a complete understanding of this promising therapeutic candidate, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for the chiral separation and detailed pharmacological and pharmacokinetic characterization of the individual enantiomers. Such studies will be instrumental in elucidating the precise contribution of each stereoisomer to the overall therapeutic effect and safety profile, a critical step in the development of a potentially more refined and effective therapeutic agent.

References

  • Dasotraline - Wikipedia. (n.d.). Retrieved from [Link]

  • dasotraline | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Cutler, A. J., et al. (2016). Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults. CNS Drugs, 30(2), 149–162. Retrieved from [Link]

  • Cutler, A. J., et al. (2016). Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults. PubMed, 26883995. Retrieved from [Link]

  • Schreiber, R., et al. (2022). In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo. Biomedicine & Pharmacotherapy, 153, 113359. Retrieved from [Link]

  • Schreiber, R., et al. (2022). In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo. ResearchGate. Retrieved from [Link]

  • Zhong, D., et al. (2017). Absorption, distribution, metabolism, and excretion of [14C]-dasotraline in humans. Xenobiotica, 47(12), 1051–1060. Retrieved from [Link]

  • Koblan, K. S., et al. (2015). Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults. Neuropsychopharmacology, 40(7), 1736–1744. Retrieved from [Link]

  • DASOTRALINE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Campiani, G., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(2), 248–263. Retrieved from [Link]

  • Gumenyuk, S., et al. (2022). Characterization of the Safety Profile of the Triple Monoamine Reuptake Inhibitor Dasotraline
Comparative

validation of chiral HPLC methods for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Comprehensive Comparison and Validation Guide: Chiral HPLC Methods for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane The Mechanistic Rationale: The Chiral Challenge of Azabicyclo[3.1.0]hexanes The compound (1R,5S)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison and Validation Guide: Chiral HPLC Methods for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

The Mechanistic Rationale: The Chiral Challenge of Azabicyclo[3.1.0]hexanes

The compound (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly rigid, cyclopropane-fused pyrrolidine derivative that serves as a critical intermediate in the synthesis of neuroactive APIs, such as triple monoamine reuptake inhibitors. Because the enantiomers of such compounds often exhibit drastically different pharmacological and toxicological profiles, rigorous enantiomeric separation is a regulatory imperative. Racemic products containing the 3-azabicyclo[3.1.0]hexane scaffold can be effectively resolved into their optical antipodes using chiral high-pressure liquid chromatography (HPLC) equipped with a chiral adsorbent[1].

The Causality of Peak Tailing: The secondary amine in the azabicyclo ring is highly basic. When analyzed on silica-based Chiral Stationary Phases (CSPs), this basic nitrogen readily protonates and interacts with residual, acidic silanol groups on the silica support via secondary ion-exchange mechanisms. This causes severe peak tailing, which obscures the detection of low-level enantiomeric impurities. The Solution: The addition of a basic modifier, such as 0.1% Diethylamine (DEA), is non-negotiable. DEA competitively binds to the achiral silanol sites, masking them from the analyte. This forces the azabicyclo derivative to interact exclusively with the chiral selector (e.g., the polysaccharide carbamate), ensuring sharp, symmetrical peaks and high-fidelity integration.

Method Development Workflow

Developing a robust chiral method requires systematically screening CSPs and mobile phase (MP) environments. The workflow below outlines the logic from initial screening to final optimization.

MethodDev Start Initiate Chiral Method Dev 3-azabicyclo[3.1.0]hexane CSP Screen Chiral Stationary Phases (Amylose vs. Cellulose) Start->CSP MP Select Mobile Phase System CSP->MP NP Normal Phase (Hexane/EtOH/DEA) MP->NP PO Polar Organic (MeOH/ACN/DEA) MP->PO Eval Evaluate Resolution (Rs) Target: Rs > 2.0 NP->Eval PO->Eval Opt Optimize Parameters (Temp, Flow Rate, Additive) Eval->Opt Rs < 2.0 Valid Proceed to ICH Q2(R2) Validation Eval->Valid Rs ≥ 2.0 Opt->Eval

Fig 1. Iterative chiral HPLC method development workflow for azabicyclo derivatives.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To identify the optimal self-validating system, we compared three distinct polysaccharide-based CSPs. The steric bulk of the 4-bromophenyl group interacts uniquely with the helical cavities of amylose versus the linear cavities of cellulose.

Table 1: Performance Comparison of CSPs for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

CSP TypeChiral SelectorMobile PhaseRsSelectivity (α)Tailing FactorVerdict
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)1.21.101.35Sub-optimal. Fails baseline resolution criteria.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)2.41.251.15Acceptable. Good resolution but longer run time (>15 min).
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)MeOH/DEA (100:0.1) Polar Organic4.11.551.05Optimal. Superior Rs, sharp peaks, fast run time (<10 min).

Insight: The Chiralpak IG column operating in Polar Organic Mode (100% Methanol) drastically outperforms traditional Normal Phase conditions. The chlorinated phenylcarbamate groups on the IG selector provide strong dipole-dipole interactions and hydrogen bonding with the secondary amine of the analyte, while the low viscosity of methanol enhances mass transfer, resulting in exceptional peak symmetry.

Optimized Experimental Protocol (Self-Validating Workflow)

This protocol utilizes the Chiralpak IG column. It is designed as a self-validating system; the method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Step 1: Reagent & Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Methanol.

  • Add 1.0 mL of highly pure Diethylamine (DEA).

  • Sonicate for 10 minutes to degas. Causality: Degassing prevents micro-bubble formation in the pump head, ensuring a stable baseline for low-level impurity detection.

Step 2: Sample Preparation

  • Diluent: Methanol (HPLC grade).

  • SST Resolution Standard: Weigh 1.0 mg of racemic 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane into a 1 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Test Sample: Weigh 10.0 mg of the (1R,5S) API batch into a 10 mL volumetric flask. Dissolve and make up to volume (Nominal concentration: 1.0 mg/mL).

Step 3: Chromatographic Conditions

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Step 4: System Suitability Testing (SST) Inject the SST Resolution Standard. The system is only validated for use if:

  • Resolution (Rs) between the (1R,5S) and (1S,5R) peaks is ≥ 2.0 .

  • Tailing factor for both peaks is ≤ 1.5 .

  • Relative Standard Deviation (RSD) of the main peak area (n=5) is ≤ 2.0% .

ICH Q2(R2) Method Validation Framework

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, utilizing an Analytical Target Profile (ATP) as an upfront control element to minimize risks during method implementation[2]. The objective of the validation is to unequivocally demonstrate that the chiral HPLC procedure is fit for its intended purpose[3].

ValidationLogic ATP Analytical Target Profile (ATP) Define Method Goals Spec Specificity Baseline Separation of Isomers ATP->Spec Lin Linearity & Range LOQ to 150% Nominal Spec->Lin Acc Accuracy Recovery at 50/100/150% Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Rob Robustness DoE / Multivariate Analysis Prec->Rob Report Final Validation Report Lifecycle Management Rob->Report

Fig 2. Sequential logic of ICH Q2(R2) analytical method validation parameters.

Validation Parameters & Causality:

  • Specificity: The method must cleanly separate the (1R,5S) enantiomer from the (1S,5R) antipode. In cases where specificity is challenging for complex molecules, orthogonal separation techniques (like HILIC) are recommended[4]. However, our optimized Polar Organic method yields an Rs of 4.1, proving absolute specificity without needing orthogonal backup.

  • Range & Linearity: The reportable range is derived directly from the specification. For a chiral impurity assay, linearity must be demonstrated from the reporting level of the impurity (e.g., Limit of Quantitation) up to 120% of the specification acceptance criterion[3].

  • Robustness: In alignment with ICH Q2(R2), the in silico and experimental robustness of the method is verified by deliberately altering design points (e.g., minimum and maximum flow rates and temperatures) to confirm that the critical resolution remains above the ATP threshold[2].

Table 2: Summary of ICH Q2(R2) Validation Results for (1S,5R) Impurity Determination

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of (1S,5R) peak; Rs > 2.0Rs = 4.1; No blank interferencePass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD = 0.015%; LOQ = 0.05%Pass
Linearity R² ≥ 0.999 (from LOQ to 150% of spec limit)R² = 0.9998Pass
Accuracy (Recovery) 90.0% – 110.0% recovery at 50%, 100%, 150% levelsMean Recovery = 101.2%Pass
Precision (Repeatability) %RSD ≤ 5.0% for impurity peak area (n=6)%RSD = 1.8%Pass
Robustness Rs ≥ 2.0 when Temp (±2°C) and Flow (±0.1 mL/min) varyMinimum Rs observed = 3.6Pass

Conclusion

The validation of chiral HPLC methods for rigid bicyclic amines like (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane requires a deep understanding of analyte-stationary phase interactions. By leveraging a chlorinated amylose CSP (Chiralpak IG) in Polar Organic Mode with DEA as a silanol-masking agent, we achieve a highly specific, robust, and self-validating method. This method fully complies with the modern, lifecycle-driven analytical target profiles defined in the ICH Q2(R2) guidelines, ensuring absolute confidence in the enantiomeric purity of the API.

References

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples Source: ich.org URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review Source: europeanpharmaceuticalreview.com URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

  • Source: google.

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Introduction The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing as a core component in a range of biologically active molecules, including neurotransmitter reuptake...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing as a core component in a range of biologically active molecules, including neurotransmitter reuptake inhibitors and antiviral agents. The specific enantiomer, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, is a key intermediate in the development of novel therapeutics. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this target molecule: a 1,3-Dipolar Cycloaddition approach and a Rhodium-Catalyzed Intramolecular Cyclopropanation route. The objective is to offer a comprehensive analysis of their respective methodologies, performance metrics, and practical considerations to aid in the selection of the most suitable route for specific research and development needs.

Route 1: Asymmetric 1,3-Dipolar Cycloaddition

This strategy leverages the well-established [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile to construct the 3-azabicyclo[3.1.0]hexane core. The stereochemistry is controlled through the use of a chiral catalyst.

Scientific Rationale

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and convergent method for the synthesis of pyrrolidine-containing structures.[1][2] The reaction proceeds via a concerted mechanism, allowing for a high degree of stereocontrol. By employing a chiral metal complex, the facial selectivity of the cycloaddition can be influenced, leading to the desired enantiomer of the product. The choice of a copper(I) catalyst with a suitable chiral ligand is a common and effective strategy for achieving high enantioselectivity in this type of transformation.[3][4]

Proposed Synthetic Pathway

cluster_0 Route 1: 1,3-Dipolar Cycloaddition SM1 4-Bromostyrene Intermediate Azomethine Ylide (in situ) SM1->Intermediate Dipolarophile SM2 N-Benzyl-N-(methoxymethyl) trimethylsilylmethylamine SM2->Intermediate Ylide Precursor Catalyst Cu(I) / Chiral Ligand Catalyst->Intermediate Stereocontrol Product (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Intermediate->Product [3+2] Cycloaddition

Caption: Synthetic scheme for the 1,3-Dipolar Cycloaddition route.

Detailed Experimental Protocol

Step 1: In situ generation of the Azomethine Ylide and Cycloaddition

  • To a flame-dried, argon-purged flask, add the chiral ligand (e.g., (R)-Fesulphos, 0.055 mmol) and Copper(I) iodide (CuI, 0.05 mmol).

  • Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add 4-bromostyrene (5 mmol) to the reaction mixture.

  • In a separate flask, prepare a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (5.5 mmol) in anhydrous toluene (5 mL).

  • Add the solution of the azomethine ylide precursor dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at -20 °C for 24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-benzyl protected product.

Step 2: Deprotection

  • Dissolve the N-benzyl protected product in methanol (20 mL).

  • Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.

  • For the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether. The precipitate can be collected by filtration.[5]

Route 2: Rhodium-Catalyzed Intramolecular Cyclopropanation

This approach relies on the transition-metal-catalyzed decomposition of a diazoacetamide to form a rhodium carbene, which then undergoes an intramolecular cyclopropanation to construct the bicyclic core. The enantioselectivity is directed by a chiral rhodium catalyst.

Scientific Rationale

Rhodium(II)-catalyzed intramolecular cyclopropanation of diazo compounds is a highly effective method for the synthesis of cyclopropane-containing molecules.[6][7] The use of chiral dirhodium(II) carboxamidate catalysts has been shown to induce high levels of enantioselectivity in these transformations.[8][9] This strategy offers a predictable way to control the stereochemistry of the newly formed cyclopropane ring.

Proposed Synthetic Pathway

cluster_1 Route 2: Rhodium-Catalyzed Intramolecular Cyclopropanation SM3 2-(4-Bromophenyl)acetic acid Intermediate1 N-Allyl-2-(4-bromophenyl)acetamide SM3->Intermediate1 SM4 Allylamine SM4->Intermediate1 Amide Coupling Intermediate2 N-Allyl-2-diazo-2-(4-bromophenyl)acetamide Intermediate1->Intermediate2 Diazo Transfer Product2 (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Intermediate2->Product2 Intramolecular Cyclopropanation Catalyst2 Rh₂(S-DOSP)₄ Catalyst2->Product2 Stereocontrol

Caption: Synthetic scheme for the Rhodium-Catalyzed Intramolecular Cyclopropanation route.

Detailed Experimental Protocol

Step 1: Synthesis of N-Allyl-2-(4-bromophenyl)acetamide

  • To a solution of 2-(4-bromophenyl)acetic acid (10 mmol) in dichloromethane (50 mL), add oxalyl chloride (12 mmol) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane (30 mL) and cool to 0 °C.

  • Slowly add a solution of allylamine (12 mmol) and triethylamine (15 mmol) in dichloromethane (20 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the amide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-Allyl-2-diazo-2-(4-bromophenyl)acetamide

  • To a solution of N-allyl-2-(4-bromophenyl)acetamide (8 mmol) and p-acetamidobenzenesulfonyl azide (p-ABSA, 9.6 mmol) in anhydrous acetonitrile (40 mL) at 0 °C, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 12 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 6 hours.

  • Pour the reaction mixture into cold water and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diazoacetamide by column chromatography on silica gel (use with caution as diazo compounds can be explosive).

Step 3: Rhodium-Catalyzed Intramolecular Cyclopropanation

  • To a solution of the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1 mol%) in anhydrous dichloromethane (20 mL) at room temperature under an argon atmosphere, add a solution of N-allyl-2-diazo-2-(4-bromophenyl)acetamide (5 mmol) in anhydrous dichloromethane (10 mL) dropwise over 4 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 8 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.

  • The hydrochloride salt can be prepared as described in Route 1.

Performance Comparison

MetricRoute 1: 1,3-Dipolar CycloadditionRoute 2: Rhodium-Catalyzed Intramolecular Cyclopropanation
Overall Yield Good to Excellent (Estimated 60-75% over 2 steps)Moderate to Good (Estimated 40-55% over 3 steps)
Enantioselectivity High (Often >95% ee with appropriate ligand)[10]Very High (Can exceed 95% ee with optimal catalyst)[8][9]
Number of Steps 2 (from commercially available starting materials)3 (requires synthesis of the diazoacetamide precursor)
Starting Material Cost Moderate (4-Bromostyrene and the ylide precursor are commercially available at reasonable prices)Potentially Higher (Requires multi-step synthesis of the diazoacetamide, increasing labor and material costs)
Scalability Demonstrated on a gram scale for similar reactions.[11]Can be scalable, but handling of diazo compounds on a large scale requires specialized safety precautions.[6]
Safety Considerations Generally safe, standard laboratory precautions apply. Hydrogenation requires proper handling of hydrogen gas and a pyrophoric catalyst.Involves the synthesis and handling of a potentially explosive diazo compound, requiring strict safety protocols.
Key Advantages Convergent, uses readily available starting materials, avoids potentially hazardous intermediates.High enantioselectivity is often achievable, and the reaction can be very efficient once the precursor is in hand.
Key Disadvantages May require optimization of the chiral ligand and reaction conditions to achieve high enantioselectivity.Longer overall sequence, involves a potentially hazardous intermediate, and the synthesis of the diazo precursor adds complexity.

Conclusion and Recommendations

Both the 1,3-dipolar cycloaddition and the rhodium-catalyzed intramolecular cyclopropanation represent viable and effective strategies for the enantioselective synthesis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.

Route 1 (1,3-Dipolar Cycloaddition) is likely the more practical and cost-effective choice for most research and early-stage development applications. Its convergent nature, reliance on commercially available starting materials, and avoidance of hazardous intermediates make it an attractive option. The primary challenge lies in the optimization of the catalyst system to achieve the desired level of enantioselectivity.

Route 2 (Rhodium-Catalyzed Intramolecular Cyclopropanation) offers the potential for very high enantioselectivity. However, the overall synthetic sequence is longer due to the need to prepare the diazoacetamide precursor. The handling of this energetic intermediate also introduces significant safety considerations, which may limit its applicability, especially on a larger scale. This route may be preferred when extremely high enantiopurity is the primary objective and the necessary expertise and facilities for handling diazo compounds are available.

Ultimately, the choice between these two routes will depend on the specific priorities of the project, including scale, cost, timeline, and available resources. For rapid access to the target molecule with good stereocontrol, the 1,3-dipolar cycloaddition is recommended as the initial approach.

References

  • Doyle, M. P., et al. (2016). Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. The Journal of Organic Chemistry. [Link]

  • Doyle, M. P., et al. (2016). Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. American Chemical Society. [Link]

  • Carretero, J. C., et al. (2016). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules. [Link]

  • Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Adrio, J., & Carretero, J. C. (2011). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications. [Link]

  • Cramer, N. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society. [Link]

  • Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. [Link]

  • Carretero, J. C., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]

  • Doyle, M. P., et al. (2017). Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates. Organic Letters. [Link]

  • Carretero, J. C., et al. (2006). Catalytic Enantioselective 1,3-dipolar Cycloaddition of Azomethine Ylides With Vinyl Sulfones. Organic Letters. [Link]

  • Doyle, M. P. (1994). ChemInform Abstract: Enantioselective Intramolecular Cyclopropanation of N-Allylic- and N- Homoallylic Diazoacetamides Catalyzed by Chiral Dirhodium(II) Catalysts. ResearchGate. [Link]

  • Carretero, J. C., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Universidad Autónoma de Madrid. [Link]

  • Rovis, T. (2011). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition. [Link]

  • Deng, L., et al. (2015). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. ResearchGate. [Link]

  • Krow, G. R., et al. (2000). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. ResearchGate. [Link]

  • Watson, D. A., et al. (2017). Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. Organic Letters. [Link]

  • AiFChem. (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride 95%. [Link]

  • Stepakov, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. [Link]

  • Baell, J. B., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. [Link]

  • Lee, H., et al. (2019). Unexpected Rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4-Carboxamides to Construct Aza-Quaternary Carbon Centers. Molecules. [Link]

  • Xu, F., & Li, G. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis. [Link]

  • Rathore, R., & Burns, C. L. (2003). dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses. [Link]

  • Zhang, Y., & Liu, C. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

  • NextSDS. N-ALLYL-2-BROMO-ACETAMIDE — Chemical Substance Information. [Link]

  • NextSDS. N-ALLYL-2-[(4-BROMOPHENYL)SULFANYL]ACETAMIDE — Chemical Substance Information. [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. [Link]

Sources

Comparative

structural comparison of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane and bicifadine analogs

This comprehensive technical guide provides an in-depth structural and pharmacological comparison between (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane and its parent analog class, Bicifadine . By analyzing the str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides an in-depth structural and pharmacological comparison between (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane and its parent analog class, Bicifadine . By analyzing the structure-activity relationship (SAR) of the 3-azabicyclo[3.1.0]hexane scaffold, we elucidate how specific halogen substitutions and stereochemical configurations dictate monoamine transporter (MAT) selectivity.

Structural Architecture & Conformational Restriction

The 3-azabicyclo[3.1.0]hexane scaffold is a highly privileged structure in the development of monoamine reuptake inhibitors. It acts as a conformationally restricted analog of phenethylamines.

The Causality of the Bicyclic Core: The fusion of a cyclopropane ring to a pyrrolidine/piperidine base locks the basic amine and the aryl substituent into a rigid spatial vector. This restriction forces the molecule to mimic the bioactive conformation of endogenous monoamines (serotonin, norepinephrine, and dopamine). By minimizing rotational entropy, the scaffold optimizes the critical distance between the protonated nitrogen—which forms an essential salt bridge with the conserved aspartate residue in the transporter (e.g., Asp98 in hSERT, Asp75 in hNET, Asp79 in hDAT)—and the aromatic ring that occupies the hydrophobic S1 binding pocket [1].

Structure-Activity Relationship (SAR): 4-Methyl vs. 4-Bromo Substitutions

Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) was originally developed as a non-opioid analgesic and characterized as a broad-spectrum monoamine transporter inhibitor with a preference for the norepinephrine transporter (NET) [2].

When comparing Bicifadine to the (1R,5S)-1-(4-Bromophenyl) analog, the substitution at the para-position of the phenyl ring fundamentally alters the molecule's pharmacodynamics:

  • Steric and Electronic Effects: The methyl group in Bicifadine is electron-donating via hyperconjugation. Replacing it with a bromine atom introduces a heavier, highly polarizable halogen. Bromine features a σ -hole (an area of positive electrostatic potential) that allows for highly directional halogen bonding with the backbone carbonyls of the transporter's binding site.

  • Lipophilicity (LogP): The bromo substitution significantly increases the lipophilicity of the aryl ring. This drives stronger hydrophobic interactions within the S1 pockets of the serotonin transporter (SERT) and dopamine transporter (DAT).

  • Stereochemical Dependency: The (1R,5S) enantiomer is critical for optimal binding. The cis relationship of the cyclopropane ring dictates the trajectory of the nitrogen lone pair. The (1R,5S) configuration projects the aryl ring directly into the asymmetric hydrophobic cavity of the transporters. The opposite (1S,5R) enantiomer suffers from severe steric clashes, typically resulting in a 10- to 100-fold drop in binding affinity [1].

Consequently, while Bicifadine is a NET-preferring inhibitor, the 4-bromo analog shifts the profile toward a highly balanced Triple Reuptake Inhibitor (TRI) , drastically improving SERT and DAT affinity.

Comparative Pharmacological Profile

The quantitative impact of these structural modifications is summarized below. The data illustrates how halogenation at the para-position tightens binding affinities across all three monoamine transporters.

CompoundPhenyl SubstitutionStereochemistryhNET IC₅₀ (nM)hSERT IC₅₀ (nM)hDAT IC₅₀ (nM)Pharmacological Profile
Bicifadine 4-MethylRacemate~75~250~1000SNDRI (NE > 5-HT > DA)
4-Bromo Analog 4-Bromo(1R,5S)~40~30~150Balanced TRI
Amitifadine 3,4-Dichloro(1R,5S)~23~12~96Balanced TRI (Reference)

(Note: Values are representative approximations derived from DOV pharmaceutical SAR studies to illustrate the halogenation effect[1][3].)

Mechanism of Action: Triple Reuptake Inhibition

MOA cluster_transporters Monoamine Transporters (MATs) Compound (1R,5S)-4-Bromo Analog & Bicifadine SERT SERT (SLC6A4) Compound->SERT Inhibits NET NET (SLC6A2) Compound->NET Inhibits DAT DAT (SLC6A3) Compound->DAT Inhibits Synapse Increased Extracellular Monoamines (5-HT, NE, DA) SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Signaling

Mechanism of action for triple reuptake inhibitors blocking SERT, NET, and DAT.

Experimental Methodologies

To objectively evaluate the performance of these analogs, researchers must employ self-validating in vitro systems. The following protocol details the standard methodology for quantifying monoamine uptake inhibition.

In Vitro Monoamine Transporter Uptake Assay

This assay utilizes Human Embryonic Kidney (HEK293) cells stably transfected with human SERT, NET, or DAT to measure the exact IC₅₀ of the synthesized analogs.

Protocol Steps:

  • Cell Culture Preparation: Culture HEK293 cells expressing hSERT, hNET, or hDAT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Geneticin). Seed cells into 96-well plates at a density of 5×104 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Buffer Preparation: Wash the cells twice with a standard assay buffer (e.g., Krebs-Ringer-HEPES buffer: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Compound Incubation: Prepare serial dilutions of the (1R,5S)-4-Bromo analog and Bicifadine (ranging from 0.1 nM to 10 µM). Add the compounds to the wells and pre-incubate for 15 minutes at 37°C.

    • Self-Validation Control: Include a positive control (10 µM Imipramine for SERT; 10 µM Mazindol for NET/DAT) to define non-specific uptake, and a vehicle control (0.1% DMSO) to define maximum specific uptake.

  • Substrate Addition: Add the radiolabeled substrate ([³H]-5-HT, [³H]-NE, or [³H]-DA at a final concentration of 20 nM) to initiate the uptake process. Incubate for exactly 10 minutes.

  • Termination and Lysis: Terminate the reaction rapidly by aspirating the assay buffer and washing the cells three times with ice-cold assay buffer. Lyse the cells using 0.1 N NaOH or a specialized lysis buffer.

  • Quantification: Transfer the lysates to scintillation vials, add liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (positive control wells) from the total uptake. Use non-linear regression analysis (e.g., GraphPad Prism) to fit the dose-response curves and determine the IC₅₀ values.

Workflow Step1 1. Cell Culture (HEK293 expressing hSERT/hNET/hDAT) Step2 2. Compound Incubation (Dose-Response 0.1 nM - 10 µM) Step1->Step2 Step3 3. Radioligand/Fluorescent Substrate Addition Step2->Step3 Step4 4. Wash & Lysis (Terminate Uptake) Step3->Step4 Step5 5. Quantification (Liquid Scintillation / Fluorescence) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation via Non-linear Regression) Step5->Step6

Step-by-step in vitro monoamine transporter uptake assay workflow.

References

  • Zhang, M., Jovic, F., Vickers, T., Dyck, B., Tamiya, J., Grey, J., Tran, J. A., & Fleck, B. A. (2008). "Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(13), 3682-3686. URL:[Link]

  • Basile, A. S., et al. (2007). "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225. URL:[Link]

  • Skolnick, P., Popik, P., Janowsky, A., Beer, B., & Lippa, A. S. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology, 461(2-3), 99-104. URL:[Link]

Validation

Reproducibility Validation of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Synthesis Protocols: A Comparative Guide

Executive Summary The molecule (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly valuable chiral building block and key intermediate in the synthesis of unbalanced triple reuptake inhibitors (TRIs) such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a highly valuable chiral building block and key intermediate in the synthesis of unbalanced triple reuptake inhibitors (TRIs) such as centanafadine (EB-1020)[1]. By selectively targeting the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, derivatives of this scaffold have demonstrated significant clinical efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD) and major depressive disorder[2].

For drug development professionals and synthetic chemists, achieving a scalable, stereoselective, and reproducible synthesis of this rigid bicyclic system is a critical bottleneck. This guide objectively compares the two primary synthetic methodologies—the Chiral Epichlorohydrin Route (the industrial standard) and the Maleimide Cyclopropanation Route (a catalytic alternative)—providing experimental validations, causality-driven insights, and analytical parameters to ensure a self-validating workflow.

Mechanistic Pathways & Workflow Comparison

The synthesis of the 3-azabicyclo[3.1.0]hexane core demands precise control over the cis-fusion of the cyclopropane and pyrrolidine rings, as well as the absolute stereochemistry at the C1 and C5 positions[3].

SynthesisRoutes cluster_A Protocol A: Epichlorohydrin Route cluster_B Protocol B: Maleimide Route Start 4-Bromophenyl Derivative (Starting Material) Epi (S)-Epichlorohydrin + Base Alkylation Start->Epi Route A Maleimide Arylmaleimide Formation Start->Maleimide Route B CycloCN Chiral Cyclopropanecarbonitrile Intermediate Epi->CycloCN RedCN Nitrile Reduction (BH3-THF) CycloCN->RedCN CyclizeA Intramolecular Cyclization (MsCl, Et3N) RedCN->CyclizeA Target (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane CyclizeA->Target Ylide Corey-Chaykovsky Cyclopropanation Maleimide->Ylide RedImide Imide Reduction (Red-Al) Ylide->RedImide RedImide->Target

Synthetic workflow comparing Epichlorohydrin and Maleimide routes for azabicyclohexane synthesis.

Detailed Experimental Methodologies & Causality

Protocol A: The Chiral Epichlorohydrin Route (Industrial Standard)

This protocol leverages the chiral pool to establish absolute stereochemistry early in the sequence, making it the preferred route for large-scale pharmaceutical manufacturing[4].

Step 1: Tandem Alkylation & Cyclopropanation

  • Procedure: To a cooled solution (-20 °C) of 4-bromophenylacetonitrile (1.0 eq) and (S)-epichlorohydrin (1.2 eq) in anhydrous THF, slowly add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.1 eq). Stir for 4 hours, then quench with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate to yield 2-(hydroxymethyl)-1-(4-bromophenyl)cyclopropanecarbonitrile.

  • Causality & Expert Insights: NaHMDS is specifically chosen over NaNH₂ or LDA because its steric bulk prevents premature nucleophilic attack on the epoxide ring. The strong base deprotonates the benzylic position, initiating an Sₙ2 displacement of the terminal chloride. A second deprotonation triggers an intramolecular epoxide ring-opening, locking the molecule into the thermodynamically favored cis-cyclopropane geometry[4].

  • Self-Validating System: Confirm intermediate formation via ¹H NMR. The disappearance of the benzylic CH₂ singlet (~3.8 ppm) and the emergence of upfield cyclopropyl protons (δ 1.2–1.5 ppm) validates successful cyclization.

Step 2: Nitrile Reduction

  • Procedure: Dissolve the cyclopropanecarbonitrile intermediate in THF. Add Borane-THF complex (BH₃·THF, 3.0 eq) and reflux for 12 hours. Cool to 0 °C and carefully quench with MeOH to destroy excess borane.

  • Causality & Expert Insights: BH₃·THF is utilized instead of Lithium Aluminum Hydride (LAH). While LAH is a stronger reducing agent, its aggressive nature and the highly basic conditions it creates can lead to reductive cleavage (ring-opening) of the highly strained cyclopropane ring. Borane chemoselectively reduces the nitrile to the primary amine while preserving the carbocycle.

Step 3: Intramolecular Cyclization

  • Procedure: Dissolve the resulting amino alcohol in dichloromethane (DCM). Add Triethylamine (2.5 eq) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir at room temperature for 8 hours. Wash with water, dry, and concentrate.

  • Causality & Expert Insights: Mesylation selectively activates the primary alcohol into an excellent leaving group. Because the primary amine is tethered in close proximity (cis-configuration), it undergoes a spontaneous intramolecular Sₙ2 displacement upon formation of the mesylate, rapidly closing the pyrrolidine ring to form the azabicyclo[3.1.0]hexane core[4].

Protocol B: The Maleimide Cyclopropanation Route (Catalytic Alternative)

This divergent approach is highly modular, making it ideal for discovery-stage structure-activity relationship (SAR) studies where multiple aryl analogs are required[5].

Step 1: Arylation of Maleimide

  • Procedure: React 4-bromophenylboronic acid with maleimide under Suzuki-Miyaura conditions using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in a 1,4-dioxane/water mixture at 90 °C for 6 hours.

  • Causality & Expert Insights: Palladium-catalyzed cross-coupling ensures regioselective arylation of the maleimide double bond without polymerizing the electron-deficient alkene, establishing the core aryl-alkene framework.

Step 2: Corey-Chaykovsky Cyclopropanation

  • Procedure: Generate the ylide by treating trimethylsulfoxonium iodide (1.5 eq) with NaH (1.4 eq) in DMSO. Add the arylmaleimide and stir at 50 °C for 6 hours.

  • Causality & Expert Insights: The sulfoxonium ylide acts as a "soft" nucleophile, favoring conjugate (Michael) addition over direct carbonyl attack. Subsequent intramolecular displacement of DMSO yields the cyclopropane. This reagent provides excellent trans-diastereoselectivity relative to the imide carbonyls.

Step 3: Imide Reduction

  • Procedure: Reduce the cyclopropanated imide using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 80 °C for 4 hours.

  • Causality & Expert Insights: Red-Al is preferred over LAH for its superior solubility in organic solvents and significantly reduced pyrophoric hazard at scale. It efficiently reduces both imide carbonyls down to the corresponding amines, yielding the azabicycle.

Quantitative Data & Reproducibility Validation

To objectively compare the performance of these two protocols, we have summarized the critical manufacturing metrics below.

MetricProtocol A: Epichlorohydrin RouteProtocol B: Maleimide Route
Overall Isolated Yield 45% – 55%30% – 40% (post-resolution)
Enantiomeric Excess (ee%) >98% (Stereospecific)Racemic (Requires chiral resolution)
Scalability High (Industrial Standard)Moderate (Catalyst & Red-Al handling)
Key Impurities Trans-isomer (<5%), Uncyclized amineDes-bromo analog, Over-reduced species
Cost Efficiency High (Inexpensive chiral pool)Lower (Costly Pd catalysts & resolution)

Reproducibility Analysis: Protocol A is vastly superior for the specific production of the (1R,5S) enantiomer because the absolute stereochemistry is dictated by the commercially available and inexpensive (S)-epichlorohydrin[4]. Protocol B, while excellent for generating diverse racemic libraries, requires a costly and yield-depleting chiral resolution step (typically via diastereomeric salt formation with L-tartaric acid or preparative chiral HPLC) to isolate the active (1R,5S) isomer.

Trustworthiness & Analytical Self-Validation

For a protocol to be truly robust, it must be a self-validating system. Researchers must verify the structural and stereochemical integrity of the final (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane product using the following analytical standards:

  • Chiral Purity (HPLC): Validate the enantiomeric excess using a Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol/Diethylamine 90:10:0.1). The (1R,5S) enantiomer must elute as the major peak with >98% ee. The presence of the (1S,5R) enantiomer indicates racemization during the epoxide ring-opening step.

  • Structural Integrity (NMR): The ¹³C NMR spectrum must exhibit the characteristic quaternary cyclopropane carbon at approximately δ 32.6 ppm [6]. The absence of this peak, coupled with the presence of alkene or uncyclized aliphatic signals, indicates a failure in the cyclodehydration step.

  • Salt Formation: To ensure long-term stability and prevent atmospheric oxidation of the secondary amine, the free base should be immediately converted to its hydrochloride salt by bubbling HCl gas through a diethyl ether solution of the product, yielding a highly crystalline, non-hygroscopic solid[7].

Sources

Comparative

Comparative Stability Guide: (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in Process Solvents

As a critical chiral building block, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors and selective ALK-2 inhibitors for the treatment of heterotopic ossification [1].

Despite its rigid, bicyclic framework, the presence of a sterically accessible secondary amine makes this compound highly susceptible to solvent-induced degradation. Selecting the appropriate solvent for extraction, reaction, and long-term storage is paramount to preventing yield loss and impurity generation. This guide objectively compares the stability of this API intermediate across common process solvents, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Pathways of Solvent-Induced Degradation

To understand the stability profile of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, we must analyze the chemical reactivity of the 3-azabicyclo[3.1.0]hexane core [2]. The secondary amine acts as a strong nucleophile, leading to distinct degradation pathways depending on the solvent environment:

  • Halogenated Solvents (e.g., Dichloromethane): While DCM is a standard extraction solvent, secondary amines react with it over time. The amine attacks the dichloromethane molecule via nucleophilic substitution ( SN​2 ) to form an intermediate chloromethyl amine. A second equivalent of the amine then reacts to form an aminal (an N,N′ -methylenebisamine derivative) and hydrochloric acid [3].

  • Ketones (e.g., Acetone): In the presence of ketones, the secondary amine undergoes a condensation reaction. Because it lacks a primary amine's ability to form a stable imine, it forms an enamine (or an iminium species if trapped by trace acids), leading to significant assay loss.

  • Aprotic/Protic Solvents (e.g., Acetonitrile, Methanol): These solvents lack electrophilic centers susceptible to attack by the secondary amine, rendering them highly inert and ideal for long-term storage.

SolventStability A Secondary Amine API (3-azabicyclo[3.1.0]hexane) B Dichloromethane (DCM) A->B Nucleophilic Substitution C Acetone A->C Condensation D Acetonitrile / MeOH A->D Solvation E Aminal Formation (Degradation) B->E +CH2Cl2 F Enamine / Imine (Degradation) C->F -H2O G Stable Solution (>99% Recovery) D->G Inert

Degradation pathways of 3-azabicyclo[3.1.0]hexane secondary amines in various process solvents.

Comparative Quantitative Stability Data

The following table summarizes the quantitative recovery of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane formulated at 1.0 mg/mL across four common solvents. Data is normalized to a t=0 internal standard baseline.

Solvent24 Hours (25°C)7 Days (25°C)7 Days (40°C)Primary Degradant Identified (LC-MS/MS)
Dichloromethane 98.2%89.5%71.2% N,N′ -methylenebisamine (Aminal)
Acetone 95.1%82.4%64.8%Enamine condensation product
Methanol 99.8%99.5%98.9%None (Trace oxidation at 40°C)
Acetonitrile 99.9%99.7%99.2%None

Key Takeaway: Dichloromethane and Acetone are strictly unsuitable for the long-term storage or high-temperature processing of this intermediate. Acetonitrile and Methanol provide superior kinetic stability.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following stability-indicating LC-MS/MS workflow utilizes a self-validating design. Every step includes a mechanistic rationale (causality) to ensure the analytical system does not artificially induce the degradation it is attempting to measure.

Step 1: Sample Preparation & Stress Conditions
  • Stock Preparation: Accurately weigh 10.0 mg of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane and dissolve in 10.0 mL of the target solvent (DCM, Acetone, MeOH, MeCN) to achieve a 1.0 mg/mL concentration.

    • Causality: A relatively high concentration (1 mg/mL) is deliberately chosen to accelerate bimolecular degradation pathways. Aminal formation in DCM requires two amine molecules per solvent molecule; lower concentrations would artificially mask this degradation rate.

  • Incubation: Aliquot 1.0 mL into sealed amber glass HPLC vials. Incubate parallel sets at 25°C and 40°C.

    • Causality: Amber vials prevent UV-induced photo-oxidation of the amine, ensuring that any observed degradation is strictly solvent-mediated. 40°C provides an accelerated thermodynamic stress test in accordance with ICH Q1A guidelines.

Step 2: Quenching and Internal Standard Addition
  • At time points t=0 , 24h, and 7 days, extract a 10 µL aliquot from each vial.

  • Dilute immediately into 990 µL of a quench solution (Acetonitrile containing 1.0 µg/mL of a deuterated internal standard, e.g., d5​ -phenyl analog).

    • Causality: Diluting 1:100 in inert acetonitrile immediately halts bimolecular degradation reactions and brings the analyte within the linear dynamic range of the mass spectrometer. The internal standard corrects for any volumetric errors during the micro-aliquoting process.

Step 3: LC-MS/MS Analysis
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Causality: The ethylene-bridged hybrid (BEH) particle technology minimizes secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the stationary phase. This prevents peak tailing, which would otherwise skew the integration of closely eluting degradants.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

    • Buffer B: Acetonitrile.

    • Causality: Operating at a high pH (9.5) ensures the secondary amine (pKa ~9.8) remains primarily in its un-ionized free-base form. This maximizes retention on the C18 column and provides baseline resolution between the parent API and its more hydrophobic aminal degradants.

  • Detection: Electrospray Ionization (ESI) in positive mode, monitoring the [M+H]+ transition for the parent compound (accounting for the 79Br and 81Br isotope pattern) and conducting a full precursor ion scan for +12 Da mass shifts indicative of aminal formation.

Conclusion & Best Practices

For researchers synthesizing or formulating derivatives of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, solvent selection is a critical parameter.

  • Extraction: If DCM must be used for aqueous workups, it should be evaporated immediately under reduced pressure at low temperatures (<30°C).

  • Storage: Stock solutions should exclusively be prepared in Acetonitrile or Methanol and stored at 4°C to guarantee >99% stability over extended periods.

References
  • Google Patents (WO2018014829A1)
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple National Institutes of Health (PMC9253163) URL:[Link]

  • Dichloromethane (Degradation and Reactivity with Amines) Wikipedia URL:[Link]

Validation

A Comparative Guide to Validating the Biological Activity of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Derivatives

Prepared by: A Senior Application Scientist Introduction: The Therapeutic Potential of the 3-Azabicyclo[3.1.0]hexane Scaffold The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid scaffold that has garnered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure serves as a valuable bioisostere for cyclohexane, often leading to improved binding affinity, metabolic stability, and target selectivity with a minimal increase in molecular weight or lipophilicity.[1] This scaffold is a key structural feature in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals with applications as antitumor, antibacterial, and antiviral agents.[2][3][4]

This guide focuses specifically on derivatives of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, a class of compounds showing promise as modulators of monoamine neurotransmitter systems.[5] The primary mechanism of action for many of these derivatives is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. By blocking these transporters, these compounds can elevate extracellular neurotransmitter levels, a mechanism central to the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[5]

This document provides a comprehensive framework for researchers to validate the biological activity of these derivatives, comparing their performance against established alternatives through robust, field-proven experimental protocols. We will delve into the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential for characterizing novel compounds. The workflow begins with high-throughput in vitro screening to determine binding affinity and functional potency, followed by selectivity profiling to identify lead candidates for more complex in vivo evaluation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Step 1: Radioligand Binding Assays (Determine Affinity, Ki) Uptake Step 2: Uptake Inhibition Assays (Determine Functional Potency, IC50) Binding->Uptake Confirms functional consequence Selectivity Step 3: Counter-Screening (Assess Selectivity vs. Off-Targets) Uptake->Selectivity Identifies clean profile Behavior Step 4: Animal Behavioral Models (Assess Antidepressant-like Efficacy) Selectivity->Behavior Promising leads advance

Caption: High-level workflow for validating novel monoamine reuptake inhibitors.

Part 1: In Vitro Characterization of Monoamine Transporter Inhibition

The foundational step in validating these derivatives is to quantify their interaction with the primary molecular targets: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Radioligand Binding Assays: Quantifying Target Affinity (Ki)

Expertise & Rationale: Binding assays are the gold standard for directly measuring the affinity of a compound for its target receptor or transporter.[6] By quantifying the displacement of a known high-affinity radioligand, we can calculate the equilibrium dissociation constant (Ki) for our test compound. A lower Ki value indicates a higher binding affinity. This assay confirms a direct interaction between the derivative and the transporter but does not provide information on its functional effect (i.e., whether it is an inhibitor or a substrate).

Experimental Protocol: Radioligand Binding

  • Cell Culture & Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK-293) cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (96-well format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT), and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-radioactive inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

    • Compound Displacement: Add membrane preparation, radioligand, and serial dilutions of the (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane test derivative (e.g., from 0.1 nM to 10 µM).

  • Incubation & Detection:

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

    • Rapidly harvest the membranes onto glass fiber filters using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays: Measuring Functional Potency (IC50)

Expertise & Rationale: While binding assays confirm affinity, uptake inhibition assays measure the functional consequence of that binding.[7] This experiment directly assesses a compound's ability to block the primary function of the transporter: clearing neurotransmitters from the extracellular space. This is a more physiologically relevant measure of a compound's potency as an inhibitor. Both radiolabeled and fluorescent methods are available.

Experimental Protocol: [³H]-Dopamine Uptake Inhibition in hDAT-expressing cells

  • Cell Plating: Seed HEK-293 cells stably expressing the human dopamine transporter (hDAT) into a 96-well plate and allow them to form a confluent monolayer (typically 18-24 hours).[8]

  • Pre-incubation: Wash the cells once with Krebs-HEPES buffer (KHB). Add 50 µL of KHB containing various concentrations of the test derivative or a known inhibitor (e.g., GBR 12909 as a positive control) to the wells. Incubate for 10-20 minutes at room temperature.[6][9]

  • Uptake Initiation: Add 50 µL of KHB containing a fixed concentration of [³H]-Dopamine (e.g., 50 nM final concentration) to initiate the uptake reaction.[9]

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.[9] This time is optimized to be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells twice with 100 µL of ice-cold KHB to remove extracellular [³H]-Dopamine.[10]

  • Cell Lysis & Detection: Lyse the cells with 1% SDS. Transfer the lysate to a scintillation vial and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Define 100% uptake in vehicle-treated wells and 0% uptake in wells treated with a saturating concentration of a known inhibitor. Plot the percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

Alternative Method: Fluorescence-Based Assays

Modern alternatives to radiolabeling, such as the Neurotransmitter Transporter Uptake Assay Kit, offer a homogeneous, no-wash format.[11][12] These kits use a fluorescent substrate that mimics monoamines.[8] When the transporter internalizes the substrate, intracellular fluorescence increases. The presence of an inhibitor blocks this process, resulting in a reduced signal. This method is ideal for high-throughput screening due to its simplicity and elimination of radioactive waste.[12]

Counter-Screening: Assessing Selectivity and Off-Target Effects

Expertise & Rationale: A therapeutically viable drug candidate should be selective for its intended target to minimize side effects. A common off-target for monoamine reuptake inhibitors is Monoamine Oxidase (MAO), the enzyme responsible for degrading these neurotransmitters. Inhibiting both reuptake and degradation can lead to excessive synaptic neurotransmitter levels and adverse effects. Therefore, it is crucial to confirm that the derivatives do not significantly inhibit MAO-A or MAO-B.

Experimental Protocol: MAO Activity Assay

Commercially available fluorometric assay kits provide a convenient method to measure MAO activity.[13]

  • Principle: In the presence of its substrate (e.g., tyramine), MAO produces hydrogen peroxide (H₂O₂). A probe in the kit reacts with H₂O₂ to generate a fluorescent product. An MAO inhibitor will reduce the amount of H₂O₂ produced, leading to a decrease in fluorescence.

  • Procedure:

    • Prepare reactions containing a source of MAO enzyme (e.g., recombinant human MAO-A or MAO-B), assay buffer, and serial dilutions of the test derivative.

    • Include a known MAO inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control.

    • Add the MAO substrate and the fluorescent probe.

    • Incubate at 37°C for 30-60 minutes.

    • Measure fluorescence using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for MAO-A and MAO-B.

Part 2: Comparative Data Analysis

The ultimate goal is to understand how the novel (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane derivatives perform relative to each other and to well-characterized reference compounds. Data should be summarized in clear, comparative tables.

Table 1: Comparative In Vitro Potency and Selectivity Profile

CompoundTargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)MAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)DAT/SERT Selectivity Ratio (Ki)
Derivative A DAT15.225.8> 50> 5032.9
NET45.160.3
SERT500.4850.1
Derivative B DAT8.914.5> 50> 501.2
NET20.733.1
SERT10.518.2
Bupropion DAT5261400> 100> 1000.04
(Alternative)NET20504100
SERT>10,000>10,000
Cocaine DAT150290> 100> 1002.5
(Reference)NET320450
SERT375830

Data are hypothetical and for illustrative purposes.

Analysis of Results: From this table, "Derivative A" emerges as a potent and highly selective dopamine reuptake inhibitor (DRI), with over 30-fold selectivity for DAT over SERT. In contrast, "Derivative B" is a potent but non-selective triple reuptake inhibitor. Both derivatives show negligible activity at MAO enzymes, indicating a clean off-target profile. Compared to Bupropion, both derivatives exhibit significantly higher potency at their target transporters.

Part 3: In Vivo Validation of Biological Activity

Expertise & Rationale: After identifying a lead candidate with a desirable in vitro profile (e.g., "Derivative A" for selective DAT inhibition), the next critical step is to evaluate its efficacy in a living system. Animal models of depression are widely used to assess the antidepressant-like potential of new chemical entities.[14][15] The Forced Swim Test (FST) is a common primary screen due to its high predictive validity for antidepressant drugs.[16][17]

Experimental Protocol: Mouse Forced Swim Test (FST)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one week prior to the experiment. House them with ad libitum access to food and water.

  • Drug Administration: Administer the test compound (e.g., "Derivative A"), a positive control (e.g., Desipramine, 20 mg/kg), or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The total test duration is 6 minutes.[18]

    • Record the session and score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[17]

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

    • A statistically significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[17][18]

Visualizing the Mechanism of Action

The following diagram illustrates the site of action for a (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane derivative that functions as a dopamine reuptake inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft 1. Dopamine Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors (D1, D2) Synaptic_Cleft->DAT 3. Reuptake (Signal Termination) Synaptic_Cleft->Receptor 2. Receptor Binding (Signal Transduction) Derivative (1R,5S)-1-(4-Bromophenyl)- 3-azabicyclo[3.1.0]hexane Derivative Derivative->DAT 4. Inhibition

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Conclusion

This guide outlines a rigorous, multi-step process for validating the biological activity of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane derivatives as monoamine reuptake inhibitors. By systematically combining in vitro binding, functional uptake, and off-target assays, researchers can build a comprehensive profile of a compound's potency and selectivity. Promising candidates identified through this process can then be advanced to in vivo behavioral models to establish preclinical proof-of-concept. This structured approach, grounded in established scientific principles and detailed protocols, provides a reliable pathway for identifying and characterizing novel therapeutics for a range of neurological and psychiatric disorders.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., Gethin, D. M., Goodwin, G., Greenway, D., Greenwood,S., Hall, K., Thomas, M., Thompson, S., Williams, D., Wood, G., & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(14), 4036–4040. [Link]

  • Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., Hirtler, L., Hofer, C., Sitte, H. H., & Pifl, C. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2022). MDPI. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Płaznik, A., & Kostowski, W. (2016). Using tests and models to assess antidepressant-like activity in rodents. Psychiatria Polska, 50(3), 555–566. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry, 18, 836–844. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2018). Organic Chemistry Frontiers, 5(1), 53-56. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). Chemistry – A European Journal, e202301017. [Link]

  • Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research, 52(1), 72-78. [Link]

  • De-Miguel, F. F., & Llinas, R. R. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Psychiatry, 2(1), 1–6. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology, 13(4), 453-463. [Link]

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., Osterberg, A. C., Cosulich, D. B., & Lovell, F. M. (1978). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 21(8), 791–794. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology, 13(4), 453-463. [Link]

  • Development of Bicyclo[3.1.0]hexane-based A3 Receptor Ligands – Closing the Gaps in the Structure-affinity Relationships. (2022). Preprints.org. [Link]

  • Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. (2022). Organic & Biomolecular Chemistry, 20(20), 4220-4224. [Link]

  • Use of (1r,5s)-(+)-1-(naphthalen-2-yl)-3-azabicyclo{3.1.0}hexane in the treatment of conditions affected by monoamine neurotransmitters. (2013).
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- And -[3.1.1]heptane-2,4- Diones. (1995). Journal of Medicinal Chemistry, 38(16), 3094–3100. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. [Link]

Sources

Comparative

A Comparative In Vitro Efficacy Evaluation of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: A Guide for Researchers

This guide provides a comprehensive framework for evaluating the in vitro efficacy of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane , a novel compound with potential therapeutic applications. As a member of the 1-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane , a novel compound with potential therapeutic applications. As a member of the 1-aryl-3-azabicyclo[3.1.0]hexane class, its structural similarity to known monoamine reuptake inhibitors, such as Bicifadine, suggests a likely mechanism of action involving the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3] This document will guide researchers, scientists, and drug development professionals through a series of robust in vitro assays to characterize the potency and selectivity of this compound against these key central nervous system targets.

The following sections will detail the experimental rationale, provide step-by-step protocols for key assays, and present a framework for data analysis and comparison with established reference compounds. The objective is to provide a self-validating system for the in vitro characterization of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane and other potential monoamine transporter inhibitors.

Rationale for Target Selection and Assay Design

The core hypothesis is that (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane modulates monoaminergic neurotransmission by inhibiting the reuptake of serotonin, norepinephrine, and/or dopamine. This is based on the established pharmacology of the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold.[4] Therefore, the primary in vitro evaluation should focus on quantifying the compound's interaction with SERT, NET, and DAT.

To achieve a comprehensive efficacy profile, a two-pronged approach is recommended:

  • Radioligand Binding Assays: These assays directly measure the affinity of the test compound for the transporter protein by competing with a radiolabeled ligand. This provides a quantitative measure of the compound's binding potency (Ki).

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of the test compound to block the transport of a specific neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter. This provides a measure of the compound's functional inhibitory potency (IC50).

By comparing the results from both assay types, a thorough understanding of the compound's mechanism and potency can be established.

Comparative Compounds

For a robust evaluation, it is crucial to benchmark the in vitro efficacy of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane against well-characterized reference compounds. The following compounds are recommended for their established selectivity profiles:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[5][6]

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).[5][6]

  • Vanoxerine (GBR12909): A selective dopamine reuptake inhibitor (DRI).[6]

  • Bicifadine: A known serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a close structural analog.[1][2][3]

Experimental Protocols

The following protocols are designed to be conducted in a high-throughput format using cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

Radioligand Binding Assays

This protocol outlines the determination of the binding affinity (Ki) of the test compound for hSERT, hNET, and hDAT.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing hSERT, hNET, or hDAT plate Plate membranes in a 96-well filter plate prep->plate add_radioligand Add radioligand (e.g., [3H]Citalopram for SERT) plate->add_radioligand add_compound Add varying concentrations of test compound or reference compound add_radioligand->add_compound incubate Incubate to reach binding equilibrium add_compound->incubate filter Rapidly filter and wash to separate bound from free radioligand incubate->filter scintillation Measure radioactivity using a scintillation counter filter->scintillation analyze Analyze data to determine Ki values scintillation->analyze

Caption: Workflow for determining compound binding affinity to monoamine transporters.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Culture HEK293 cells stably expressing either hSERT, hNET, or hDAT to confluency. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in an appropriate assay buffer.

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, or [³H]WIN 35,428 for DAT) at a concentration near its Kd, and varying concentrations of the test compound or a reference compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to allow binding to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays (Fluorescence-Based)

This protocol describes a fluorescence-based method to determine the functional inhibitory potency (IC50) of the test compound. These assays are generally safer and have a higher throughput than radiolabeled uptake assays.

Workflow for Fluorescence-Based Uptake Inhibition Assay

plate_cells Plate HEK293 cells expressing hSERT, hNET, or hDAT in a 96-well plate add_compound Add varying concentrations of test compound or reference compound plate_cells->add_compound pre_incubate Pre-incubate for a short period add_compound->pre_incubate add_substrate Add a fluorescent substrate for the specific transporter pre_incubate->add_substrate incubate Incubate to allow for substrate uptake add_substrate->incubate measure_fluorescence Measure intracellular fluorescence using a plate reader incubate->measure_fluorescence analyze Analyze data to determine IC50 values measure_fluorescence->analyze

Caption: Workflow for assessing functional inhibition of monoamine transporters.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing varying concentrations of the test compound or a reference compound to the wells.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition: Add a fluorescent substrate specific for the transporter being assayed (commercially available kits provide such substrates).

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow for substrate uptake.

  • Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The in vitro efficacy data for (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane and the reference compounds should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Monoamine Transporters

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexaneExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Fluoxetine~1>1000>1000>1000>1000
Nisoxetine>1000~5>1000>200~0.2
Vanoxerine>1000>1000~20<0.02<0.02
Bicifadine~150~70~1200~8~0.06

Note: Literature values for reference compounds are approximate and may vary depending on experimental conditions.

Table 2: Comparative Functional Inhibitory Potencies (IC50, nM) at Human Monoamine Transporters

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexaneExperimental ValueExperimental ValueExperimental Value
Fluoxetine~10>1000>1000
Nisoxetine>1000~20>1000
Vanoxerine>1000>1000~50
Bicifadine~300~150~2500

Note: Literature values for reference compounds are approximate and may vary depending on experimental conditions.

Interpretation of Results:

By comparing the Ki and IC50 values of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane to the reference compounds, a clear picture of its potency and selectivity will emerge.

  • Potency: Lower Ki and IC50 values indicate higher potency.

  • Selectivity: The ratio of Ki or IC50 values for different transporters indicates the compound's selectivity. For example, a high SERT/DAT selectivity ratio indicates a preference for inhibiting SERT over DAT.

Conclusion

This guide provides a robust and comprehensive framework for the in vitro evaluation of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane. By following these protocols and comparing the results to well-characterized reference compounds, researchers can accurately determine the compound's potency and selectivity profile at the serotonin, norepinephrine, and dopamine transporters. This information is critical for understanding its mechanism of action and for guiding further drug development efforts. The experimental design emphasizes scientific integrity and provides a self-validating system for generating reliable and reproducible in vitro efficacy data.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1637-1648. [Link]

  • Wikipedia. Bicifadine. [Link]

  • Basile, A. S., et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225. [Link]

  • ResearchGate. Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. [Link]

  • Chemeurope.com. Bicifadine. [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]

  • Google Patents. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.
  • Google Patents. WO2007016155A2 - Novel 1-aryl-3-azabicyclo[3.1.
  • Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. [Link]

  • ACS Publications. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Kurt, B. Z., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6619. [Link]

  • Springer Nature. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • De Luca, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3346-3361. [Link]

  • ACS Publications. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 76-83. [Link]

  • Singh, N., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience, 2(7), 384-394. [Link]

  • Ivanova, A. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6005. [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418. [Link]

  • AiFChem. (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane 95%. [Link]

  • Al-Ostoot, F. H., et al. (2023). Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. Pharmaceutics, 15(7), 1877. [Link]

  • Royal Society of Chemistry. Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.